Rabacfosadine
Descripción
This compound is an acyclic nucleotide phosphonate prodrug and polymerase inhibitor that can potentially be used for its antineoplastic activity in the treatment of lymphoma in dogs. Upon administration, this compound is hydrolyzed intracellularly to 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2, 6-diaminopurine (cPrPMEDAP) and subsequently deaminated to 9-(2-phosphonylmethoxyethyl) guanine (PMEG) and phosphorylated to PMEG diphosphate (PMEGpp). PMEGpp binds to and inhibits DNA polymerases. This inhibits DNA synthesis, resulting in S phase arrest and induction of apoptosis.
This compound is a small molecule drug with a maximum clinical trial phase of II.
has potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma; structure in first source
Propiedades
IUPAC Name |
ethyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N8O6P/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSPEDQTHURSFQ-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)N[C@@H](C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N8O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235245 | |
| Record name | GS-9219 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859209-74-8 | |
| Record name | N,N′-[[[2-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]ethoxy]methyl]phosphinylidene]bis[L-alanine] 1,1′-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859209-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rabacfosadine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859209748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rabacfosadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12762 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GS-9219 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RABACFOSADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M39BO43J9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rabacfosadine mechanism of action in lymphoma cells
An In-Depth Technical Guide to the Mechanism of Action of Rabacfosadine in Lymphoma Cells
Introduction
This compound, sold under the brand name Tanovea®, is a novel chemotherapy agent approved for the treatment of lymphoma in dogs.[1] Developed initially as GS-9219, it is a double prodrug of the acyclic nucleotide phosphonate 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[2][3] This design confers a unique mechanism of action that allows for preferential targeting of neoplastic lymphoid cells, thereby reducing the systemic toxicity associated with the parent compound, PMEG.[2][3][4] This technical guide provides a detailed overview of the molecular mechanism, quantitative efficacy, and key experimental protocols used to elucidate the action of this compound in lymphoma cells.
Core Mechanism of Action
The mechanism of this compound is a multi-step process that begins with its selective uptake by lymphoid cells and culminates in the induction of apoptosis through the inhibition of DNA synthesis and repair.
Intracellular Activation Pathway
This compound is inactive in its administered form and requires intracellular conversion to its pharmacologically active metabolite, PMEG diphosphate (PMEGpp).[5][6] This activation occurs preferentially within lymphocytes.[5][7]
-
Step 1: Hydrolysis: Upon entering the lymphoma cell, the initial bis(alaninyl ethyl) prodrug moiety of this compound is cleaved via hydrolysis. This reaction is catalyzed by the lysosomal enzyme cathepsin A, producing an intermediate metabolite, cPrPMEDAP.[5]
-
Step 2: Deamination: The cyclopropyl group of cPrPMEDAP is subsequently removed by deamination to yield PMEG. This step is believed to be catalyzed by N6-methyl-AMP aminohydrolase.[5] In lymphocytes, deamination appears to be the rate-limiting step in the activation pathway.[5]
-
Step 3: Phosphorylation: PMEG undergoes two successive phosphorylation steps to become the active diphosphorylated metabolite, PMEGpp.[5][8]
Molecular Mechanism of Cytotoxicity
The active metabolite, PMEGpp, is a guanine nucleotide analog that disrupts critical cellular processes, leading to cell death.[1]
-
Inhibition of DNA Synthesis: PMEGpp acts as a competitive inhibitor of cellular DNA polymerases α, δ, and ε.[9][10] Because it lacks a 3'-hydroxyl group, its incorporation into a growing DNA strand results in immediate chain termination.[11] This action effectively halts DNA replication, leading to an S-phase arrest in the cell cycle.[1][5]
-
Inhibition of DNA Repair: PMEGpp can also be incorporated into DNA during nucleotide excision repair processes.[11] This incorporation inhibits the repair machinery, leading to an accumulation of DNA strand breaks.[11]
-
Induction of Apoptosis: The accumulation of DNA damage and arrest of DNA synthesis trigger downstream signaling pathways that converge on programmed cell death (apoptosis).[5][9] The presence of DNA strand breaks activates protein kinases such as ataxia-telangiectasia mutated (ATM) and DNA-dependent protein kinase (DNA-PK).[11] This leads to the phosphorylation and stabilization of the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Puma and Bax, ultimately executing the apoptotic program.[11]
Quantitative Data
The cytotoxic activity of this compound has been quantified in both in vitro cell-based assays and clinical trials in dogs with lymphoma.
Table 1: In Vitro Antiproliferative Activity of this compound (GS-9219)
This table summarizes the 50% effective concentration (EC₅₀) values of this compound against various hematopoietic tumor cell lines and primary lymphocytes. The data highlight the selectivity of the drug for proliferating lymphoid cells.
| Cell Type / Cell Line | Origin | Assay Type | EC₅₀ (nM) | Reference |
| Primary Lymphocytes | ||||
| Mitogen-Stimulated T-cells | Canine | BrdUrd Incorporation | 135 | [5][12] |
| Mitogen-Stimulated B-cells | Canine | BrdUrd Incorporation | 42 | [5][12] |
| Quiescent T-cells | Canine | XTT (Metabolic) | 17,200 | [12] |
| Canine Lymphoma Lines | ||||
| 17-71 | B-cell Lymphoma | BrdUrd Incorporation | 12 | [5] |
| CLBL-1 | B-cell Lymphoma | BrdUrd Incorporation | 11 | [5] |
| Human Hematopoietic Lines | ||||
| CCRF-CEM | T-cell Leukemia | BrdUrd Incorporation | 21 | [5] |
| Ramos | B-cell Lymphoma | BrdUrd Incorporation | 14 | [5] |
| HL-60 | Promyelocytic Leukemia | BrdUrd Incorporation | 25 | [5] |
| U-937 | Histiocytic Lymphoma | BrdUrd Incorporation | 11 | [5] |
Table 2: Clinical Efficacy of this compound in Canine Lymphoma
This table presents key efficacy endpoints from prospective clinical trials of this compound administered as a single agent to dogs with multicentric lymphoma.
| Patient Population | Dose / Schedule | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Interval (PFI) | Reference |
| Naïve (Untreated) | 1.0 mg/kg q21d | 87% | 52% | 122 days (overall) 153 days (responders) 199 days (CR) | [2][13] |
| Relapsed B-cell | 1.0 mg/kg q21d | 74% | 45% | 108 days (overall) 172 days (responders) 203 days (CR) | [3] |
| Relapsed (Heavily Pre-treated) | 1.0 mg/kg q21d | 46% | 20% | 118 days (CR) 63 days (PR) | [14] |
| Relapsed B-cell (1st relapse) | 1.0 mg/kg q21d | 67% | N/A | N/A | [14] |
Experimental Protocols
The mechanism of action of this compound was elucidated through a series of key in vitro experiments. The methodologies described below are based on those reported in the primary literature.[5][11][12]
In Vitro Antiproliferation Assay
This assay measures the ability of a compound to inhibit cell proliferation.
-
Objective: To determine the EC₅₀ value of this compound in various lymphoma cell lines and primary lymphocytes.
-
Methodology:
-
Cell Culture: Hematopoietic cell lines are cultured in appropriate media and maintained in exponential growth. Primary peripheral blood mononuclear cells (PBMCs) are isolated and stimulated with mitogens like phytohemagglutinin (PHA) to induce proliferation.
-
Compound Treatment: Cells are seeded into 96-well plates and exposed to a serial dilution of this compound for a period of 72 to 96 hours.
-
Proliferation Measurement (BrdUrd Assay): During the final hours of incubation, 5-bromo-2'-deoxyuridine (BrdUrd), a synthetic nucleoside analog of thymidine, is added to the wells.
-
Detection: The cells are fixed, and the incorporated BrdUrd is detected using an anti-BrdUrd monoclonal antibody conjugated to an enzyme (e.g., peroxidase). A colorimetric substrate is added, and the absorbance is measured using a plate reader.
-
Data Analysis: The absorbance values are plotted against the drug concentration, and the EC₅₀ value is calculated using a non-linear regression model.
-
Intracellular Metabolism Analysis
This protocol is used to identify and quantify the metabolites of this compound within the target cells.
-
Objective: To characterize the intracellular activation pathway of this compound.
-
Methodology:
-
Cell Culture and Treatment: A large number of PHA-stimulated T-cells (e.g., 20 million) are incubated with radiolabeled [¹⁴C]this compound at a specified concentration (e.g., 10 µM) for 24 hours.[12]
-
Cell Lysis: Cells are washed to remove extracellular drug and then lysed overnight in 80% methanol to precipitate proteins and extract the small-molecule metabolites.[12]
-
Sample Preparation: The methanol extract is centrifuged, lyophilized, and redissolved in a buffer suitable for High-Performance Liquid Chromatography (HPLC).
-
Analysis: A portion of the sample is analyzed by scintillation counting to determine the total intracellular concentration of drug-related material. The remainder is injected into an HPLC system coupled with a radioactivity detector to separate and quantify this compound and its various metabolites (cPrPMEDAP, PMEG, PMEGpp).
-
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G₀/G₁, S, G₂/M).
-
Objective: To demonstrate that this compound causes cell cycle arrest.
-
Methodology:
-
Cell Treatment: Lymphoma cells are treated with this compound at a concentration known to inhibit proliferation (e.g., 10x EC₅₀) for a set time period (e.g., 24-48 hours).
-
Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI). The amount of PI that binds is directly proportional to the amount of DNA in the cell.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells.
-
Data Analysis: The data are displayed as a histogram of fluorescence intensity. Cells in G₁ have a 2N DNA content, cells in G₂/M have a 4N DNA content, and cells in S-phase (replicating DNA) have a DNA content between 2N and 4N. Software (e.g., ModFit LT) is used to quantify the percentage of cells in each phase.[5] An accumulation of cells in the S-phase peak is indicative of S-phase arrest.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | TargetMol [targetmol.com]
- 9. Tanovea® for treatment of canine lymphoma [my.elanco.com]
- 10. Alternating this compound/Doxorubicin: Efficacy and Tolerability in Naïve Canine Multicentric Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting DNA repair in chronic lymphocytic leukemia cells with a novel acyclic nucleotide analogue, GS-9219 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound (Tanovea) for the Treatment of Relapsed Multicentric Canine Lymphoma - VCS 2021 - VIN [vin.com]
GS-9219: A Technical Overview of its Discovery and Development
FOSTER CITY, CA – GS-9219, also known as rabacfosadine, is a novel, cell-permeable double prodrug of the acyclic nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[1][2] Developed by Gilead Sciences, GS-9219 emerged from the company's research efforts in antiviral nucleotide chemistry and was designed to preferentially target lymphoid cells, showing significant promise in the treatment of hematological malignancies.[2][3] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to GS-9219.
Discovery and Rationale
The parent compound, PMEG, exhibited potent antiproliferative effects but was limited by poor cellular permeability and significant toxicity, particularly to the kidneys and gastrointestinal tract.[2] To overcome these limitations, GS-9219 was designed as a double prodrug of PMEG. This strategic chemical modification aimed to enhance cellular uptake, improve selectivity for lymphoid tissues, and thereby create a more favorable therapeutic window.[2] The prodrug design consists of an N6-cyclopropyl-2,6-diaminopurine moiety and two symmetrical ethyl-alanine phosphonoamidate groups, which mask the negatively charged phosphonate group, facilitating passive diffusion across cell membranes.[4]
Development Timeline
The development of GS-9219 progressed from preclinical evaluation to clinical trials, primarily focusing on its efficacy in lymphoid cancers.
-
Late 2006: Gilead Sciences submitted an Investigational New Drug (IND) application for GS-9219 to the U.S. Food and Drug Administration (FDA), which was subsequently cleared for Phase I human trials.[3]
-
2007: The company announced plans to initiate a Phase I study in patients with non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[3] Preclinical data demonstrating anti-cancer activity were presented at the American Association for Cancer Research (AACR) Annual Meeting.[3] A dose-finding and activity trial in pet dogs with naturally occurring NHL was also initiated.[5][6]
-
2008: Results from a study in dogs with spontaneous NHL were published, showcasing the potent antineoplastic activity of GS-9219.[2]
-
2011: A novel and efficient one-pot synthesis method for GS-9219 and other similar bis-amidate prodrugs was reported.[7]
-
2014: A Phase I/II clinical trial (NCT00499239) was ongoing for patients with relapsed or refractory CLL, NHL, or multiple myeloma.[8]
-
2016: this compound (under the brand name Tanovea) received conditional approval from the FDA for the treatment of lymphoma in dogs.[9]
-
2021: Tanovea received full approval from the FDA for treating canine lymphoma, becoming the first conditionally approved new animal drug for dogs to achieve this status.[9]
Mechanism of Action
The mechanism of action of GS-9219 involves a multi-step intracellular conversion to its active metabolite, PMEG diphosphate (PMEGpp), which acts as a potent DNA chain terminator.[1][4]
Upon entering the cell, GS-9219 undergoes enzymatic hydrolysis, primarily by cathepsin A, to form the intermediate metabolite 9-(2-Phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cPrPMEDAP).[4] Subsequently, cPrPMEDAP is converted to PMEG through oxidative deamination, a reaction catalyzed by adenosine deaminase-like (ADAL) protein.[4] PMEG is then phosphorylated by intracellular kinases to its active diphosphate form, PMEGpp.[4]
PMEGpp competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into newly synthesized DNA by DNA polymerases.[1][4] Due to the lack of a 3'-hydroxyl moiety, the incorporation of PMEGpp into the growing DNA strand results in immediate chain termination, thereby inhibiting DNA synthesis.[1][9] This leads to an arrest of the cell cycle in the S phase and the induction of apoptosis.[9]
Quantitative Data
In Vitro Antiproliferative Activity
The antiproliferative activity of GS-9219 has been evaluated in various cell lines, demonstrating a marked selectivity for activated lymphocytes and hematopoietic tumor cells over quiescent lymphocytes and solid tumor cell lines.[2][10]
| Cell Type | Assay | EC50 (nM) | Reference |
| Mitogen-stimulated T lymphocytes | BrdUrd incorporation | 135 | [2][10] |
| Mitogen-stimulated B lymphocytes | BrdUrd incorporation | 42 | [2][10] |
| Proliferating Lymphoblasts | XTT assay | 135 | [10] |
| Quiescent Lymphocytes | XTT assay | 17,200 | [10] |
Pharmacokinetic Parameters in Beagle Dogs
Pharmacokinetic studies in normal beagle dogs following a 30-minute intravenous infusion of 3 mg/kg GS-9219 revealed the plasma and peripheral blood mononuclear cell (PBMC) profiles of GS-9219, cPrPMEDAP, and PMEGpp.[2]
| Compound | Matrix | Parameter | Value |
| GS-9219 | Plasma | Cmax | ~10,000 ng/mL |
| T1/2 | ~0.5 h | ||
| cPrPMEDAP | Plasma | Cmax | ~200 ng/mL |
| PMEGpp | PBMCs | Cmax | ~1,000 pmol/10^6 cells |
| T1/2 | > 24 h |
Note: Values are approximated from graphical data presented in Reiser et al., 2008.[2]
Clinical Efficacy in Dogs with Non-Hodgkin's Lymphoma
In a study involving 38 pet dogs with naturally occurring NHL, GS-9219 monotherapy demonstrated significant antitumor activity.[5][11]
| Response Category | Percentage of Dogs |
| Overall Response Rate | 79% |
| Complete Response | 61% |
| Partial Response | 18% |
Experimental Protocols
Cell Proliferation Assays
BrdUrd Incorporation Assay: This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdUrd), a synthetic analog of thymidine, into the DNA of proliferating cells.
-
Cell Seeding: Seed mitogen-stimulated T and B lymphocytes in 96-well plates.
-
Compound Treatment: Treat cells with varying concentrations of GS-9219.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
BrdUrd Labeling: Add BrdUrd to each well and incubate for an additional period (e.g., 4 hours) to allow for incorporation into newly synthesized DNA.
-
Cell Lysis and DNA Denaturation: Lyse the cells and denature the DNA.
-
Antibody Incubation: Add a peroxidase-conjugated anti-BrdUrd antibody and incubate.
-
Substrate Addition: Add a peroxidase substrate (e.g., TMB).
-
Measurement: Measure the absorbance at a specific wavelength to quantify the amount of incorporated BrdUrd. The EC50 value is then calculated.
XTT Assay: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate quiescent and proliferating lymphoblasts in 96-well plates.
-
Compound Treatment: Add serial dilutions of GS-9219 to the wells.
-
Incubation: Incubate the cells for the desired duration.
-
XTT Labeling: Add the XTT labeling mixture (XTT and an electron-coupling reagent) to each well.
-
Incubation: Incubate for a period (e.g., 4 hours) to allow for the conversion of XTT to a formazan dye by metabolically active cells.
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength. The EC50 is determined from the dose-response curve.
In Vivo Efficacy Study in Dogs with NHL
This protocol outlines the key steps in evaluating the antitumor efficacy of GS-9219 in a relevant preclinical model.[2][5]
-
Patient Selection: Enroll pet dogs with naturally occurring, advanced-stage non-Hodgkin's lymphoma.
-
Baseline Assessment: Perform a complete physical examination, lymph node measurements, complete blood count (CBC), serum biochemistry profile, and urinalysis. Thoracic radiographs and/or abdominal ultrasound may be used for staging.
-
Treatment Administration: Administer GS-9219 as a single agent via intravenous infusion. Various dosing schedules can be evaluated (e.g., once every 3 weeks).
-
Monitoring: Conduct regular physical examinations and clinicopathological evaluations (e.g., every 21 days) to assess for response and monitor for adverse events.
-
Response Evaluation: Assess tumor response based on established criteria, such as the Response Evaluation Criteria in Solid Tumors (RECIST).
-
Adverse Event Grading: Grade adverse events using a standardized system, such as the Veterinary Co-operative Oncology Group-Common Terminology Criteria for Adverse Events (VCOG-CTCAE).
Synthesis
A novel and efficient one-pot synthesis of symmetrical diamide (bis-amidate) prodrugs of acyclic nucleoside phosphonates, including GS-9219, has been developed.[7] This method starts from phosphonate diesters, which are converted to their bis(trimethylsilyl) esters. This approach avoids the need for isolation and purification of the free phosphonic acids and provides the final bis-amidate products in high yields (83-98%) and purity.[7][12]
Conclusion
GS-9219 (this compound) represents a successful application of prodrug chemistry to overcome the limitations of a potent parent compound. Its development history, from rational design and preclinical validation in a spontaneous large animal model of human cancer to its eventual approval for veterinary use, provides a valuable case study for drug development professionals. The detailed understanding of its mechanism of action, antiproliferative activity, and metabolic pathway underscores the importance of a multi-faceted approach in oncology research. The data and protocols presented herein offer a comprehensive technical guide for researchers and scientists in the field of drug discovery and development.
References
- 1. "The cellular and molecular responses to a novel nucleotide analogue, G" by Cheng-Yu Tsai [digitalcommons.library.tmc.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. gilead.com [gilead.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A novel and efficient one-pot synthesis of symmetrical diamide (bis-amidate) prodrugs of acyclic nucleoside phosphonates and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Rabacfosadine: A Technical Guide for Researchers and Drug Development Professionals
Rabacfosadine (Tanovea®) , a novel guanine nucleotide analog, represents a significant advancement in the treatment of lymphoma in dogs. This technical guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and analytical methodologies, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is a double prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG), designed to selectively target and accumulate in lymphoid cells. Its chemical structure is presented below.
Chemical Name: (2S)-ethyl 2-[({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)(phenoxy)phosphoryl]amino]propanoate Molecular Formula: C₂₁H₃₅N₈O₆P Molecular Weight: 526.5 g/mol
A summary of its known physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical Appearance | White to off-white lyophilized powder in the form of a cake. | [1] |
| Molecular Formula | C₂₁H₃₅N₈O₆P | [1] |
| Molecular Weight | 526.5 g/mol | [1] |
| CAS Number | 859209-74-8 | [2] |
| Solubility | DMSO: 80 mg/mL (151.94 mM) | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 3.3 mg/mL (6.27 mM) | [3] |
Mechanism of Action
This compound is a prodrug that is metabolically activated within lymphocytes to its active form, PMEG diphosphate. This activation pathway enhances its therapeutic index by concentrating the cytotoxic metabolite in the target cancer cells.
Once activated, PMEG diphosphate acts as a chain-terminating inhibitor of DNA polymerases α, δ, and ε.[2] This inhibition disrupts DNA synthesis, leading to S-phase cell cycle arrest and subsequent induction of apoptosis (programmed cell death) in rapidly dividing lymphoma cells.[2]
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that involves the coupling of a protected PMEG analog with two molecules of L-alanine ethyl ester. While specific, proprietary details of the manufacturing process are not publicly available, the general synthetic strategy involves the formation of a phosphonamidate bond. A generalized workflow is depicted below.
Analytical Methodology
The quality control and analysis of this compound in biological matrices and pharmaceutical formulations require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
While a specific validated HPLC method for this compound is not publicly detailed, a general method can be proposed based on the analysis of similar nucleotide analogs.
Table 2: Proposed HPLC Parameters for this compound Analysis
| Parameter | Proposed Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 260 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Method Validation: Any developed HPLC method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Pharmacokinetic Properties
Pharmacokinetic studies in dogs have demonstrated that this compound is rapidly cleared from the plasma following intravenous administration. The prodrug design facilitates the delivery of the active metabolite to lymphoid tissues.
Due to the limited availability of a complete public dataset, a comprehensive table of pharmacokinetic parameters cannot be provided at this time. However, clinical studies indicate a rapid clearance of the parent compound.[4]
In Vitro Efficacy Assessment: Bromodeoxyuridine (BrdU) Incorporation Assay
The antiproliferative activity of this compound can be assessed using a Bromodeoxyuridine (BrdU) incorporation assay. This assay measures the amount of BrdU, a thymidine analog, that is incorporated into newly synthesized DNA during cell proliferation.
Experimental Protocol: BrdU Incorporation Assay
-
Cell Culture: Canine lymphoma cell lines (e.g., CLBL-1, OSW) are cultured in appropriate media and seeded in 96-well plates.
-
Drug Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-72 hours).
-
BrdU Labeling: A BrdU labeling solution is added to each well, and the plates are incubated to allow for BrdU incorporation into the DNA of proliferating cells.[5]
-
Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow the anti-BrdU antibody to access the incorporated BrdU.[5]
-
Antibody Incubation: An anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is added to the wells.
-
Substrate Addition and Detection: A substrate for the detection enzyme is added, and the resulting colorimetric or fluorometric signal is measured using a plate reader. The signal intensity is proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.
Clinical Efficacy and Safety
Clinical trials in dogs with lymphoma have demonstrated the efficacy of this compound. The overall response rate in a study of dogs with relapsed B-cell lymphoma was 77%.[6]
Table 3: Clinical Efficacy of this compound in Relapsed Canine B-Cell Lymphoma
| Parameter | Result | Reference |
| Overall Response Rate (ORR) | 77% | [6] |
| Complete Response (CR) | 46% | [6] |
| Partial Response (PR) | 32% | [6] |
Common adverse events observed in clinical trials include gastrointestinal effects (diarrhea, vomiting, anorexia), hematologic changes (neutropenia), and dermatological issues.[7][8]
Conclusion
This compound is a promising and effective targeted therapy for canine lymphoma. Its unique mechanism of action as a double prodrug, leading to selective accumulation of the active cytotoxic metabolite in lymphoid cells, provides a significant therapeutic advantage. This technical guide provides a foundational understanding of its chemical and pharmacological properties to support further research and development in the field of veterinary oncology.
References
- 1. vetlexicon.com [vetlexicon.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. vet-dc.com [vet-dc.com]
- 7. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Rabacfosadine: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabacfosadine, commercially known as Tanovea®, is a novel acyclic nucleotide phosphonate and a double prodrug of 9-(2-phosphonylmethoxyethyl) guanine (PMEG).[1][2] It has gained full approval from the U.S. Food and Drug Administration (FDA) for the treatment of lymphoma in dogs, marking a significant advancement in veterinary oncology.[3] This technical guide provides an in-depth analysis of the pharmacokinetics and pharmacodynamics of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Pharmacokinetics
This compound is designed to preferentially target lymphoid cells, where it undergoes intracellular conversion to its active, cytotoxic form.[3][4] This targeted delivery mechanism is a key feature that enhances its therapeutic index.
Absorption and Distribution
Following intravenous administration, this compound is rapidly cleared from the plasma.[5] However, its lipophilic nature allows for efficient penetration into cells, particularly lymphocytes. Once inside the cell, it is converted to its first metabolite, 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cPrPMEDAP), and subsequently to the active metabolite, PMEG.[6] High concentrations of the active diphosphorylated metabolite, PMEG diphosphate (PMEGpp), accumulate and persist in lymphoid cells for over 24 hours.[6]
Radiolabeled studies in dogs have shown that after intravenous administration of [14C]-rabacfosadine, radioactivity is widely distributed throughout the body within 24 hours, with some of the highest concentrations found in lymphoid tissues, apart from excretory organs.[6]
Metabolism
The metabolic activation of this compound is a critical step in its mechanism of action. It is a "double" prodrug, requiring two enzymatic steps to yield the active compound.
-
Hydrolysis: this compound is first hydrolyzed intracellularly to cPrPMEDAP.[6]
-
Deamination: cPrPMEDAP is then deaminated to form PMEG.[7]
-
Phosphorylation: PMEG is subsequently phosphorylated twice to become the active metabolite, PMEGpp.[4][7]
This intracellular conversion strategy limits the systemic exposure to the highly cytotoxic PMEG, thereby reducing off-target toxicity.[1][4]
Excretion
The elimination of this compound and its metabolites occurs through both renal and fecal routes. Following intravenous administration of [14C]-rabacfosadine in dogs, approximately 42.4% of the administered radioactivity was excreted in the feces and 32.5% in the urine within 120 hours.[6] The mean overall elimination of radioactivity was 79.7% over 120 hours.[6]
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of this compound and its metabolites in dogs.
| Parameter | This compound | cPrPMEDAP | PMEGpp |
| Tmax (Peak Plasma Concentration Time) | ~30 minutes | 1-2 hours | >24 hours (in PBMCs) |
| Plasma Half-life | < 0.5 hour | 6 hours | Not applicable (intracellular) |
| Terminal Half-life in PBMCs | Not applicable | 25 hours | 68.7 hours |
PBMCs: Peripheral Blood Mononuclear Cells [5][6]
Pharmacodynamics
The pharmacodynamic effects of this compound are centered on its ability to induce cell cycle arrest and apoptosis in rapidly dividing lymphoid cells.
Mechanism of Action
The active metabolite, PMEGpp, acts as a potent chain-terminating inhibitor of the major nuclear replicative DNA polymerases α, δ, and ε.[7][8] By mimicking the natural DNA building block, guanine, PMEGpp gets incorporated into the growing DNA strand during replication.[4] This incorporation leads to the termination of DNA synthesis, S-phase arrest of the cell cycle, and subsequent induction of apoptosis (programmed cell death).[3][4]
Clinical Efficacy in Canine Lymphoma
Multiple clinical trials have demonstrated the efficacy of this compound in treating both naïve and relapsed canine lymphoma.
| Study Population | Dosing Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Interval (PFI) |
| Naïve Intermediate to Large Cell Lymphoma | 0.82 or 1.0 mg/kg IV q21d | 87% | 52% | 35% | 122 days (overall); 199 days for CR; 89 days for PR |
| Relapsed B-cell Lymphoma | 0.82 or 1.0 mg/kg IV q21d | 74% | 45% | 29% | 108 days (overall); 172 days for responders; 203 days for CRs |
| Naïve or Relapsed Multicentric Lymphoma (vs. Placebo) | 1.0 mg/kg IV q21d | 73.2% | 50.9% | 22.3% | 82 days (vs. 21 days for placebo) |
| Relapsed Multicentric Lymphoma | 1.0 mg/kg IV q21d | 46% | 20% | 26% | 118 days for CR; 63 days for PR |
| Alternating with Doxorubicin (Naïve Lymphoma) | 1.0 mg/kg IV alternating with Doxorubicin q21d | 93% | 79% | 14% | 199 days |
IV q21d: Intravenously every 21 days [1][9][10][11][12]
Safety and Tolerability
This compound is generally well-tolerated, with most adverse events being of low grade and manageable.[8] The most commonly reported adverse reactions include gastrointestinal issues such as diarrhea, decreased appetite, and vomiting.[11] Other potential side effects include decreased white blood cell count, weight loss, lethargy, and skin problems.[3] A more serious, though infrequent, adverse event associated with this compound is delayed pulmonary fibrosis, which can be life-threatening.[1][13]
Experimental Protocols
The clinical efficacy and safety of this compound have been evaluated in several prospective, multi-institutional clinical trials.
Key Study Designs
-
Study Population: Client-owned dogs with a histologic or cytologic diagnosis of multicentric lymphoma (naïve or relapsed).
-
Dosing Regimen: this compound is typically administered as a 30-minute intravenous infusion at a dose of 1.0 mg/kg every 21 days for up to five doses.[1][10] Dose adjustments to 0.82 mg/kg or 0.66 mg/kg may be made to manage adverse events.[5]
-
Response Evaluation: Treatment response is assessed every 21 days using the Veterinary Cooperative Oncology Group (VCOG) Response Evaluation Criteria for Peripheral Nodal Lymphoma.[1][13] This involves the measurement of peripheral lymph nodes.
-
Adverse Event Monitoring: Adverse events are graded according to the VCOG Common Terminology Criteria for Adverse Events (VCOG-CTCAE).[14]
Visualizations
Signaling Pathway of this compound
Caption: Intracellular activation and mechanism of action of this compound.
Experimental Workflow for Clinical Evaluation
References
- 1. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vetlexicon.com [vetlexicon.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. vet-dc.com [vet-dc.com]
- 6. vet-dc.com [vet-dc.com]
- 7. researchgate.net [researchgate.net]
- 8. Tanovea® (this compound for injection) [my.elanco.com]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. This compound (Tanovea) for the Treatment of Relapsed Multicentric Canine Lymphoma - VCS 2021 - VIN [vin.com]
- 11. Multicenter, randomized, double‐blinded, placebo‐controlled study of this compound in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Rabacfosadine: A Technical Guide to its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rabacfosadine, marketed as Tanovea®, is a double prodrug of the acyclic nucleotide phosphonate 9-(2-phosphonylmethoxyethyl)guanine (PMEG). It is a chemotherapy agent approved for the treatment of lymphoma in dogs. This technical guide provides an in-depth exploration of the molecular target identification of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. This compound preferentially targets lymphoid cells, where it is metabolized to its active form, PMEG diphosphate (PMEGpp). PMEGpp acts as a competitive inhibitor of the replicative DNA polymerases α, δ, and ε, leading to the termination of DNA synthesis, cell cycle arrest in the S-phase, and subsequent induction of apoptosis in rapidly dividing cancer cells.
Introduction
This compound (formerly GS-9219) is a novel antineoplastic agent with a unique mechanism of action that differs from many conventional chemotherapy drugs.[1] As a double prodrug, this compound is designed for enhanced cellular uptake and selective activation within its target lymphoid cells, thereby minimizing systemic toxicity.[2] This guide will detail the molecular interactions and cellular consequences of this compound treatment, providing a comprehensive resource for researchers and drug development professionals.
Molecular Target Identification
The primary molecular targets of this compound's active metabolite, PMEGpp, are the eukaryotic DNA polymerases α, δ, and ε.[3] These enzymes are essential for the replication of the genome.
Quantitative Data on Target Inhibition
| Compound | Target Enzyme | Inhibition Constant (Ki) | Notes |
| PMEGpp | DNA Polymerase α | Not explicitly reported | PMEGpp is an efficient inhibitor of this polymerase.[3] |
| PMEGpp | DNA Polymerase δ | Apparent Ki is 3-4x lower than Km for dGTP | Strong competitive inhibitor.[4] |
| PMEGpp | DNA Polymerase ε | Apparent Ki is 3-4x lower than Km for dGTP | Strong competitive inhibitor.[4] |
Mechanism of Action
The mechanism of action of this compound can be detailed in a multi-step process, from its administration to the induction of cancer cell death.
Cellular Uptake and Activation
This compound, as a prodrug, is designed to efficiently cross the cell membrane. Once inside the target lymphoid cell, it undergoes a two-step conversion to its active form. First, it is hydrolyzed to PMEG monophosphate, and then further phosphorylated by cellular kinases to PMEG diphosphate (PMEGpp).[6]
Inhibition of DNA Synthesis
The active metabolite, PMEGpp, is a structural analog of the natural deoxyguanosine triphosphate (dGTP). This structural similarity allows PMEGpp to compete with dGTP for the active site of DNA polymerases α, δ, and ε.[4] Upon incorporation into the growing DNA strand, PMEGpp acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts DNA replication.[7]
Cell Cycle Arrest and Apoptosis
The inhibition of DNA synthesis during the S-phase of the cell cycle triggers a DNA damage response.[8] This leads to the activation of cell cycle checkpoints, causing the cell to arrest in the S-phase.[2] Prolonged cell cycle arrest and the accumulation of DNA strand breaks ultimately activate the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of programmed cell death.[9][10]
Experimental Protocols
The identification of the molecular target of this compound and the elucidation of its mechanism of action rely on a variety of biochemical and cell-based assays.
DNA Polymerase Inhibition Assay
A common method to determine the inhibitory activity of compounds like PMEGpp on DNA polymerases involves measuring the incorporation of radiolabeled deoxynucleoside triphosphates (dNTPs) into a synthetic DNA template-primer.
Objective: To quantify the inhibitory effect of PMEGpp on the activity of purified DNA polymerases α, δ, and ε.
Materials:
-
Purified recombinant human DNA polymerase α, δ, or ε.
-
Poly(dA)/oligo(dT) template-primer.
-
[³H]dTTP (radiolabeled thymidine triphosphate).
-
Unlabeled dATP, dCTP, dGTP, and dTTP.
-
PMEGpp (test inhibitor).
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, dithiothreitol, bovine serum albumin).
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, template-primer, and a mixture of dNTPs including [³H]dTTP.
-
Add varying concentrations of PMEGpp to the reaction mixtures. A control reaction with no inhibitor is also prepared.
-
Initiate the reaction by adding the purified DNA polymerase.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reactions by adding cold TCA to precipitate the DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and ethanol to remove unincorporated [³H]dTTP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of PMEGpp and determine the IC50 value. For Ki determination, the assay is performed with varying concentrations of both the substrate (dGTP) and the inhibitor (PMEGpp) to perform kinetic analysis (e.g., Lineweaver-Burk plot).
Cell Cycle Analysis by Flow Cytometry
This assay is used to determine the effect of this compound on the cell cycle progression of cancer cells.
Objective: To assess the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound.
Materials:
-
Lymphoma cell line (e.g., Jurkat).
-
This compound.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Ethanol (for fixation).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Seed lymphoma cells in culture plates and allow them to adhere or grow to a desired confluency.
-
Treat the cells with varying concentrations of this compound for a specific duration (e.g., 24, 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization or scraping and wash with PBS.
-
Fix the cells by resuspending them in cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.
-
The data is analyzed using appropriate software to generate histograms showing the distribution of cells in G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a targeted approach to cancer therapy, leveraging the unique biology of lymphoid malignancies. Its mechanism as a double prodrug allows for selective delivery and activation, leading to potent inhibition of DNA synthesis and subsequent apoptosis in cancer cells. The detailed understanding of its molecular target and mechanism of action, as outlined in this guide, is crucial for the continued development of novel anticancer agents and for optimizing the clinical use of this compound. Further research to determine the precise Ki values of PMEGpp and to further delineate the downstream apoptotic signaling pathways will provide an even more complete picture of this important therapeutic agent.
References
- 1. Multicenter, randomized, double‐blinded, placebo‐controlled study of this compound in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different inhibitory potencies of acyclic phosphonomethoxyalkyl nucleotide analogs toward DNA polymerases alpha, delta and epsilon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporation and excision of 9-(2-phosphonylmethoxyethyl)guanine (PMEG) by DNA polymerase delta and epsilon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cellular DNA polymerase alpha and human cytomegalovirus-induced DNA polymerase by the triphosphates of 9-(2-hydroxyethoxymethyl)guanine and 9-(1,3-dihydroxy-2-propoxymethyl)guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
In Vitro Efficacy of Rabacfosadine: A Technical Guide for Cancer Research Professionals
An in-depth exploration of the preclinical in vitro studies of Rabacfosadine (GS-9219), a novel nucleotide analog prodrug, on cancer cell lines. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for key assays.
Introduction
This compound, also known as GS-9219, is a double prodrug of the acyclic nucleotide phosphonate 9-(2-phosphonylmethoxyethyl)guanine (PMEG). It is designed to preferentially target lymphoid cells, where it is converted to its active metabolite, PMEG diphosphate (PMEGpp).[1][2] This active form acts as a chain-terminating inhibitor of DNA polymerases, leading to the arrest of DNA synthesis and subsequent induction of apoptosis.[1] In vitro studies have demonstrated its potent antiproliferative activity against hematopoietic tumor cell lines and activated lymphocytes.[1][3] This technical guide summarizes the available quantitative data on the in vitro efficacy of this compound, provides detailed methodologies for relevant experimental assays, and visualizes the key cellular processes involved.
Data Presentation: In Vitro Antiproliferative Activity of this compound
The following tables summarize the available quantitative data on the efficacy of this compound in inhibiting the proliferation of various cell types. The data is primarily focused on lymphocytes and highlights the selectivity of this compound for proliferating cells.
| Cell Type | Assay Method | Parameter | Value | Reference |
| Mitogen-Stimulated T Lymphocytes | BrdUrd Incorporation | EC50 | 135 nM | [3] |
| Mitogen-Stimulated B Lymphocytes | BrdUrd Incorporation | EC50 | 42 nM | [3] |
| Proliferating Cells | XTT Assay | EC50 | 135 nM | [3] |
| Quiescent (Non-dividing) Cells | XTT Assay | EC50 | 17.2 µM | [3] |
| Human Multiple Myeloma Cell Lines (3) | Proliferation Assay | Effect | Dose-dependent inhibition | |
| Human Lymphoblasts and Leukemia Cell Lines | Cytotoxicity Assay | Effect | Potent cytotoxic activity |
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects through a multi-step intracellular activation process that culminates in the inhibition of DNA replication and induction of apoptosis.
-
Cellular Uptake and Conversion: this compound, as a prodrug, efficiently enters the cell.
-
Activation to PMEGpp: Inside the cell, it undergoes enzymatic hydrolysis and deamination to form PMEG. PMEG is then phosphorylated by cellular kinases to its active diphosphate form, PMEGpp.[1]
-
Inhibition of DNA Polymerases: PMEGpp acts as a competitive inhibitor and a chain terminator for DNA polymerases α, δ, and ε, which are crucial for DNA replication.
-
S Phase Arrest and Apoptosis: The inhibition of DNA synthesis leads to cell cycle arrest in the S phase and subsequently triggers programmed cell death (apoptosis).[2]
Caption: Intracellular activation and mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to evaluate the efficacy of this compound on cancer cell lines.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.
Caption: Workflow for the BrdU cell proliferation assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (GS-9219)
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
Detection substrate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 24, 48, or 72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Aspirate the medium and add a fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Add the anti-BrdU detector antibody to each well and incubate for 1 hour at room temperature.
-
Substrate Addition and Measurement: Add the appropriate substrate and measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Caption: Workflow for cell cycle analysis using propidium iodide.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution containing RNase to degrade RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, allowing for the quantification of cells in each phase.
Conclusion
This compound demonstrates significant in vitro antiproliferative activity, particularly against hematopoietic cancer cells and activated lymphocytes. Its mechanism of action, involving intracellular activation to a potent DNA polymerase inhibitor, leads to S phase cell cycle arrest and apoptosis. The provided experimental protocols offer a framework for researchers to further investigate the efficacy and cellular effects of this compound in various cancer cell line models. Further studies are warranted to establish a comprehensive profile of its activity across a broader range of cancer types.
References
Preclinical Toxicology of Rabacfosadine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabacfosadine, also known as Tanovea-CA1 (formerly GS-9219), is a double prodrug of the acyclic nucleotide phosphonate 9-(2-phosphonylmethoxyethyl)guanine (PMEG). It is a guanine nucleotide analog developed to preferentially target and induce apoptosis in lymphoid cells.[1][2] this compound received conditional approval from the U.S. Food and Drug Administration (FDA) in 2016 and full approval in 2021 for the treatment of lymphoma in dogs, making it the first drug to be fully approved specifically for this indication in canines.[1] This technical guide provides a comprehensive overview of the preclinical toxicology studies of this compound, focusing on the available data from canine safety studies. While comprehensive rodent toxicology data is not publicly available, the information from canine studies offers valuable insights into the safety profile of this compound.
Mechanism of Action
This compound is designed to be administered in an inactive form, which limits systemic toxicity.[3] As a double prodrug, it is preferentially taken up by lymphocytes, where it undergoes intracellular conversion to its active metabolite, PMEG diphosphate (PMEGpp).[2][4] This conversion involves enzymatic hydrolysis and deamination to PMEG, followed by phosphorylation to PMEGpp.[2][4]
PMEGpp acts as a chain-terminating inhibitor of DNA polymerases, effectively halting DNA synthesis.[1][2] This disruption of DNA replication leads to S-phase cell cycle arrest and the subsequent induction of apoptosis (programmed cell death) in rapidly dividing cells, such as lymphoma cells.[1]
References
- 1. Preclinical toxicity studies with two thymopoietin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Cellular Uptake and Metabolism of Rabacfosadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabacfosadine, a novel double prodrug of the acyclic nucleotide phosphonate 9-(2-phosphonylmethoxyethyl) guanine (PMEG), is a targeted chemotherapeutic agent with demonstrated efficacy against lymphoid malignancies. Its design as a double prodrug enhances its cellular uptake and facilitates selective activation within target lymphoid cells, thereby minimizing systemic toxicity. This technical guide provides a comprehensive overview of the cellular uptake and metabolic activation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Cellular Uptake and Intracellular Accumulation
This compound is specifically designed for preferential uptake by lymphoid cells. This selectivity is a critical feature that contributes to its targeted anti-cancer activity. While the precise transport mechanisms are not fully elucidated, it is understood that this compound enters lymphoid cells and undergoes intracellular conversion.
Once inside the cell, this compound is metabolized, leading to the accumulation of its active metabolites. This intracellular trapping mechanism ensures a sustained therapeutic effect.
Metabolic Activation Pathway
The conversion of this compound to its pharmacologically active form, PMEG diphosphate (PMEGpp), is a multi-step enzymatic process that occurs within the target lymphoma cells. This pathway ensures that the cytotoxic activity is localized to the cancer cells, reducing off-target effects.
The metabolic activation of this compound can be summarized in the following key steps:
-
Hydrolysis: The first step involves the enzymatic hydrolysis of a promoiety, leading to the formation of 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cPrPMEDAP).
-
Deamination: Subsequently, cPrPMEDAP undergoes deamination to yield PMEG.
-
Phosphorylation: The final stage of activation involves two sequential phosphorylation steps, converting PMEG first to PMEG monophosphate (PMEGmp) and then to the active diphosphate form, PMEGpp.
The active metabolite, PMEGpp, acts as a chain-terminating inhibitor of DNA polymerases, leading to the arrest of DNA synthesis and subsequent induction of apoptosis in rapidly dividing lymphoma cells.[1][2][3]
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative data regarding the intracellular concentrations and half-lives of this compound metabolites in canine peripheral blood mononuclear cells (PBMCs) following intravenous administration.
Table 1: Intracellular Concentrations of this compound Metabolites in Canine PBMCs [1]
| Metabolite | Intracellular Concentration (nM) |
| cPrPMEDAP | 131 |
| PMEGpp | 1,420 |
Data obtained after a 30-minute intravenous infusion of 1 mg/kg this compound.
Table 2: Intracellular Half-Life of this compound Metabolites in Canine PBMCs
| Metabolite | Terminal Half-Life (hours) |
| cPrPMEDAP | 25 |
| PMEGpp | 68.7 |
These data highlight the significant intracellular accumulation and persistence of the active metabolite PMEGpp, which contributes to the sustained pharmacodynamic effect of this compound.
Experimental Protocols
This section outlines detailed methodologies for key experiments used to characterize the cellular uptake and metabolism of this compound.
In Vitro Metabolism Assay
This protocol is designed to assess the metabolic conversion of this compound in a cellular context.
1. Cell Culture and Treatment:
-
Culture a relevant lymphoma cell line (e.g., canine lymphoma cells) to a desired density.
-
Incubate the cells with a known concentration of this compound for various time points.
2. Metabolite Extraction:
-
At each time point, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles) in a cold extraction solvent (e.g., 80% methanol).
-
Precipitate proteins by adding a solvent like acetonitrile, followed by vortexing.
3. Sample Analysis:
-
Centrifuge the samples to pellet cellular debris and precipitated proteins.
-
Collect the supernatant containing the intracellular metabolites.
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to separate and quantify this compound and its metabolites (cPrPMEDAP, PMEG, PMEGmp, and PMEGpp).
Cellular Uptake Assay (Radiolabeled Compound)
This protocol utilizes a radiolabeled form of this compound to quantify its uptake into cells.
1. Cell Preparation and Incubation:
-
Plate lymphoma cells in a multi-well format.
-
Incubate the cells with a solution containing radiolabeled this compound (e.g., [¹⁴C]-rabacfosadine) at various concentrations and for different time periods.
2. Termination of Uptake:
-
To stop the uptake process, rapidly wash the cells with ice-cold PBS.
3. Cell Lysis and Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Determine the protein concentration of the cell lysate for normalization of the uptake data.
4. Data Analysis:
-
Calculate the rate of uptake based on the amount of radioactivity incorporated into the cells over time.
Conclusion
This compound's efficacy as a targeted anticancer agent is intrinsically linked to its unique cellular uptake and metabolic activation profile. The preferential accumulation in lymphoid cells and subsequent intracellular conversion to the potent DNA polymerase inhibitor PMEGpp provide a clear mechanism for its selective cytotoxicity against lymphoma cells. The quantitative data and experimental protocols outlined in this guide offer a foundational resource for researchers and drug development professionals working to further understand and optimize the therapeutic potential of this compound and similar nucleotide prodrugs.
References
Rabacfosadine: An In-Depth Technical Guide to its Apoptosis Induction Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rabacfosadine (marketed as Tanovea®), a guanine nucleotide analog, is a double prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG). It has demonstrated significant efficacy in the treatment of lymphoma in dogs. Its mechanism of action is rooted in the targeted delivery of its cytotoxic metabolite, PMEG diphosphate (PMEGpp), to lymphoid cells. This targeted delivery leads to the inhibition of DNA synthesis, culminating in cell cycle arrest at the S phase and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the molecular pathways involved in this compound-induced apoptosis, supported by available preclinical and clinical data. It further details the experimental protocols utilized to elucidate these mechanisms and presents quantitative data in a structured format for ease of comparison.
Core Mechanism of Action: From Prodrug to Apoptotic Induction
This compound is designed for preferential accumulation in lymphoid cells. Once inside the target cell, it undergoes a two-step conversion to its active form. First, it is hydrolyzed to cPr-PMEDAP, which is then deaminated to PMEG. Subsequently, PMEG is phosphorylated to PMEG diphosphate (PMEGpp), the active cytotoxic agent.
PMEGpp acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) and is incorporated into the nascent DNA strand by DNA polymerases. This incorporation leads to chain termination, effectively halting DNA replication. The resulting DNA damage and replication stress trigger a cellular response that culminates in S-phase arrest and the initiation of programmed cell death, or apoptosis.
Signaling Pathways of Apoptosis Induction
The precise signaling cascades leading to apoptosis following this compound-induced DNA damage are not yet fully detailed in the available literature. However, based on its mechanism of action as a DNA synthesis inhibitor, the intrinsic (or mitochondrial) pathway of apoptosis is the most probable route of cell death. This pathway is typically initiated in response to intracellular stress, such as DNA damage.
The Intrinsic Apoptotic Pathway
The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. In a healthy cell, the anti-apoptotic proteins sequester the pro-apoptotic members, preventing apoptosis. Following DNA damage, the balance shifts in favor of the pro-apoptotic proteins.
While direct evidence of this compound's effect on specific Bcl-2 family proteins is not yet published, it is hypothesized that the DNA damage signals lead to the activation of pro-apoptotic "BH3-only" proteins. These proteins then activate Bax and Bak, which oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.
Cytochrome c, in the cytoplasm, binds to apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptotic cell death.
Quantitative Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound (GS-9219)
| Cell Type | EC50 (nmol/L) |
| Mitogen-stimulated T lymphocytes | 135 |
| Mitogen-stimulated B lymphocytes | 42 |
Data extracted from Reiser et al., 2008.
Table 2: Clinical Efficacy of this compound in Canine Lymphoma
| Study Population | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) |
| Naïve or Relapsed Multicentric Lymphoma | 73.2% | 50.9% | 22.3% | 82 days |
| Naïve Multicentric Lymphoma | - | - | - | 151 days |
| Relapsed Multicentric Lymphoma | - | - | - | 63 days |
| Relapsed B-cell Lymphoma | 74% | 45% | 29% | 108 days (all dogs) |
| Naïve Intermediate to Large Cell Lymphoma | 87% | 52% | 35% | 122 days (all dogs) |
Data compiled from Weishaar et al., 2021; Saba et al., 2018; and Saba et al., 2020.[1]
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is adapted for the analysis of lymphoma cell lines treated with this compound.
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Canine lymphoma cell line (e.g., CLBL-1)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed canine lymphoma cells at a suitable density and allow them to adhere or stabilize in culture. Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time course (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use trypsinization prior to centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in ice-cold 70% ethanol for fixation. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Annexin V and Propidium Iodide Staining
This protocol is designed to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Objective: To assess the induction of apoptosis by this compound.
Materials:
-
Canine lymphoma cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the cell cycle analysis protocol.
-
Cell Harvesting: Collect both adherent and floating cells to ensure the inclusion of apoptotic cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptotic Proteins
This protocol can be used to investigate the expression levels of key proteins in the apoptotic pathway, such as caspases and Bcl-2 family members.
Objective: To determine the involvement of specific caspases and Bcl-2 family proteins in this compound-induced apoptosis.
Materials:
-
Canine lymphoma cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression.
Mandatory Visualizations
Conclusion
This compound represents a significant advancement in the treatment of canine lymphoma, with a well-defined primary mechanism of action. Its targeted delivery and subsequent disruption of DNA synthesis in lymphoid cells lead to S-phase arrest and apoptosis. While the induction of the intrinsic apoptotic pathway is strongly implicated, further research is warranted to fully delineate the specific roles of the Bcl-2 family proteins and the precise caspase cascade involved in this process. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into the nuanced molecular details of this compound's apoptotic signaling pathways. A deeper understanding of these pathways will be invaluable for optimizing its therapeutic use and for the development of novel combination therapies.
References
The Effect of Rabacfosadine on DNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rabacfosadine (Tanovea®), a double prodrug of the acyclic nucleotide phosphonate 9-(2-phosphonylmethoxyethyl)guanine (PMEG), is a potent chemotherapeutic agent with demonstrated efficacy against lymphoma. Its mechanism of action culminates in the inhibition of DNA synthesis, a critical process for rapidly dividing cancer cells. This technical guide provides an in-depth examination of the molecular interactions between the active metabolite of this compound and cellular DNA polymerases. It includes a summary of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the metabolic and experimental pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound is designed to preferentially target lymphoid cells, where it undergoes intracellular conversion to its active diphosphorylated metabolite, PMEG diphosphate (PMEGpp).[1][2] This active form acts as a competitive inhibitor and a chain-terminating substrate for several key DNA polymerases, leading to the arrest of DNA synthesis, cell cycle disruption at the S phase, and subsequent induction of apoptosis.[2][3] Understanding the specifics of this interaction is crucial for optimizing its therapeutic use and for the development of novel nucleotide analogs.
Mechanism of Action: From Prodrug to DNA Polymerase Inhibition
This compound's journey from an administered prodrug to an active inhibitor of DNA synthesis involves a multi-step intracellular process.
Metabolic Activation Pathway
This compound is a "double" or "pro-prodrug," designed for enhanced cellular uptake and selective activation within target cells.[4] Once inside the cell, it is hydrolyzed to cPrPMEDAP and subsequently deaminated to PMEG.[4] Cellular kinases then phosphorylate PMEG to its active form, PMEG diphosphate (PMEGpp).[2]
Interaction with DNA Polymerases
PMEGpp, mimicking the natural substrate dGTP, is a potent inhibitor of the major replicative DNA polymerases α, δ, and ε.[1][2] It acts as a competitive inhibitor, and upon incorporation into the growing DNA strand, it functions as a chain terminator due to the lack of a 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond with the next incoming nucleotide.[5]
Quantitative Data: Inhibition of DNA Polymerases
The inhibitory activity of PMEG diphosphate against various DNA polymerases has been quantified in several studies. The following table summarizes the available data.
| DNA Polymerase Isoform | Inhibition Metric | Value (µM) | Reference |
| DNA Polymerase α | IC50 | 2.5 | [5] |
| DNA Polymerase β | IC50 | 1.6 | [5] |
| DNA Polymerase γ (mitochondrial) | IC50 | 59.4 | [5] |
| DNA Polymerase δ | Ki | 3-4 times lower than Km for dGTP | [1][3] |
| DNA Polymerase ε | Ki | 3-4 times lower than Km for dGTP | [1][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound and its metabolites.
DNA Polymerase Inhibition Assay
This assay is designed to measure the inhibitory effect of a compound on the activity of a specific DNA polymerase.
Materials:
-
Purified recombinant DNA polymerase (α, δ, or ε)
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]dGTP or [α-³²P]dGTP)
-
PMEG diphosphate (test inhibitor)
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, KCl, and dithiothreitol)
-
Stop solution (e.g., EDTA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, activated calf thymus DNA, and all dNTPs except the radiolabeled one.
-
Inhibitor Dilution: Prepare a series of dilutions of PMEG diphosphate in the assay buffer.
-
Reaction Setup: In individual reaction tubes, combine the reaction master mix, the radiolabeled dNTP, and a specific concentration of PMEG diphosphate. Include a control reaction with no inhibitor.
-
Initiation: Equilibrate the reaction tubes to the optimal temperature for the polymerase (typically 37°C). Initiate the reaction by adding the purified DNA polymerase to each tube.
-
Incubation: Incubate the reactions for a defined period (e.g., 30 minutes) at the optimal temperature.
-
Termination: Stop the reaction by adding the stop solution.
-
Precipitation: Precipitate the newly synthesized, radiolabeled DNA by adding cold TCA.
-
Filtration: Collect the precipitated DNA on glass fiber filters. Wash the filters with cold TCA and then with ethanol to remove unincorporated radiolabeled dNTPs.
-
Quantification: Place the dried filters into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of DNA polymerase inhibition for each concentration of PMEG diphosphate relative to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells of interest
-
This compound (or its active metabolites)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture the cells to the desired confluency and treat them with various concentrations of this compound for a specified duration (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate DNA content. Cells with less than 2N DNA content (sub-G1 peak) are typically considered apoptotic.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound (or its active metabolites)
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (HEPES buffered saline with CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound, through its active metabolite PMEG diphosphate, effectively inhibits DNA synthesis by targeting key cellular DNA polymerases. The quantitative data demonstrate a potent inhibition of polymerases α and β, and a competitive inhibition of polymerases δ and ε, with a significantly lower impact on the mitochondrial polymerase γ, suggesting a degree of selectivity. The provided experimental protocols offer a framework for researchers to further investigate the nuanced effects of this compound and other nucleotide analogs on DNA replication and cell fate. This detailed understanding is paramount for the rational design of next-generation chemotherapeutics with improved efficacy and safety profiles.
References
- 1. Incorporation and excision of 9-(2-phosphonylmethoxyethyl)guanine (PMEG) by DNA polymerase delta and epsilon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA polymerase delta in DNA replication and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cvlc-uni.primo.exlibrisgroup.com [cvlc-uni.primo.exlibrisgroup.com]
- 4. Using dNTP in Polymerase Chain Reaction (PCR) | BioChain Institute Inc. [biochain.com]
- 5. PMEG (antiviral) - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Rabacfosadine in Canine Lymphoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and relevant experimental protocols for rabacfosadine (TANOVEA®-CA1), a conditionally approved treatment for lymphoma in dogs. The information is compiled from peer-reviewed studies and official prescribing information to guide research and development.
Mechanism of Action
This compound is a double prodrug of the acyclic nucleotide phosphonate PMEG [9-(2-phosphonylmethoxyethyl)guanine]. This design allows for preferential targeting of lymphoid cells. Inside the target cell, this compound is converted to its active metabolite, which inhibits DNA synthesis, leading to cell cycle arrest and apoptosis.
Caption: this compound's mechanism of action.
Dosage and Administration
The recommended dosage of this compound is 1 mg/kg of body weight, administered as a 30-minute intravenous infusion.[1][2][3][4] This treatment is repeated every three weeks for a maximum of five doses.[1][2][3][4]
Dose Modifications
In cases of adverse reactions, stepwise dose reductions are recommended. The dose can be reduced to 0.8 mg/kg and subsequently to 0.66 mg/kg.[1][2][3][4] Dose delays may also be an appropriate management strategy.[1][2][3]
| Parameter | Recommended Dosage | First Dose Reduction | Second Dose Reduction |
| Dosage | 1 mg/kg | 0.8 mg/kg | 0.66 mg/kg |
| Administration | 30-minute IV infusion | 30-minute IV infusion | 30-minute IV infusion |
| Frequency | Every 3 weeks | Every 3 weeks | Every 3 weeks |
| Maximum Doses | 5 | 5 | 5 |
Efficacy in Clinical Trials
This compound has been evaluated in several clinical trials, demonstrating efficacy in both treatment-naïve and relapsed canine lymphoma.
Single-Agent this compound
| Population | Dosage | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) |
| Naïve Lymphoma | 1.0 mg/kg q3w | 87% | 52% | 122 days |
| Relapsed B-cell Lymphoma | 0.82 or 1.0 mg/kg q3w | 74% | 45% | 108 days |
| Relapsed Multicentric Lymphoma | 1.0 mg/kg q3w | 46% | 20% | Not Reported |
Combination Therapy
A study evaluating this compound (1.0 mg/kg) alternated with doxorubicin (30 mg/m²) every three weeks for up to six treatments in dogs with naïve multicentric lymphoma reported an overall response rate of 84% (68% CR) and a median progression-free interval of 194 days.[5]
Safety and Tolerability
The most common adverse events associated with this compound are generally mild to moderate and include gastrointestinal and hematological effects.
| Adverse Event | Grade 1-2 Frequency | Grade 3-4 Frequency |
| Diarrhea | High | Low |
| Decreased Appetite | High | Low |
| Vomiting | High | Low |
| Weight Loss | Moderate | Low |
| Lethargy | Moderate | Low |
| Neutropenia | Nadir around day 7 | Low |
Frequency is generalized from reported data in clinical trials.
A serious but less common adverse event is pulmonary fibrosis, which can be life-threatening.[6] Therefore, careful monitoring for respiratory signs is crucial.
Experimental Protocols
Drug Reconstitution and Administration Protocol
This protocol is intended for use in a research setting and should be performed by personnel trained in handling cytotoxic agents.
Caption: this compound preparation and administration workflow.
Materials:
-
This compound (TANOVEA®-CA1) 16.4 mg vial
-
0.9% Sodium Chloride Injection, USP
-
Sterile syringes and needles
-
Polyvinyl chloride (PVC) or polypropylene infusion bag/syringe
-
Chemotherapy-resistant gloves, goggles, and protective clothing
Procedure:
-
Aseptic Technique: Perform all procedures using aseptic technique.
-
Reconstitution: a. Add 2 mL of 0.9% Sodium Chloride Injection, USP to the this compound vial.[1] b. Gently invert the vial until the lyophilized powder is completely dissolved.[1] Do not shake. c. The reconstituted solution will have a concentration of 8.2 mg/mL.[1] d. Visually inspect the solution for particulate matter. Discard if particulates are present.[1]
-
Dilution for Infusion: a. The reconstituted solution should be diluted for infusion within 4 hours.[1] b. Calculate the required volume of the reconstituted solution based on the dog's body weight (target dose of 1 mg/kg). c. Withdraw the calculated volume and add it to an infusion bag or syringe containing 0.9% Sodium Chloride Injection, USP. d. The final total infusion volume should be 2 mL/kg body weight.[1]
-
Administration: a. Administer the diluted solution as a 30-minute intravenous infusion.[1][2][3][4] b. The infusion solution should be used within 24 hours of preparation.[1]
Patient Monitoring Protocol
Baseline (Pre-treatment):
-
Complete physical examination
-
Complete blood count (CBC) with differential
-
Serum chemistry profile
-
Urinalysis
-
Thoracic radiographs to screen for pre-existing pulmonary disease
During Infusion:
-
Monitor for signs of hypersensitivity or infusion reactions (e.g., restlessness, vomiting, erythema).
Post-treatment Monitoring:
-
Day 7 (+/- 2 days): Perform a CBC to assess for neutropenia, which typically nadirs around this time.
-
Prior to each subsequent cycle (Day 21):
-
Complete physical examination
-
CBC with differential
-
Serum chemistry profile
-
-
Ongoing: Owners should be instructed to monitor for clinical signs of adverse events, including:
-
Gastrointestinal: Diarrhea, vomiting, inappetence, weight loss
-
Dermatological: Alopecia, dermatitis, otitis
-
Respiratory: Cough, tachypnea, dyspnea
-
General: Lethargy
-
Adverse Event Management Protocol
Caption: Logical workflow for managing adverse events.
-
Grade 1-2 Gastrointestinal Events: Typically managed with supportive care (e.g., antiemetics, antidiarrheals, appetite stimulants).
-
Grade 3-4 Hematological Events (e.g., Neutropenia):
-
Delay the next dose until the absolute neutrophil count recovers to an acceptable level (e.g., >1,500/μL).
-
Consider a dose reduction for subsequent cycles.
-
-
Dermatological Events: Can worsen with subsequent treatments. Manage with appropriate topical or systemic therapies. Consider dose delay or reduction for moderate to severe cases.
-
Suspected Pulmonary Fibrosis: Discontinue this compound immediately. Institute supportive care, which may include corticosteroids and oxygen therapy. This compound is contraindicated in dogs with a history of chronic pulmonary disease that could lead to fibrosis.
References
- 1. vet-dc.com [vet-dc.com]
- 2. vet-dc.com [vet-dc.com]
- 3. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 4. assets.elanco.com [assets.elanco.com]
- 5. Alternating this compound/Doxorubicin: Efficacy and Tolerability in Naïve Canine Multicentric Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Rabacfosadine in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabacfosadine, also known as GS-9219, is a double prodrug of the acyclic nucleotide phosphonate 9-(2-phosphonylmethoxyethyl)guanine (PMEG). It is designed to selectively target and deliver the active cytotoxic metabolite, PMEG diphosphate (PMEGpp), to lymphoid cells.[1][2][3] this compound has received full approval from the U.S. Food and Drug Administration (FDA) for the treatment of lymphoma in dogs under the trade name Tanovea®.[4] In vitro studies have shown that this compound effectively inhibits DNA synthesis, leading to S-phase arrest and apoptosis in rapidly dividing cells.[4] This document provides detailed application notes and protocols for the use of this compound in preclinical cancer models, with a primary focus on canine lymphoma, based on available research.
Mechanism of Action
This compound is intracellularly converted to its active form, PMEG diphosphate (PMEGpp), through a series of enzymatic reactions. PMEGpp then acts as a chain-terminating inhibitor of DNA polymerases, primarily α, δ, and ε, which are crucial for DNA replication and repair.[5] This inhibition of DNA synthesis ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[4]
Caption: Intracellular activation of this compound and its mechanism of action.
Data Presentation
In Vitro Efficacy of this compound
| Cell Type | Assay | Parameter | Value | Reference |
| Mitogen-stimulated T lymphocytes | BrdUrd incorporation | EC50 | 135 nM | [6] |
| Mitogen-stimulated B lymphocytes | BrdUrd incorporation | EC50 | 42 nM | [6] |
| Quiescent lymphocytes | XTT assay | EC50 | 17.2 µM | [6] |
| Proliferating lymphoblasts | XTT assay | EC50 | 135 nM | [6] |
Pharmacokinetic Parameters of this compound (GS-9219) in Beagle Dogs
| Parameter | Value | Animal Model | Reference |
| Plasma Half-life (Prodrug) | Short | Beagle Dogs | [7] |
| Intracellular Half-life (PMEGpp in PBMCs) | Prolonged | Beagle Dogs | [7] |
Note: Specific quantitative values for half-life were not detailed in the provided search results.
Efficacy of this compound in Canine Lymphoma (Single Agent)
| Study Population | Dosing Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Interval (PFI) | Reference |
| Naïve or Relapsed Multicentric Lymphoma | 1.0 mg/kg IV every 21 days (up to 5 doses) | 73.2% | 50.9% | 82 days | [8] |
| Previously Untreated Intermediate to Large Cell Lymphoma | 0.82 or 1.0 mg/kg IV every 21 days (up to 5 doses) | 87% | 52% | 122 days | |
| Relapsed B-cell Lymphoma | 0.82 or 1.0 mg/kg IV every 21 days (up to 5 doses) | 74% | 45% | 108 days |
Efficacy of this compound in Combination Therapy for Canine Lymphoma
| Combination | Study Population | Dosing Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Interval (PFI) | Reference |
| This compound + Doxorubicin | Naïve Multicentric Lymphoma | Alternating RAB (1.0 mg/kg) and DOX (30 mg/m²) every 3 weeks | 84% | 68% | 194 days | [3] |
| This compound + L-asparaginase | Relapsed Multicentric Lymphoma | RAB (1.0 mg/kg) every 21 days with L-ASP (400 IU/kg) for the first 2 doses | 67% | 41% | 63 days | [3] |
Experimental Protocols
In Vitro Proliferation Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound on lymphocyte proliferation.
Materials:
-
This compound (GS-9219)
-
Peripheral blood mononuclear cells (PBMCs) or lymphoid cell lines
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Mitogen (e.g., phytohemagglutinin (PHA) for T-cells)
-
BrdUrd labeling reagent
-
XTT sodium assay kit
-
Microplate reader
Protocol:
-
Cell Preparation: Isolate PBMCs from whole blood or culture lymphoid cell lines according to standard protocols.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density. For mitogen stimulation, add the mitogen to the culture medium.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[1] Perform serial dilutions to achieve the desired concentration range.
-
Treatment: Add the diluted this compound to the cell cultures. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Proliferation Assessment:
-
BrdUrd Assay: Add BrdUrd labeling reagent during the final hours of incubation. Measure BrdUrd incorporation using an anti-BrdUrd antibody and a suitable substrate, following the manufacturer's instructions.[6]
-
XTT Assay: Add XTT reagent to the wells and incubate until color development. Measure the absorbance at the appropriate wavelength.[6]
-
-
Data Analysis: Calculate the EC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro proliferation assays with this compound.
In Vivo Canine Lymphoma Model
Objective: To evaluate the safety and efficacy of this compound in dogs with naturally occurring lymphoma.
Animal Model: Client-owned dogs with a confirmed diagnosis of multicentric lymphoma.
Materials:
-
This compound for injection (Tanovea®)
-
Sterile 0.9% Sodium Chloride for injection
-
Chemotherapy-resistant gloves and protective clothing
-
Intravenous infusion equipment
Protocol:
-
Patient Screening: Perform a complete physical examination, complete blood count (CBC), serum biochemistry profile, and urinalysis to ensure the dog meets the inclusion criteria for treatment.
-
Dose Calculation: Calculate the dose of this compound based on the dog's body weight. The recommended dose is 1.0 mg/kg.[8] Dose reductions to 0.8 mg/kg or 0.66 mg/kg may be necessary to manage adverse events.
-
Reconstitution and Dilution:
-
Reconstitute the lyophilized this compound with 2 mL of 0.9% Sodium Chloride Injection, USP.
-
Gently invert the vial until the drug is completely dissolved.
-
Withdraw the calculated volume of the reconstituted solution and further dilute it in an infusion bag of 0.9% Sodium Chloride Injection, USP to a final volume that allows for a 30-minute infusion.
-
-
Administration: Administer the diluted this compound as a 30-minute intravenous infusion.
-
Treatment Schedule: Repeat the treatment every 21 days for a maximum of five doses.[8]
-
Monitoring:
Caption: Workflow for this compound administration in canine lymphoma.
Note on Non-Canine Preclinical Models: Extensive literature on the use of this compound in non-canine preclinical models, such as murine xenograft models, is not readily available. While this compound has shown activity against human hematopoietic tumor cell lines in vitro, in vivo protocols for these models have not been published in the reviewed literature. Researchers wishing to use this compound in such models should consider the canine data as a starting point for dose-finding studies and should conduct thorough toxicity assessments. For laboratory research, this compound (GS-9219) can be formulated for in vivo administration using vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
Safety and Handling
This compound is a cytotoxic agent and should be handled with appropriate precautions. Wear chemotherapy-resistant gloves, protective clothing, and eye protection during preparation and administration. Pregnant or nursing women should not handle this compound.[5]
Conclusion
This compound has demonstrated significant antitumor activity in preclinical models of canine lymphoma, both as a single agent and in combination with other chemotherapeutics. The provided protocols and data offer a comprehensive guide for researchers working with this compound. Further investigation is warranted to explore the potential of this compound in other preclinical models and for different cancer types.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. vetlexicon.com [vetlexicon.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
Application Notes and Protocols for Intravenous Rabacfosadine Formulation
For Research, Scientific, and Drug Development Professionals
Introduction
Rabacfosadine, sold under the trade name TANOVEA®, is a double prodrug of the acyclic nucleotide phosphonate 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[1][2] It is a guanine nucleotide analog developed for its potent anti-lymphoma activity.[1] this compound has received full approval from the U.S. Food and Drug Administration (FDA) for the treatment of lymphoma in dogs, making it a significant agent in veterinary oncology.[1] These application notes provide detailed information on its intravenous formulation, mechanism of action, and relevant protocols for research and development.
Intravenous Formulation and Preparation
This compound is supplied as a sterile, white to off-white lyophilized powder in a 3 mL amber glass vial.[2][3][4]
Formulation Composition
Each single-use vial contains the following components:
| Component | Quantity per Vial | Purpose |
| This compound (as succinate salt) | 16.4 mg | Active Pharmaceutical Ingredient |
| Mannitol | 20 mg | Bulking Agent |
| Citrate | 1.6 mg | Buffering Agent |
| Table 1: Composition of Lyophilized this compound Formulation [2][3][4] |
Reconstitution and Dilution Protocol for Intravenous Infusion
Materials:
-
Vial(s) of this compound (16.4 mg/vial)
-
0.9% Sodium Chloride Injection, USP
-
Sterile syringes and needles
-
Polyvinyl chloride (PVC) infusion bag or polypropylene infusion syringe
-
Chemotherapy resistant gloves, goggles, and protective clothing
Protocol:
-
Reconstitution:
-
Using aseptic technique, add 2 mL of 0.9% Sodium Chloride Injection, USP to the vial of this compound.[3][4]
-
Gently invert the vial multiple times until the lyophilized powder is completely dissolved.[4] The reconstituted solution will have a this compound concentration of 8.2 mg/mL.[3][4]
-
Visually inspect the solution for clarity. Discard if any particulate matter is observed.[4]
-
-
Dilution for Infusion:
-
The reconstituted solution should be further diluted within 4 hours of preparation.[3][4]
-
Calculate the required volume of the reconstituted solution based on the desired dose (e.g., 1 mg/kg).
-
Withdraw the calculated volume and add it to a PVC infusion bag or polypropylene syringe containing a sufficient volume of 0.9% Sodium Chloride Injection, USP to achieve a final infusion volume of 2 mL/kg.[2][3][4]
-
Stability and Storage
| Condition | Storage Temperature | Duration | Light Protection |
| Unopened Vials | 2°C to 8°C (refrigerated) | As per expiry | Required (store in original package) |
| Reconstituted Solution | 20°C to 25°C (room temperature) | Up to 4 hours | Not required |
| Diluted Infusion Solution | 20°C to 25°C (room temperature) | Up to 24 hours | Not required |
| Table 2: Storage and Stability of this compound Intravenous Formulation [5] |
Mechanism of Action
This compound is a double prodrug that is selectively activated in lymphocytes.[6] Its mechanism involves intracellular conversion to the active metabolite, PMEG diphosphate (PMEGpp), which inhibits DNA synthesis, leading to S-phase cell cycle arrest and apoptosis.[1][6]
Caption: Intracellular activation pathway of this compound.
Pharmacokinetics
Pharmacokinetic studies in dogs have shown that this compound is rapidly cleared from the plasma, while its active metabolites accumulate in peripheral blood mononuclear cells (PBMCs).
| Parameter | This compound | cPrPMEDAP (metabolite) |
| Tmax (Time to Peak Plasma Concentration) | ~30 minutes | 1-2 hours |
| Plasma Half-life | < 0.5 hours | 6 hours |
| Table 3: Pharmacokinetic Parameters of this compound and its Metabolite in Dogs [3] |
Efficacy in Canine Lymphoma Clinical Trials
This compound has demonstrated significant efficacy in treating both naïve and relapsed canine lymphoma.
| Study Population | Dosage Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) |
| Naïve or Relapsed Lymphoma | 1.0 mg/kg IV every 21 days | 73.2% | 50.9% | 22.3% | 82 days (vs 21 days for placebo) |
| Naïve Intermediate to Large Cell Lymphoma | 0.82 or 1.0 mg/kg IV every 21 days | 87% | 52% | 35% | 122 days |
| Relapsed B-cell Lymphoma | 0.82 or 1.0 mg/kg IV every 21 days | 74% | 45% | 29% | 108 days |
| Relapsed Multicentric Lymphoma | 1.0 mg/kg IV every 21 days | 46% | 20% | 26% | 118 days for CR, 63 days for PR |
| Table 4: Summary of Clinical Efficacy Data for this compound in Canine Lymphoma [2][7][8][9][10][11] |
Experimental Protocols
The following are representative protocols for assessing the in vitro activity of this compound. These may require optimization for specific cell lines and experimental conditions.
In Vitro Cell Proliferation Assay (XTT Assay)
This colorimetric assay measures the metabolic activity of viable cells to determine the effect of this compound on cell proliferation.
Caption: Workflow for the XTT cell proliferation assay.
Protocol:
-
Cell Seeding: Seed canine lymphoma cells (e.g., CLBL-1) in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, add 100 µL of medium containing this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well.[12]
-
Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader.[13]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed canine lymphoma cells in culture plates and treat with this compound at desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining:
-
Data Acquisition: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.[15]
-
Analysis:
Representative Analytical Method: Reverse-Phase HPLC
While a specific validated HPLC method for this compound is not publicly available, a general method for nucleotide analogs can be adapted.
Principle: A reverse-phase HPLC method with UV detection can be used to separate and quantify this compound and its metabolites from biological matrices or formulation samples.
Representative HPLC Parameters:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer (pH ~6-7) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at ~254 nm |
| Column Temperature | 30°C |
| Table 5: Representative HPLC Parameters for this compound Analysis |
Note: This method is a representative example and would require full validation (linearity, accuracy, precision, specificity, etc.) for its intended use, according to ICH guidelines.
Safety Precautions
This compound is a cytotoxic agent. Appropriate personal protective equipment, including chemotherapy-resistant gloves, a lab coat, and eye protection, should be worn when handling the lyophilized powder, reconstituted solution, and diluted infusion.[3][4] All waste materials should be disposed of as hazardous cytotoxic waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Multicenter, randomized, double‐blinded, placebo‐controlled study of this compound in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vet-dc.com [vet-dc.com]
- 4. TANOVEATM [dailymed.nlm.nih.gov]
- 5. vetlexicon.com [vetlexicon.com]
- 6. youtube.com [youtube.com]
- 7. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] this compound for relapsed canine B‐cell lymphoma: Efficacy and adverse event profiles of 2 different doses | Semantic Scholar [semanticscholar.org]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. This compound (Tanovea) for the Treatment of Relapsed Multicentric Canine Lymphoma - VCS 2021 - VIN [vin.com]
- 11. Multicenter, randomized, double‐blinded, placebo‐controlled study of this compound in dogs with lymphoma - ProQuest [proquest.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. kumc.edu [kumc.edu]
Application Notes and Protocols for the Quantification of Rabacfosadine in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabacfosadine (formerly GS-9219) is a double prodrug of the nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[1] It is a chemotherapy agent that has shown significant antitumor efficacy in the treatment of lymphoma in dogs.[2][3][4] As a key component of pharmacokinetic and toxicokinetic studies, the accurate quantification of this compound in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
This document provides detailed application notes and proposed protocols for the quantification of this compound in plasma using two common analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). It is important to note that as of the creation of this document, specific, publicly validated analytical methods for this compound are not widely available. Therefore, the following protocols are proposed based on established methods for similar nucleotide analogs and small molecule drugs.[5][6][7]
Proposed Method 1: LC-MS/MS for High-Sensitivity Quantification
LC-MS/MS is the preferred method for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed. This proposed method is designed for the reliable determination of this compound in plasma for pharmacokinetic studies.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
2. Chromatographic Conditions
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of this compound and the internal standard. Hypothetical transitions would be based on the precursor ion [M+H]+ and a stable product ion.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation: Proposed LC-MS/MS Method Performance
The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method, based on typical values for similar bioanalytical assays.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy | 85 - 115% |
| Recovery | > 80% |
Visualization: LC-MS/MS Workflow
Caption: Proposed LC-MS/MS sample preparation workflow for this compound.
Proposed Method 2: HPLC-UV for Routine Analysis
An HPLC-UV method can be a cost-effective alternative for the quantification of this compound, particularly for samples with higher expected concentrations. This method may require a more rigorous sample clean-up, such as solid-phase extraction (SPE), to minimize interference from the plasma matrix.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma, add 200 µL of 4% phosphoric acid. Vortex and load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: Wavelength to be determined based on the UV spectrum of this compound (typically in the range of 250-280 nm for guanine analogs).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Data Presentation: Proposed HPLC-UV Method Performance
| Parameter | Target Value |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy | 85 - 115% |
| Recovery | > 70% |
Visualization: HPLC-UV Workflow
Caption: Proposed HPLC-UV sample preparation workflow using SPE.
Conclusion
The analytical methods proposed in these application notes provide a strong starting point for the development and validation of robust assays for the quantification of this compound in plasma. The choice between LC-MS/MS and HPLC-UV will depend on the required sensitivity, throughput, and available instrumentation. For regulatory submissions, a fully validated LC-MS/MS method is generally preferred. It is imperative that any method based on these proposals undergoes a thorough validation process in accordance with regulatory guidelines to ensure the reliability and accuracy of the generated data.
References
- 1. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicenter, randomized, double-blinded, placebo-controlled study of this compound in dogs with lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating Rabacfosadine Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabacfosadine (formerly GS-9219) is a double prodrug of the guanine nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG). It is designed to preferentially target and accumulate in lymphoid cells.[1][2][3] Once inside the target cell, this compound is converted to its active diphosphorylated metabolite, PMEGpp.[4] This active form acts as a DNA chain terminator by inhibiting DNA polymerases, leading to the arrest of DNA synthesis, cell cycle arrest in the S phase, and subsequent induction of apoptosis (programmed cell death).[3][4] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in lymphoma cell lines using standard cell viability and apoptosis assays.
Principle of Assays
Evaluating the efficacy of a cytotoxic agent like this compound requires robust and reproducible methods to quantify its impact on cancer cell viability and proliferation. The assays described herein are selected based on their ability to measure key indicators of cellular health and death, which are directly relevant to this compound's mechanism of action.
-
Metabolic Activity as an Indicator of Cell Viability (MTT and CellTiter-Glo® Assays): Assays that measure metabolic activity are widely used to assess cell viability and proliferation.[1] Metabolically active cells reduce tetrazolium salts (like MTT) to colored formazan products or maintain a high intracellular concentration of ATP (measured by CellTiter-Glo®). A reduction in metabolic activity is proportional to the number of viable cells, providing a quantitative measure of this compound's cytotoxic or cytostatic effects. The antiproliferative activity of this compound has been evaluated using a metabolism-based sodium XTT assay, which functions on a similar principle to the MTT assay.[1]
-
Detection of Apoptosis (Annexin V Assay): Since this compound's mechanism involves the induction of apoptosis, it is crucial to specifically detect this mode of cell death.[3][4] During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to label apoptotic cells. Co-staining with a viability dye like Propidium Iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
Quantitative data from cell viability and apoptosis assays should be summarized to facilitate the determination of key efficacy parameters, such as the half-maximal inhibitory concentration (IC50). Below are example tables illustrating how to present such data.
Table 1: Cell Viability as Determined by MTT Assay after 72-hour this compound Treatment
| This compound (nM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 1 | 1.12 ± 0.06 | 89.6 ± 4.8 |
| 10 | 0.88 ± 0.05 | 70.4 ± 4.0 |
| 50 | 0.63 ± 0.04 | 50.4 ± 3.2 |
| 100 | 0.45 ± 0.03 | 36.0 ± 2.4 |
| 500 | 0.15 ± 0.02 | 12.0 ± 1.6 |
| 1000 | 0.05 ± 0.01 | 4.0 ± 0.8 |
Table 2: Cell Viability as Determined by CellTiter-Glo® Assay after 72-hour this compound Treatment
| This compound (nM) | Luminescence (RLU) (Mean ± SD) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 850,000 ± 50,000 | 100 ± 5.9 |
| 1 | 780,000 ± 45,000 | 91.8 ± 5.3 |
| 10 | 620,000 ± 38,000 | 72.9 ± 4.5 |
| 50 | 430,000 ± 25,000 | 50.6 ± 2.9 |
| 100 | 290,000 ± 18,000 | 34.1 ± 2.1 |
| 500 | 90,000 ± 10,000 | 10.6 ± 1.2 |
| 1000 | 25,000 ± 5,000 | 2.9 ± 0.6 |
Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining after 48-hour this compound Treatment
| This compound (nM) | % Viable (Annexin V-/PI-) (Mean ± SD) | % Early Apoptotic (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic (Annexin V+/PI+) (Mean ± SD) | % Necrotic (Annexin V-/PI+) (Mean ± SD) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 50 | 70.3 ± 3.5 | 18.9 ± 1.8 | 8.2 ± 1.1 | 2.6 ± 0.6 |
| 100 | 45.1 ± 4.2 | 35.6 ± 2.9 | 15.4 ± 2.0 | 3.9 ± 0.8 |
| 500 | 15.8 ± 2.8 | 48.2 ± 3.7 | 30.1 ± 3.1 | 5.9 ± 1.2 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is designed to measure the metabolic activity of cells as an indicator of viability.
Materials:
-
Lymphoma cell line (e.g., Jurkat, Raji)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO or PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted drug solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or PBS as the drug vehicle).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Lymphoma cell line
-
Complete culture medium
-
This compound stock solution
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed lymphoma cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted drug solutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Annexin V-FITC/PI Apoptosis Assay
This assay uses flow cytometry to detect and quantify apoptotic cells.
Materials:
-
Lymphoma cell line
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed lymphoma cells in 6-well plates at an appropriate density. Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and transfer them to flow cytometry tubes.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alternating this compound/Doxorubicin: Efficacy and Tolerability in Naïve Canine Multicentric Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Cell Cycle Arrest Induced by Rabacfosadine Using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Rabacfosadine, sold under the brand name Tanovea, is a guanine nucleotide analog that functions as a chain-terminating inhibitor of DNA polymerases.[1] Developed initially as GS-9219 by Gilead Sciences, it is a double prodrug of the acyclic nucleotide phosphonate 9-(2-phosphonylmethoxyethyl) guanine (PMEG).[2][3] This design allows for preferential targeting of lymphoid cells, where it is converted to its active diphosphate form.[4] The active metabolite inhibits DNA synthesis, leading to S-phase cell cycle arrest and subsequent apoptosis.[1] this compound is the first drug to receive full FDA approval for the treatment of lymphoma in dogs.[1][5]
Understanding the mechanism of action of cytotoxic agents like this compound is crucial in drug development. Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population.[6] By staining DNA with a fluorescent dye such as propidium iodide (PI), the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified based on their DNA content.[7] This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest in lymphocyte cell lines using flow cytometry.
Mechanism of Action
This compound is administered as a less toxic prodrug and preferentially accumulates in rapidly dividing lymphoid cells.[4] Intracellularly, it undergoes a two-step conversion to its active form, PMEG diphosphate (PMEGpp). This active metabolite mimics the natural nucleotide dGTP and is incorporated into the growing DNA strand during replication. However, due to the lack of a 3'-hydroxyl group, it terminates DNA chain elongation, leading to an accumulation of cells in the S phase of the cell cycle.[7] This disruption of DNA synthesis ultimately triggers apoptotic cell death.[1]
Caption: Mechanism of this compound-induced S-phase arrest.
Quantitative Data Summary
The following table summarizes the expected results from a flow cytometry analysis of phytohemagglutinin (PHA)-stimulated T-cells treated with this compound for 72 hours. Data is presented as the percentage of cells in each phase of the cell cycle.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55 | 30 | 15 |
| This compound (20x EC50) | 25 | 65 | 10 |
| Vincristine (20x EC50) | 10 | 20 | 70 |
Note: These are representative data based on the description of S-phase arrest in preclinical studies.[6] Actual results may vary depending on the cell line, drug concentration, and incubation time.
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle arrest induced by this compound.
Materials
-
Lymphoma cell line (e.g., Jurkat, CEM)
-
This compound (GS-9219)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Flow cytometer
Experimental Workflow
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding : Seed lymphoma cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in complete cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest drug concentration.
-
Cell Treatment : Replace the existing medium with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation : Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Cell Preparation for Flow Cytometry
-
Cell Harvesting : For suspension cells, collect the cells directly into conical tubes. For adherent cells, wash with PBS and detach using trypsin-EDTA before neutralizing with complete medium.
-
Cell Counting : Centrifuge the cell suspension at 300 x g for 5 minutes.[6] Discard the supernatant and resuspend the cell pellet in PBS. Count the cells to ensure approximately 1 x 10^6 cells per sample.[6]
-
Fixation : Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes (or at -20°C for overnight storage).
-
Washing : Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
Protocol 3: Propidium Iodide Staining and Flow Cytometry
-
Staining : Resuspend the cell pellet in PI staining solution.
-
Incubation : Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometer Setup : Set up the flow cytometer to measure the fluorescence from the PI-stained cells, typically using a linear scale for the PI channel.[6]
-
Data Acquisition : Collect data for a minimum of 10,000 events per sample. Use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the single-cell population and exclude debris.[6]
-
Data Analysis : Analyze the DNA content of the gated single-cell population using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers and scientists to effectively analyze the cell cycle effects of this compound. The characteristic S-phase arrest induced by this compound can be clearly visualized and quantified using flow cytometry, providing valuable insights into its mechanism of action and cytotoxic effects on lymphoma cells. This methodology is a cornerstone for the preclinical evaluation of cell cycle-targeted anticancer agents.
References
- 1. gilead.com [gilead.com]
- 2. This compound (Tanovea) for the Treatment of Relapsed Multicentric Canine Lymphoma - VCS 2021 - VIN [vin.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting DNA repair in chronic lymphocytic leukemia cells with a novel acyclic nucleotide analogue, GS-9219 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Apoptosis Markers Following Rabacfosadine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabacfosadine (Tanovea®), a double prodrug of the acyclic nucleotide phosphonate PMEG, is a chemotherapy agent that has demonstrated significant efficacy in the treatment of lymphoma in dogs.[1][2] Its mechanism of action involves the inhibition of DNA synthesis, preferentially in lymphoid cells, which leads to cell cycle arrest and the induction of programmed cell death, or apoptosis.[1][3] The assessment of apoptosis is a critical component in evaluating the pharmacodynamic effects of anticancer agents like this compound. Immunohistochemistry (IHC) is a powerful technique utilized to visualize and quantify apoptosis-related protein markers within the tumor microenvironment, providing valuable insights into the drug's efficacy.
This document provides detailed application notes and protocols for the immunohistochemical detection of key apoptosis markers—cleaved caspase-3, cleaved poly (ADP-ribose) polymerase (PARP), and DNA fragmentation (TUNEL assay)—in tissue samples following treatment with this compound.
Mechanism of Action: this compound-Induced Apoptosis
This compound is designed to specifically target and eliminate cancerous lymphoid cells.[1] As a double prodrug, it is converted into its active, cytotoxic form within these cells. This active metabolite acts as a guanine nucleotide analog, interfering with DNA synthesis and leading to the activation of the intrinsic apoptotic pathway.
Data Presentation: Quantifying Apoptosis Markers
While clinical studies have established the overall efficacy of this compound in treating canine lymphoma, published quantitative data from immunohistochemical analyses of apoptosis markers remains limited.[1][2][4] The following tables are presented as illustrative examples of how to structure and present such data, based on the expected pro-apoptotic effects of the drug.
Table 1: Cleaved Caspase-3 Expression in Lymphoma Tissue Post-Rabacfosadine Treatment
| Treatment Group | N | Mean % Cleaved Caspase-3 Positive Cells (± SD) |
| Control (Untreated) | 10 | 2.5 ± 1.1 |
| This compound (1.0 mg/kg) | 15 | 35.8 ± 8.2 |
Table 2: Cleaved PARP Expression in Lymphoma Tissue Post-Rabacfosadine Treatment
| Treatment Group | N | Mean % Cleaved PARP Positive Cells (± SD) |
| Control (Untreated) | 10 | 3.1 ± 1.5 |
| This compound (1.0 mg/kg) | 15 | 42.3 ± 9.7 |
Table 3: TUNEL Assay in Lymphoma Tissue Post-Rabacfosadine Treatment
| Treatment Group | N | Mean % TUNEL Positive Cells (± SD) |
| Control (Untreated) | 10 | 1.8 ± 0.9 |
| This compound (1.0 mg/kg) | 15 | 28.6 ± 7.4 |
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of cleaved caspase-3 and cleaved PARP, and for the TUNEL assay.
Experimental Workflow Overview
Protocol 1: Immunohistochemistry for Cleaved Caspase-3 and Cleaved PARP
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm)
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., rabbit anti-cleaved caspase-3 or rabbit anti-cleaved PARP)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Phosphate-buffered saline (PBS)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with PBS (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Chromogen Development:
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
-
Monitor for color development (brown precipitate) under a microscope (typically 2-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Materials:
-
FFPE tissue sections (4-5 µm)
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Proteinase K solution (20 µg/mL in PBS)
-
TUNEL reaction mixture (containing TdT and labeled dUTP, e.g., Br-dUTP)
-
Stop/Wash buffer
-
Antibody against the incorporated label (e.g., anti-BrdU)
-
Detection reagent (e.g., HRP-conjugated secondary antibody)
-
DAB substrate kit
-
Methyl green or hematoxylin counterstain
-
PBS
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as in Protocol 1.
-
-
Permeabilization:
-
Incubate sections with Proteinase K solution for 15-30 minutes at 37°C.
-
Rinse with PBS (2 x 5 minutes).
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the sections with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
Rinse with Stop/Wash buffer.
-
-
Detection:
-
Incubate with the antibody against the incorporated label for 30-60 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the detection reagent for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Chromogen Development:
-
Apply the DAB substrate and monitor for color development.
-
Stop the reaction with deionized water.
-
-
Counterstaining:
-
Counterstain with methyl green or hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate and coverslip as described in Protocol 1.
-
Image Analysis and Quantification
For quantitative analysis, images of stained tissue sections should be captured using a light microscope equipped with a digital camera. The percentage of positive cells (brown staining) can be determined by manual counting or by using automated image analysis software. For each sample, multiple high-power fields should be analyzed to ensure a representative assessment. The data can then be presented as the mean percentage of positive cells with standard deviation, as illustrated in the tables above.
Conclusion
Immunohistochemical detection of apoptosis markers is an indispensable tool for elucidating the mechanism of action and evaluating the efficacy of anticancer drugs like this compound. The protocols provided herein offer a standardized approach to assessing apoptosis in preclinical and clinical samples, thereby facilitating the robust evaluation of treatment response. While the provided quantitative data is illustrative, it serves as a template for the presentation of results from such studies.
References
- 1. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicenter, randomized, double‐blinded, placebo‐controlled study of this compound in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Rabacfosadine-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabacfosadine (commercially known as Tanovea®) is a double prodrug of the acyclic nucleotide phosphonate PMEG, which acts as a guanine nucleotide analog.[1][2] Its active metabolite inhibits DNA polymerases, leading to the termination of DNA synthesis, S-phase cell cycle arrest, and ultimately, apoptosis.[3][4] This mechanism of action makes it an effective chemotherapeutic agent, particularly in lymphoid malignancies.[1] However, as with many anticancer drugs, the development of resistance is a significant clinical challenge that can lead to treatment failure.[5]
The establishment of this compound-resistant cell lines in vitro is a critical step towards understanding the molecular mechanisms that drive resistance. These cell line models are invaluable tools for identifying novel resistance-associated genes, investigating altered signaling pathways, and for the preclinical evaluation of new therapeutic strategies to overcome resistance.[6]
These application notes provide a comprehensive guide to establishing and characterizing a this compound-resistant cancer cell line. The protocols outlined below are based on established methodologies for inducing drug resistance in vitro and have been adapted for use with this compound.[7][8][9]
Data Presentation
Table 1: Hypothetical Quantitative Data for a this compound-Resistant Cell Line
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) | Doubling Time (hours) | Notes |
| Parental Lymphoma Cell Line (e.g., CLBL-1) | 15 | 1 | 24 | Highly sensitive to this compound. |
| This compound-Resistant Cell Line (CLBL-1-RAB-R) | 180 | 12 | 28 | Established after 6 months of continuous culture with escalating concentrations of this compound. |
Resistance Index (RI) = IC50 of resistant cell line / IC50 of parental cell line
Experimental Protocols
Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
This initial step is crucial to determine the baseline sensitivity of the parental cell line to this compound and to establish the starting concentration for generating the resistant cell line.[6]
Materials:
-
Parental cancer cell line (e.g., a canine lymphoma cell line)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or a luminescent ATP-based assay)[10][11]
-
Microplate reader
Protocol:
-
Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of this compound dilutions in complete culture medium. It is advisable to use a broad range of concentrations to generate a complete dose-response curve.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO) and an untreated control.
-
Incubate the plate for a duration relevant to the drug's mechanism of action, typically 48-72 hours.
-
Perform a cell viability assay according to the manufacturer's instructions.[10][11]
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.[12]
Generation of a this compound-Resistant Cell Line
This protocol employs a continuous exposure with dose escalation method, which is a common and effective strategy for developing drug-resistant cell lines.[7][8]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks
-
Cryopreservation medium
Protocol:
-
Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the determined IC50.
-
Maintain the cells in this medium, changing it every 2-3 days, until the cell growth rate recovers and is comparable to that of the parental cells. This adaptation phase may take several passages.
-
Once the cells have adapted, gradually increase the concentration of this compound. A common approach is to double the concentration at each step.[9]
-
At each new concentration, monitor the cells for signs of widespread cell death. If more than 50% of the cells die, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.[7]
-
It is highly recommended to cryopreserve vials of cells at each successful dose escalation step.
-
Continue this stepwise increase in this compound concentration until the desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50 compared to the parental line).
-
Once the desired resistance is achieved, the resistant cell line can be maintained in a culture medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.
Validation and Characterization of the this compound-Resistant Cell Line
After establishing a cell line that can proliferate in high concentrations of this compound, it is essential to validate and characterize its resistance.
Protocols:
-
IC50 Re-determination: Perform the IC50 determination protocol as described in section 1 on both the parental and the newly established resistant cell line. A significant increase in the IC50 value will confirm the resistance.
-
Stability of Resistance: To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for an extended period (e.g., 1-3 months, with regular passaging). Subsequently, re-determine the IC50 for this compound. A stable resistance will be indicated by a minimal change in the IC50 value.
-
Molecular Analysis: Investigate the potential mechanisms of resistance. Since this compound is a nucleotide analog, potential resistance mechanisms could involve:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intracellular activation of this compound and its mechanism of action.
Caption: Experimental workflow for generating a this compound-resistant cell line.
Caption: Potential molecular mechanisms contributing to this compound resistance.
References
- 1. Tanovea®: An Overview â ImpriMed [imprimedicine.com]
- 2. Multicenter, randomized, double‐blinded, placebo‐controlled study of this compound in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Tanovea® (this compound for injection) [my.elanco.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. clyte.tech [clyte.tech]
- 13. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
Application Note: Monitoring Rabacfosadine Response in Canine Lymphoma with In Vivo Imaging
Introduction
Rabacfosadine (Tanovea®), the first FDA-fully approved chemotherapy drug for canine lymphoma, is a double prodrug of the nucleotide analog 9-(2-phosphonylmethoxyethyl) guanine (PMEG).[1][2][3] Its mechanism of action involves the inhibition of DNA synthesis, leading to S-phase arrest and apoptosis in rapidly dividing lymphoid cells.[1][4][5] This unique mechanism, which differs from many standard chemotherapies, necessitates precise methods for monitoring early therapeutic response to optimize treatment protocols and predict outcomes.[4] In vivo imaging offers a non-invasive, longitudinal approach to assess the biological effects of this compound on tumor proliferation and metabolism. This note outlines key imaging modalities and provides detailed protocols for their application in preclinical and clinical research settings.
The primary imaging biomarker for a drug that inhibits DNA synthesis is a measure of cellular proliferation. 3′-deoxy-3′-[¹⁸F]fluorothymidine Positron Emission Tomography ([¹⁸F]FLT-PET) is an ideal candidate for this purpose.[6] [¹⁸F]FLT is a thymidine analog that is taken up by proliferating cells and phosphorylated by thymidine kinase 1 (TK1), trapping it intracellularly.[6] The degree of [¹⁸F]FLT uptake directly correlates with the rate of DNA synthesis and cellular proliferation.[7] Studies have demonstrated that a significant reduction in [¹⁸F]FLT uptake can be detected early after the initiation of effective chemotherapy, often before changes in tumor size are observable.[8]
Recommended In Vivo Imaging Modalities
-
[¹⁸F]FLT-PET/CT: Directly measures the anti-proliferative effect of this compound. A reduction in tracer uptake indicates successful inhibition of DNA synthesis.[8]
-
[¹⁸F]FDG-PET/CT: Measures changes in tumor glucose metabolism. While less specific for proliferation, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) PET is a well-established method for staging and monitoring treatment response in lymphoma.[9] A decrease in FDG uptake reflects reduced metabolic activity, which is a downstream effect of treatment.
-
Magnetic Resonance Imaging (MRI): Provides high-resolution anatomical detail, allowing for precise tumor volume measurements and assessment of morphological changes over time.
A multi-modal approach combining these techniques provides a comprehensive view of the drug's effect, from the direct molecular impact on proliferation (FLT) to downstream metabolic changes (FDG) and anatomical tumor response (MRI).
Mechanism of Action & Imaging Biomarker Pathway
This compound is administered as a prodrug and is converted intracellularly into its active metabolite, PMEG diphosphate (PMEGpp).[5] PMEGpp acts as a competitive inhibitor of DNA polymerases, terminating DNA chain elongation and halting cell division.[4] This direct inhibition of DNA synthesis forms the basis for monitoring with [¹⁸F]FLT-PET.
Experimental Protocols
Protocol 1: Longitudinal Monitoring of this compound Response using [¹⁸F]FLT-PET/CT in Canine Lymphoma Patients
Objective: To quantify the change in tumor proliferation in response to this compound treatment.
Materials:
-
This compound (Tanovea®) for injection.[2]
-
PET/CT scanner.
-
[¹⁸F]FLT radiotracer.
-
Anesthesia equipment (e.g., isoflurane).
-
Intravenous catheters and infusion pumps.
-
Imaging analysis software.
Procedure:
-
Patient Selection & Baseline Scan:
-
This compound Administration:
-
Follow-up Imaging:
-
Perform the first follow-up [¹⁸F]FLT-PET/CT scan 5-7 days after the initial this compound dose. This time point is crucial for detecting early anti-proliferative effects.[11]
-
A second follow-up scan can be performed after the second or third treatment cycle to assess continued response or development of resistance.[10]
-
-
[¹⁸F]FLT-PET/CT Imaging Protocol:
-
Anesthetize the dog and place an IV catheter.
-
Administer [¹⁸F]FLT intravenously at a dose of ~5 MBq/kg.
-
Allow a 60-minute uptake period, during which the patient should remain under anesthesia in a quiet, dark environment.
-
Acquire a whole-body CT scan for attenuation correction and anatomical localization.
-
Acquire PET data over the same anatomical range.
-
-
Data Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) on avid lymph nodes or tumor masses identified on the baseline scan.
-
Calculate the maximum Standardized Uptake Value (SUVmax) for each ROI.
-
Calculate the percentage change in SUVmax from baseline to each follow-up scan. A significant decrease (e.g., >30%) in SUVmax is indicative of a positive treatment response.
-
Protocol 2: Comprehensive Assessment using Multimodal Imaging (PET/CT and MRI)
Objective: To correlate changes in tumor proliferation and metabolism with changes in tumor volume and morphology.
Procedure:
-
Baseline Imaging:
-
Perform baseline [¹⁸F]FLT-PET/CT, [¹⁸F]FDG-PET/CT, and contrast-enhanced MRI scans within one week prior to starting treatment.
-
-
Treatment:
-
Administer this compound according to the standard protocol.
-
-
Follow-up Imaging:
-
Repeat all imaging modalities at pre-defined intervals (e.g., after cycle 1 and cycle 3).
-
-
Integrated Data Analysis:
-
PET Analysis: Calculate the change in SUVmax for both [¹⁸F]FLT and [¹⁸F]FDG in target lesions.
-
MRI Analysis: Measure tumor volume on T2-weighted or contrast-enhanced T1-weighted images. Assess for changes in tumor characteristics (e.g., necrosis).
-
Correlation: Correlate the early changes in [¹⁸F]FLT uptake with later changes in [¹⁸F]FDG uptake and tumor volume to build a predictive model of response.
-
Experimental Workflow Diagram
Data Presentation
Quantitative data from imaging studies should be summarized to compare pre- and post-treatment effects clearly.
Table 1: Hypothetical [¹⁸F]FLT-PET/CT Response Data
| Patient ID | Baseline SUVmax | Post-Cycle 1 SUVmax | % Change in SUVmax | Clinical Response |
| CAN-001 | 12.5 | 4.8 | -61.6% | Complete Response |
| CAN-002 | 9.8 | 6.5 | -33.7% | Partial Response |
| CAN-003 | 11.2 | 10.9 | -2.7% | Stable Disease |
| CAN-004 | 8.5 | 10.2 | +20.0% | Progressive Disease |
Table 2: Multimodal Imaging Endpoints Comparison
| Parameter | Baseline (Mean ± SD) | Post-Cycle 2 (Mean ± SD) | P-value |
| [¹⁸F]FLT SUVmax | 10.5 ± 2.1 | 5.1 ± 1.5 | <0.01 |
| [¹⁸F]FDG SUVmax | 8.9 ± 1.8 | 6.2 ± 1.3 | <0.05 |
| Tumor Volume (cm³) (MRI) | 25.4 ± 8.2 | 12.1 ± 5.6 | <0.01 |
Logical Relationship of Imaging Readouts
The relationship between different imaging readouts can help interpret the overall therapeutic effect. An early drop in proliferation (FLT) should precede a reduction in metabolic activity (FDG) and a subsequent decrease in tumor volume (MRI).
Conclusion
In vivo imaging, particularly [¹⁸F]FLT-PET/CT, provides a powerful and biologically relevant method for monitoring the pharmacodynamic effects of this compound in real-time. It allows for the early assessment of anti-proliferative activity, which can be a strong predictor of eventual clinical outcome. Integrating multimodal imaging techniques offers a comprehensive understanding of the drug's impact on the tumor, aiding in dose optimization, patient stratification, and the overall development of advanced therapeutic strategies for canine lymphoma.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tanovea®: An Overview â ImpriMed [imprimedicine.com]
- 3. Multicenter, randomized, double‐blinded, placebo‐controlled study of this compound in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanovea® (this compound for injection) [my.elanco.com]
- 5. m.youtube.com [m.youtube.com]
- 6. FLT PET-CT in evaluation of treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 18F-FLT and 18F-FDG PET-CT imaging in the evaluation of early therapeutic effects of chemotherapy on Walker 256 tumor-bearing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18FDG-PET imaging in canine lymphoma and cutaneous mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. csuanimalcancercenter.org [csuanimalcancercenter.org]
- 11. researchgate.net [researchgate.net]
Combination Therapy Protocols Involving Rabacfosadine: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabacfosadine (Tanovea®), a novel double prodrug of the acyclic nucleotide phosphonate PMEG [9-(2-phosphonylmethoxyethyl)guanine], has emerged as a significant therapeutic agent in veterinary oncology, particularly for the treatment of canine lymphoma.[1][2][3] Its unique mechanism of action, preferentially targeting lymphoid cells, presents a compelling case for its use in combination with other cytotoxic agents to enhance efficacy and overcome resistance.[4][5] These application notes provide a detailed overview of current clinical combination therapy protocols involving this compound, focusing on its use with doxorubicin and L-asparaginase. This document summarizes quantitative data from clinical studies, outlines experimental protocols, and illustrates the underlying mechanisms of action and experimental workflows.
Mechanism of Action: this compound
This compound is administered as an inactive prodrug. Within lymphocytes, it is converted to its active metabolite, PMEG diphosphate. This active form functions as a chain-terminating inhibitor of DNA polymerases, leading to the arrest of DNA synthesis, cell cycle arrest in the S-phase, and subsequent apoptosis (programmed cell death).[6][7][8]
Combination Therapy with Doxorubicin
The combination of this compound and doxorubicin is one of the most studied regimens in canine lymphoma.[4][5][9] The rationale for this combination lies in their different mechanisms of action, which can lead to synergistic anti-tumor effects and potentially reduce the development of drug resistance.[4][10] Doxorubicin, an anthracycline antibiotic, primarily acts by intercalating into DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair.[11][12] This leads to the generation of DNA double-strand breaks and the induction of apoptosis.[9]
Clinical Efficacy
Clinical trials have demonstrated the efficacy of an alternating this compound and doxorubicin protocol in dogs with naïve multicentric lymphoma. The quantitative outcomes of these studies are summarized in the table below.
| Study | Number of Dogs | Treatment Protocol | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) |
| Prospective Trial (Saba et al.)[4][9] | 59 | This compound (1.0 mg/kg IV) alternated with Doxorubicin (30 mg/m² IV) every 21 days for up to 6 treatments. | 93% | 79% | 14% | 199 days |
| Previous Study (as cited in Saba et al.)[4][9] | Not Specified | Alternating this compound/Doxorubicin | 84% | Not Specified | Not Specified | 194 days |
| Prospective Clinical Trial (Thamm et al.)[5][8] | 54 | Alternating this compound (1.0 mg/kg IV) and Doxorubicin (30 mg/m² IV) every 3 weeks. | 84% | 68% | 16% | 194 days (Overall); 216 days (for CR) |
Experimental Protocol: Alternating this compound and Doxorubicin for Canine Lymphoma
This protocol is based on prospective clinical trials.[4][5][8]
1. Patient Selection:
-
Dogs with histologically or cytologically confirmed naïve multicentric lymphoma.
-
Adequate organ function as determined by complete blood count (CBC) and serum biochemistry.
-
Informed owner consent.
2. Treatment Regimen:
-
Week 0: this compound 1.0 mg/kg administered as a 30-minute intravenous (IV) infusion.
-
Week 3: Doxorubicin 30 mg/m² administered as an IV infusion.
-
This alternating cycle is repeated for a total of up to six treatments (three doses of each drug).[4][9]
3. Monitoring and Assessment:
-
Physical examination and adverse event evaluation (VCOG-CTCAE criteria) are performed every 21 days.[4]
-
Tumor response assessment is conducted every 21 days according to VCOG criteria.[4]
-
A CBC should be performed one week after the first this compound and doxorubicin treatments.[5]
4. Adverse Events:
-
The most common adverse events are gastrointestinal (diarrhea, decreased appetite, vomiting) and are generally mild and self-limiting.[4][5]
-
Hematologic and dermatologic adverse events have also been reported.[5]
-
A rare but serious adverse event is pulmonary fibrosis, which can be fatal.[4][5]
Signaling Pathway
Caption: Mechanisms of this compound and Doxorubicin.
Combination Therapy with L-asparaginase
This compound has also been evaluated in combination with L-asparaginase for the treatment of relapsed or refractory multicentric lymphoma in dogs.[1] L-asparaginase is an enzyme that depletes the circulating supply of asparagine, an amino acid essential for the survival of lymphoma cells, which often lack asparagine synthetase.[11][13][14] This deprivation of a critical nutrient leads to an inhibition of protein synthesis and subsequent apoptosis.[1][13]
Clinical Efficacy
A prospective, single-arm clinical trial investigated the concurrent use of this compound and L-asparaginase. The key findings are presented below.
| Study | Number of Dogs | Treatment Protocol | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (MPFS) |
| Prospective Trial (Thamm et al.)[1] | 52 | This compound (1.0 mg/kg IV) every 21 days for up to 5 doses, with L-asparaginase (400 IU/kg SQ) given concurrently with the first 2 doses of this compound. | 67% | 41% | 63 days (Overall); 144 days (for CR) |
Experimental Protocol: Concurrent this compound and L-asparaginase for Canine Lymphoma
This protocol is based on a prospective, open-label, multicenter clinical trial.[1]
1. Patient Selection:
-
Dogs with relapsed or refractory multicentric lymphoma after at least one doxorubicin-based chemotherapy protocol.
-
Adequate organ function.
-
Informed owner consent.
2. Treatment Regimen:
-
This compound is administered at 1.0 mg/kg as a 30-minute IV infusion every 21 days for up to five doses.
-
L-asparaginase is administered subcutaneously (SQ) at a dose of 400 IU/kg concurrently with the first two treatments of this compound.
3. Monitoring and Assessment:
-
Regular monitoring for clinical signs and adverse events.
-
Response to treatment is assessed based on standard veterinary oncology criteria.
4. Adverse Events:
-
Adverse events were reported to be similar in frequency and severity to those observed with single-agent this compound.[1]
-
The majority of adverse events were self-limiting.[1]
Signaling Pathway
Caption: Mechanisms of this compound and L-asparaginase.
Experimental Workflow for a Combination Therapy Clinical Trial
The following diagram outlines a typical workflow for a clinical trial evaluating a this compound-based combination therapy, based on the methodologies of the cited studies.
Caption: Clinical trial workflow for combination therapy.
Future Directions and Considerations
The successful combination of this compound with doxorubicin and L-asparaginase in canine lymphoma highlights the potential of this agent in multi-drug protocols. Further research is warranted to explore other rational combinations. For instance, combining this compound with other components of the standard CHOP (cyclophosphamide, doxorubicin, vincristine, prednisone) regimen could be a logical next step.[15] Additionally, investigating combinations with targeted therapies, such as small molecule inhibitors that target specific signaling pathways dysregulated in lymphoma, could offer novel therapeutic avenues. Preclinical in vitro studies using canine lymphoma cell lines would be invaluable for identifying synergistic combinations and elucidating the underlying molecular mechanisms before moving into further clinical trials. Such studies could involve assessing cell viability, apoptosis rates, and cell cycle arrest, as well as investigating the impact on key signaling pathways involved in cell survival and proliferation.
Conclusion
This compound, in combination with doxorubicin or L-asparaginase, has demonstrated significant clinical activity in the treatment of canine lymphoma. The protocols outlined in these application notes, derived from peer-reviewed clinical trials, provide a foundation for both clinical practice and further research. The distinct mechanisms of action of these drugs provide a strong rationale for their combined use. Future preclinical and clinical investigations are encouraged to explore novel this compound-based combination therapies to further improve outcomes for patients with lymphoma.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Multicenter, randomized, double‐blinded, placebo‐controlled study of this compound in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Current Use of Asparaginase in Acute Lymphoblastic Leukemia/Lymphoblastic Lymphoma [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Alternating this compound/Doxorubicin: Efficacy and Tolerability in Naïve Canine Multicentric Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. What is the mechanism of L-asparaginase? [synapse.patsnap.com]
- 12. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of L-Asparaginase as an Effective Chemotherapeutic agent for Acute Lymphoblastic Leukemia in Children’s – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. Studies on the mechanism of tumor inhibition by L-asparaginase. Effects of the enzyme on asparagine levels in the blood, normal tissues, and 6C3HED lymphomas of mice: differences in asparagine formation and utilization in asparaginase-sensitive and -resistant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Rabacfosadine Resistance in Lymphoma: A Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating and overcoming rabacfosadine resistance in lymphoma models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound (brand name Tanovea®) is a double prodrug of the guanine nucleotide analog PMEG.[1][2][3] Its mechanism involves several key steps:
-
Preferential Uptake: The compound is designed to readily accumulate in lymphoid tissues and is preferentially taken up by rapidly dividing lymphoma cells.[1][2][4][5][6]
-
Intracellular Activation: Once inside the lymphoma cell, this compound is converted through hydrolysis and deamination into its active form, PMEG.[1] PMEG is then phosphorylated to the active metabolite, PMEG diphosphate (PMEGpp).[1]
-
Inhibition of DNA Synthesis: PMEGpp functions as a chain-terminating inhibitor of DNA polymerases.[5][7] By disguising itself as the DNA building block guanine, it interferes with DNA synthesis.[1]
-
Cell Cycle Arrest and Apoptosis: The inhibition of DNA synthesis results in S-phase cell cycle arrest and induces programmed cell death (apoptosis).[4][5][7]
This novel mechanism of action differs from many standard chemotherapeutic agents used in CHOP-based protocols.[2][8][9]
Q2: My lymphoma cell line's sensitivity to this compound is decreasing. How can I confirm and quantify this resistance?
The first step is to quantitatively determine the drug's potency in your parental (sensitive) cell line versus the suspected resistant line. This is achieved by calculating the half-maximal inhibitory concentration (IC50). A significant increase (typically 3- to 10-fold or higher) in the IC50 value for the suspected resistant line compared to the parental line confirms resistance.[10]
Workflow:
-
Culture Cells: Grow both parental and suspected resistant cells under identical conditions.
-
Drug Titration: Expose both cell lines to a range of this compound concentrations (e.g., 8-12 concentrations in a serial dilution) for a fixed period (e.g., 72 hours).
-
Assess Viability: Use a cell viability assay (e.g., resazurin, MTT, CellTiter-Glo®) to measure the percentage of viable cells at each concentration relative to a vehicle control (e.g., DMSO).
-
Calculate IC50: Plot the viability data against the log of the drug concentration and use non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.[10]
Table 1: Example IC50 Data for this compound
(Note: These are illustrative values.)
| Cell Line | Description | This compound IC50 (nM) | Resistance Fold-Change |
| LY-PARENTAL | Parental, sensitive lymphoma cell line | 15 nM | 1x (Baseline) |
| LY-RESIST-A | Suspected resistant subclone | 180 nM | 12x |
| LY-RESIST-B | Highly resistant subclone | 550 nM | 36.7x |
Q3: What are the potential molecular mechanisms of this compound resistance?
While specific clinical resistance mechanisms for this compound are not yet fully elucidated, potential mechanisms can be extrapolated from its drug class (nucleotide analog) and general principles of oncology. Key areas to investigate include:
-
Decreased Prodrug Activation: Reduced expression or activity of the enzymes responsible for converting this compound to its active PMEGpp form.
-
Target Alteration: Mutations in the drug's targets, the DNA polymerases, that prevent PMEGpp from binding and inhibiting their function.
-
Upregulation of Pro-Survival/Anti-Apoptotic Pathways: Increased activity of signaling pathways that promote cell survival, effectively overriding the drug's apoptotic signal. Common culprits include the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.
-
Altered Drug Efflux: While this compound is reportedly not a substrate for P-glycoprotein (P-gp), other efflux pumps in the ATP-binding cassette (ABC) transporter family could potentially be involved.[11]
Q4: How can I investigate if pro-survival signaling pathways are activated in my resistant cells?
A standard and effective method is to compare the protein expression and activation status of key signaling nodes between your parental and resistant cell lines using Western Blotting.
Key Proteins to Examine:
-
PI3K/Akt Pathway: Check for phosphorylation levels of Akt (p-Akt Ser473) and downstream targets like p-S6 Ribosomal Protein. Increased p-Akt in resistant cells suggests pathway activation.
-
MAPK/ERK Pathway: Examine phosphorylation levels of ERK1/2 (p-ERK1/2). Higher p-ERK levels indicate activation.
-
Anti-Apoptotic Proteins: Assess the total protein levels of Bcl-2 family members (e.g., Bcl-2, Mcl-1, Bcl-xL). Overexpression of these can block apoptosis.
If a specific pathway is upregulated, you can test whether inhibiting it with a small molecule inhibitor can re-sensitize the resistant cells to this compound.
Q5: Are there strategies or combination therapies to overcome this compound resistance?
Yes, clinical and preclinical data support combination therapies. Since this compound has a distinct mechanism of action and non-overlapping toxicities with many agents, it is a strong candidate for combination strategies.[2][9]
-
Combination with Doxorubicin: Alternating this compound with doxorubicin has been shown to be an effective and well-tolerated treatment option for canine lymphoma, with high overall response rates.[3][8][12]
-
Combination with L-asparaginase: Concurrent use of this compound and L-asparaginase has demonstrated safety and efficacy in treating relapsed multicentric lymphoma in dogs.[6][13][14]
For laboratory research, this suggests that combining this compound with agents that target different cellular processes (e.g., topoisomerase inhibitors like doxorubicin, or drugs targeting specific survival pathways identified in Q4) could be a viable strategy to overcome resistance.
Section 2: Troubleshooting and Experimental Workflows
Section 3: Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating drug concentrations.[10][15]
Materials:
-
Parental lymphoma cell line
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks (T-25 or T-75)
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Methodology:
-
Initial IC50: First, determine the IC50 of this compound for the parental cell line.
-
Starting Concentration: Begin culturing the parental cells in a T-25 flask with complete medium containing this compound at a concentration equal to the IC50.
-
Monitoring and Expansion: Monitor the cells daily. Initially, a large percentage of cells will die. The surviving cells will begin to proliferate slowly. When the culture reaches 70-80% confluency, passage the cells into a new flask with fresh medium containing the same drug concentration.
-
Dose Escalation: Once the cells have a stable doubling time at the current drug concentration, increase the this compound concentration by a factor of 1.5-2.0.
-
Repeat Cycle: Repeat the process of cell death, recovery, and expansion. This cycle is repeated for several months.[16] With each successful recovery, the drug concentration is incrementally increased.
-
Characterization: Periodically (e.g., every 4-6 weeks), perform an IC50 assay on the resistant population and compare it to the parental line to quantify the level of resistance.
-
Cryopreservation: Cryopreserve vials of cells at various stages of resistance development for future experiments.
Protocol 2: Cell Viability Assay for IC50 Determination
This protocol uses a resazurin-based assay to measure cell viability.
Materials:
-
Parental and resistant cell lines
-
96-well clear-bottom black plates
-
Complete culture medium
-
This compound serial dilutions
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of medium into a 96-well plate. Include wells for "no-cell" (media only) and "vehicle control" (cells with DMSO) controls. Incubate for 24 hours.
-
Drug Addition: Prepare serial dilutions of this compound. Add 10 µL of each drug concentration (or vehicle) to the appropriate wells. This results in a final volume of 100 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Reagent Addition: Add 10 µL of resazurin solution to each well and mix gently. Incubate for another 2-4 hours, or until the vehicle control wells have turned a distinct pink/purple color.
-
Measurement: Read the fluorescence on a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" blank wells from all other wells.
-
Normalize the data by expressing the fluorescence of the drug-treated wells as a percentage of the average fluorescence of the vehicle control wells.
-
Plot the normalized values against the log of the drug concentration and perform a non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC50.
-
Protocol 3: Western Blotting for Pro-Survival Signaling Proteins
This protocol details the detection of phosphorylated Akt (p-Akt) as an example of an activated pro-survival protein.[16]
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-p-Akt Ser473, rabbit anti-total Akt, mouse anti-β-actin)
-
Secondary antibodies (e.g., HRP-linked anti-rabbit, HRP-linked anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Protein Extraction: Lyse parental and resistant cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein from each sample into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-linked secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to determine the relative increase in phosphorylation.
References
- 1. youtube.com [youtube.com]
- 2. Multicenter, randomized, double‐blinded, placebo‐controlled study of this compound in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Tanovea®: An Overview â ImpriMed [imprimedicine.com]
- 5. Tanovea® (this compound for injection) [my.elanco.com]
- 6. Concurrent use of this compound and L‐asparaginase for relapsed or refractory multicentric lymphoma in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Alternating this compound/Doxorubicin: Efficacy and Tolerability in Naïve Canine Multicentric Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alternating this compound and doxorubicin for treatment of naïve canine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Concurrent use of this compound and L-asparaginase for relapsed or refractory multicentric lymphoma in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug resistance -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
Rabacfosadine Technical Support Center: Managing Adverse Effects in Research Animals
Welcome to the Technical Support Center for Rabacfosadine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on managing the adverse effects of this compound in research animals. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues that may be encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a double prodrug of the acyclic nucleotide phosphonate PMEG.[1] It is designed to preferentially target and accumulate in lymphoid tissues.[2] Once inside lymphoid cells, it is converted to its active form, PMEG diphosphate (PMEGpp), which inhibits DNA synthesis by terminating the DNA chain, leading to S-phase cell cycle arrest and apoptosis (programmed cell death).[3][4] This targeted mechanism of action makes it effective for treating lymphoid malignancies.
Q2: What are the most common adverse effects observed with this compound administration in research animals?
A2: The most frequently reported adverse effects are generally low-grade and manageable.[5] They primarily include gastrointestinal issues such as diarrhea, decreased appetite, and vomiting.[6] Other common findings include dermatological reactions (e.g., otitis, alopecia, dermatitis), weight loss, and lethargy.[7][8] Hematological toxicities, particularly neutropenia, can also occur.[8] A rare but serious adverse effect is life-threatening or fatal pulmonary fibrosis.[4]
Q3: What is the recommended dosing for this compound and can it be adjusted?
A3: The standard dosage of this compound is 1.0 mg/kg administered as a 30-minute intravenous infusion every three weeks for up to five doses.[8] To manage adverse reactions, stepwise dose reductions to 0.8 mg/kg and then to 0.66 mg/kg, or dose delays, may be implemented.[8]
Troubleshooting Guides
Gastrointestinal Toxicity Management
Issue: Animal exhibits vomiting, diarrhea, or decreased appetite following this compound administration.
Management Protocol:
Gastrointestinal adverse events are common but are typically low-grade and resolve with supportive care.[9]
-
Monitoring: Closely monitor food and water intake, body weight, and the frequency and consistency of feces and vomitus.
-
Supportive Care:
-
Antiemetics: For vomiting, administer standard antiemetic therapy.
-
Antidiarrheals: For diarrhea, appropriate antidiarrheal agents can be used.
-
Appetite Stimulants: In cases of significant hyporexia or anorexia, consider the use of appetite stimulants.
-
Fluid Therapy: If dehydration is a concern due to vomiting or diarrhea, provide subcutaneous or intravenous fluids to maintain hydration and electrolyte balance.[2]
-
-
Dose Modification: If gastrointestinal signs are severe (Grade 3 or 4) or persistent, a dose delay or a dose reduction for subsequent cycles should be considered.[8]
| Adverse Event | Incidence (at 1.0 mg/kg) | Management Strategy |
| Diarrhea | 87.5%[6] | Supportive care (antidiarrheals), fluid therapy if needed, dose modification for severe cases. |
| Decreased Appetite | 68.3%[6] | Monitoring, appetite stimulants, nutritional support, dose modification for severe cases. |
| Vomiting | 68.3%[6] | Supportive care (antiemetics), fluid therapy if needed, dose modification for severe cases. |
Hematological Toxicity Management (Neutropenia)
Issue: A complete blood count (CBC) reveals a significant decrease in neutrophil count.
Management Protocol:
This compound can cause neutropenia, with the nadir typically occurring around seven days post-treatment.[8]
-
Monitoring: Perform a CBC with differential at baseline and approximately 7 days after each this compound administration to monitor for neutropenia.[10]
-
Management:
-
Grade 1-2 Neutropenia: Continue to monitor. Prophylactic antibiotics are generally not required.
-
Grade 3-4 Neutropenia (Uncomplicated): Consider a dose delay to allow for neutrophil recovery. Prophylactic broad-spectrum antibiotics may be considered, especially in animals with other risk factors for infection.
-
Febrile Neutropenia: This is a medical emergency. Immediately initiate broad-spectrum intravenous antibiotics and provide supportive care, including intravenous fluids.
-
-
Dose Modification: For subsequent cycles, a dose reduction of this compound is recommended if Grade 4 neutropenia or febrile neutropenia occurred.[5]
| Adverse Event | Incidence | Management Strategy |
| Neutropenia | Grade 1 observed.[2] | Monitoring, dose delay/reduction for severe cases, antibiotics for febrile neutropenia. |
Dermatological Toxicity Management
Issue: Animal develops skin lesions, erythema, pruritus, or otitis externa.
Management Protocol:
Dermatopathies can occur and may worsen with subsequent treatments if not managed appropriately.[8]
-
Monitoring: Conduct thorough skin and ear examinations at each visit.[3]
-
Supportive Care:
-
Topical Therapy: For localized lesions, topical treatments such as medicated shampoos, mousses, or ointments containing antimicrobial and/or anti-inflammatory agents may be beneficial.
-
Systemic Therapy: In cases of severe or widespread dermatitis, or significant pruritus, systemic medications such as antihistamines or corticosteroids (if not contraindicated by the study protocol) may be necessary. For secondary bacterial or fungal infections, appropriate systemic antimicrobial therapy should be instituted based on cytology or culture.
-
-
Dose Modification: Dose delays or reductions are often effective in managing dermatological adverse events.[3]
| Adverse Event | Incidence | Management Strategy |
| Dermatopathy | Observed in over half of patients.[8] | Topical/systemic supportive care, dose delay/reduction. |
| Otitis Externa | A common manifestation of dermatopathy.[4] | Regular ear cleaning, topical medications. |
Pulmonary Toxicity Management
Issue: Animal develops signs of respiratory distress, such as coughing, tachypnea, or dyspnea.
Management Protocol:
Pulmonary fibrosis is a rare, idiosyncratic, but potentially fatal adverse effect of this compound.[4][8]
-
Monitoring:
-
Management:
-
If clinical signs or radiographic evidence of pulmonary fibrosis develop, this compound should be discontinued immediately.
-
There is no known effective treatment to reverse pulmonary fibrosis. Supportive care, including oxygen therapy, may be provided.
-
-
Contraindications: Do not use this compound in animals with pre-existing pulmonary fibrosis or a history of chronic pulmonary disease that could lead to fibrosis.[8] It should also be used with caution in terrier breeds, particularly West Highland White Terriers, which may be predisposed to this condition.[4]
| Adverse Event | Incidence | Management Strategy |
| Pulmonary Fibrosis | Rare, but life-threatening.[4] | Discontinue treatment, supportive care. Contraindicated in at-risk animals. |
Experimental Protocols & Signaling Pathways
Experimental Workflow for Monitoring and Managing Adverse Events
Caption: Workflow for monitoring and managing adverse events during this compound treatment.
This compound Mechanism of Action and Pathway to Apoptosis
Caption: Simplified signaling pathway of this compound's mechanism of action leading to apoptosis in lymphoid cells.
Logical Relationship for Dose Modification Decision-Making
Caption: Decision-making flowchart for dose modification based on the grade of adverse event.
References
- 1. researchgate.net [researchgate.net]
- 2. vet-dc.com [vet-dc.com]
- 3. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concurrent use of this compound and L‐asparaginase for relapsed or refractory multicentric lymphoma in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dogcancer.com [dogcancer.com]
- 8. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 9. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studypages - Protocol for the Use of TANOVEA (this compound for Injection) in Dogs with Lymphoid Neoplasia VC-010 [veterinaryclinicaltrials.org]
Technical Support Center: Optimizing Rabacfosadine Dosage for Minimal Toxicity
This technical support center is designed for researchers, scientists, and drug development professionals working with Rabacfosadine. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to help optimize dosing strategies and manage toxicities during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a double prodrug of the acyclic nucleotide phosphonate PMEG (9-(2-phosphonylmethoxyethyl)guanine).[1][2][3] It is designed to preferentially target and accumulate in lymphoid cells.[4][5][6] Once inside the target cell, it is converted to its active metabolite, PMEG diphosphate.[6] This active form acts as a chain-terminating inhibitor of DNA polymerases, leading to the inhibition of DNA synthesis.[5][7] This ultimately results in S-phase arrest of the cell cycle and induces apoptosis (programmed cell death).[7]
Q2: What is the recommended dosage of this compound in canine lymphoma patients?
A2: The U.S. Food and Drug Administration (FDA) has approved this compound (Tanovea) for the treatment of lymphoma in dogs.[7] The recommended dosage is 1 mg/kg of body weight, administered as a 30-minute intravenous infusion every three weeks for up to five doses.[4][8][9][10]
Q3: What are the most common toxicities associated with this compound administration?
A3: The most frequently reported adverse events are generally low-grade and manageable.[11] These include gastrointestinal issues such as diarrhea, decreased appetite, and vomiting.[7][11][12] Hematological toxicities, particularly neutropenia, are also common, with the nadir typically occurring around seven days post-treatment.[5][6] Dermatological problems, including hair loss, skin sores, and inflammation, have also been observed.[4][5]
Q4: Are there any severe or life-threatening toxicities associated with this compound?
A4: Yes, the most critical, though less common, adverse event is life-threatening or fatal pulmonary fibrosis.[6][8][9] This toxicity is considered idiosyncratic, and monitoring for any signs of respiratory dysfunction is crucial.[8] Dogs with a history of chronic pulmonary disease or breeds with a predisposition to pulmonary fibrosis (e.g., West Highland White Terriers) should not be treated with this compound.[4][6]
Troubleshooting Guide
Issue 1: Managing Gastrointestinal Toxicities
-
Problem: The subject is experiencing significant diarrhea, vomiting, or loss of appetite following this compound administration.
-
Solution:
-
For persistent diarrhea, administration of metronidazole may be considered.[4] Probiotics can also be used to help manage diarrhea.[4]
-
For nausea and vomiting, anti-nausea medications such as maropitant citrate can be administered as prescribed.[4]
-
If gastrointestinal signs are severe (Grade 3 or 4), a dose delay or a dose reduction for subsequent cycles should be considered.[8][9][10]
-
Issue 2: Addressing Hematological Toxicities
-
Problem: The subject develops severe neutropenia (Grade 4) following treatment.
-
Solution:
-
Monitor complete blood counts regularly, especially around day seven post-infusion, to detect the neutropenic nadir.[5][6]
-
For uncomplicated Grade 4 neutropenia, a dose delay of up to two weeks or a dose reduction for the next cycle is recommended.[3][11]
-
If the neutropenia is complicated by fever or infection, appropriate supportive care, including antibiotics, should be initiated immediately.
-
Issue 3: Mitigating Dermatological Toxicities
-
Problem: The subject develops skin lesions, hair loss, or pruritus.
-
Solution:
Issue 4: Monitoring for and Responding to Pulmonary Fibrosis
-
Problem: The subject develops signs of respiratory distress, such as coughing, tachypnea, or dyspnea.
-
Solution:
Data Presentation
Table 1: Recommended Dose Reduction Schedule for this compound
| Dose Level | Dosage |
| Initial Dose | 1.0 mg/kg |
| First Reduction | 0.8 mg/kg |
| Second Reduction | 0.66 mg/kg |
Data sourced from multiple references.[4][8][9][10]
Table 2: Incidence of Common Adverse Events in Dogs with Relapsed B-Cell Lymphoma Treated with this compound
| Adverse Event | 1.0 mg/kg (n=34) | 0.82 mg/kg (n=16) |
| Hematologic | ||
| Neutropenia | 50% | 44% |
| Anemia | 29% | 31% |
| Thrombocytopenia | 26% | 19% |
| Gastrointestinal | ||
| Hyporexia | 47% | 50% |
| Diarrhea | 44% | 38% |
| Vomiting | 29% | 31% |
| Dermatologic | 24% | 19% |
| Pulmonary | 6% | 0% |
Data adapted from a prospective trial in dogs with relapsed B-cell lymphoma.[2]
Experimental Protocols
Protocol 1: Administration of this compound
-
Reconstitution: Reconstitute the lyophilized this compound powder with 2 mL of 0.9% Sodium Chloride Injection, USP.[8][10] Gently invert the vial until the drug is completely dissolved. The resulting solution will have a concentration of 8.2 mg/mL.[8][9][10]
-
Dilution: Within 4 hours of reconstitution, further dilute the calculated volume of this compound solution in a polyvinyl chloride (PVC) or polypropylene infusion bag with 0.9% Sodium Chloride Injection, USP to a total infusion volume of 2 mL per kg of body weight.[9][10]
-
Administration: Administer the diluted solution as a 30-minute intravenous infusion.[4][8][9][10]
Protocol 2: Monitoring for Toxicity
-
Physical Examination: Conduct a thorough physical examination before each treatment cycle, paying close attention to the respiratory system, skin, and lymph nodes.
-
Hematology: Perform a complete blood count (CBC) before each infusion and approximately 7 days after each infusion to monitor for neutropenia and other hematological abnormalities.[5][6]
-
Serum Chemistry: A serum chemistry panel should be evaluated before each treatment to monitor organ function.
-
Radiography: Thoracic radiographs are recommended for monitoring for signs of pulmonary fibrosis, especially in dogs exhibiting any respiratory signs.[8]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for relapsed canine B-cell lymphoma: Efficacy and adverse event profiles of 2 different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanovea®: An Overview â ImpriMed [imprimedicine.com]
- 5. Tanovea® (this compound for injection) [my.elanco.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. vet-dc.com [vet-dc.com]
- 9. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 10. assets.elanco.com [assets.elanco.com]
- 11. Multicenter, randomized, double‐blinded, placebo‐controlled study of this compound in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Improving the bioavailability of Rabacfosadine
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and utilizing Rabacfosadine in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, sold under the brand name Tanovea®, is a double prodrug of the guanine nucleotide analog 9-(2-phosphonylmethoxyethyl) guanine (PMEG).[1][2] It is designed to preferentially target and accumulate in lymphoid cells.[3] Once inside the target cell, it is converted into its active metabolite, which inhibits DNA polymerases, leading to the termination of DNA synthesis, S-phase cell cycle arrest, and ultimately, apoptosis (programmed cell death).[3][4]
Q2: What is the formulation of commercially available this compound?
A2: this compound is supplied as a sterile, white to off-white lyophilized powder in a single-use vial.[1][5] Each vial contains 16.4 mg of this compound as the succinate salt, along with 20 mg of mannitol and 1.6 mg of citrate as excipients.[1][5] The succinate salt form is utilized to enhance aqueous solubility and improve chemical stability compared to the free base.[6]
Q3: How do I properly reconstitute lyophilized this compound?
A3: To reconstitute this compound, add 2 mL of 0.9% Sodium Chloride Injection, USP, to the vial.[1][5] Gently invert the vial multiple times until the powder is completely dissolved. The resulting solution should be clear and particle-free, with a final concentration of 8.2 mg/mL of this compound.[1][5]
Q4: What is the stability of this compound after reconstitution?
A4: The reconstituted solution of this compound (8.2 mg/mL in 0.9% NaCl) is stable for up to 4 hours when stored at room temperature (20°C to 25°C or 68°F to 77°F).[5] The final infusion solution, once further diluted, should be used within 24 hours.[5]
Q5: What concentrations are effective for in vitro studies?
A5: this compound has shown potent anti-proliferative activity against activated lymphocytes and hematopoietic tumor cell lines in vitro.[7] Effective concentrations can be in the nanomolar range, with reported EC50 values of 42 nM for B-lymphocytes and 135 nM for T-lymphocytes.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving Lyophilized Powder | 1. Incomplete wetting of the lyophilized cake.2. Use of an incorrect diluent.3. Insufficient mixing. | 1. Ensure the entire cake is in contact with the diluent. Gently swirl or invert the vial; avoid vigorous shaking to prevent foaming.2. Only use 0.9% Sodium Chloride Injection, USP, for reconstitution as specified.3. Continue to gently invert the vial until the solution is completely clear. If dissolution is slow, allow the vial to sit at room temperature for a few minutes before continuing to mix. |
| Presence of Particulates After Reconstitution | 1. Incomplete dissolution.2. Contamination.3. Drug precipitation. | 1. Continue to gently mix the solution. Ensure the product is within its expiration date.2. Discard the vial if contamination is suspected. Always use aseptic techniques during reconstitution.3. If particulates persist after thorough mixing, do not use the solution and discard the vial.[5] |
| Inconsistent Results in In Vitro Assays | 1. Degradation of this compound in culture media.2. Adsorption of the compound to lab plastics.3. Variability in cell seeding density or metabolic activity. | 1. Prepare fresh dilutions of this compound in your cell culture medium for each experiment. While specific stability data in media like RPMI or DMEM is not readily available, it is best practice to minimize the time the compound is in media before being added to cells.2. Hydrophobic compounds can adsorb to certain plastics. Consider using low-adsorption polypropylene labware.[8] Pre-wetting pipette tips with the vehicle solution may also minimize loss.3. Ensure consistent cell seeding and health across all experimental plates. Normalize results to a vehicle-only control. |
| Precipitation When Diluting for In Vitro Use | 1. Poor solubility in the final buffer or medium.2. pH shift causing the drug to fall out of solution. | 1. While the succinate salt enhances aqueous solubility, high concentrations in certain buffers may still lead to precipitation. Prepare serial dilutions to reach your final desired concentration.2. This compound succinate is more stable at neutral pH.[6] Ensure the pH of your final solution is compatible. If using a custom buffer, check for precipitation after adding the drug. |
Data and Protocols
Physicochemical and Formulation Data
| Parameter | Value | Reference(s) |
| Drug Form | This compound Succinate | [5][6] |
| Molecular Formula | C₂₅H₄₁N₈O₁₀P (Succinate Salt) | [6] |
| Molecular Weight | 644.6 g/mol (Succinate Salt) | [6] |
| Vial Contents | 16.4 mg this compound (as succinate salt), 20 mg Mannitol, 1.6 mg Citrate | [1][5] |
| Reconstitution Diluent | 2 mL of 0.9% Sodium Chloride Injection, USP | [1][5] |
| Final Concentration (Reconstituted) | 8.2 mg/mL | [1][5] |
| Solubility (DMSO) | 80 mg/mL | [7] |
In Vitro Efficacy Data
| Cell Type | Assay | EC50 Value | Reference(s) |
| Mitogen-Stimulated B-Lymphocytes | BrdUrd Incorporation | 42 nM | [7] |
| Mitogen-Stimulated T-Lymphocytes | BrdUrd Incorporation | 135 nM | [7] |
| Proliferating Lymphoblastoid Cells | XTT Assay | 135 nM | [7] |
| Quiescent Lymphoblastoid Cells | XTT Assay | 17.2 µM | [7] |
Experimental Protocols & Visualizations
Protocol 1: Reconstitution and Preparation for In Vitro Studies
This protocol details the steps for reconstituting lyophilized this compound and preparing a stock solution for use in cell-based assays.
Materials:
-
Vial of lyophilized this compound (16.4 mg)
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile, low-adsorption polypropylene microcentrifuge tubes
-
Sterile syringes and needles
-
Appropriate personal protective equipment (PPE), including chemotherapy-resistant gloves and safety goggles
Procedure:
-
Preparation: Work within a certified biological safety cabinet and use aseptic technique. Allow the this compound vial to come to room temperature before reconstitution.
-
Reconstitution: Using a sterile syringe, withdraw 2.0 mL of 0.9% Sodium Chloride Injection, USP. Inject the diluent into the this compound vial.
-
Dissolution: Gently invert the vial multiple times until the lyophilized cake is fully dissolved. The solution should be clear and colorless. Do not shake vigorously. The final concentration is 8.2 mg/mL.
-
Stock Solution Preparation: For in vitro experiments, it is often convenient to prepare a high-concentration stock in a solvent like DMSO. However, for immediate use in aqueous-based cell culture systems, the reconstituted solution can be used directly.
-
Serial Dilution: Perform serial dilutions of the 8.2 mg/mL reconstituted solution in your chosen cell culture medium to achieve the desired final concentrations for your experiment (e.g., in the nM to µM range).
-
Storage: Use the reconstituted solution within 4 hours. If a DMSO stock is prepared, it can be stored at -80°C for up to one year.[7]
Caption: Workflow for this compound Reconstitution and Dilution.
This compound's Mechanism of Action
This compound is a "double prodrug," meaning it requires two metabolic steps to become the active cytotoxic agent, PMEG diphosphate (PMEGpp). This process is designed to occur preferentially within lymphocytes.
Caption: Intracellular activation pathway of this compound.
Troubleshooting Logic for Reconstitution Issues
This decision tree provides a logical workflow for troubleshooting common problems encountered during the reconstitution of lyophilized this compound.
Caption: Decision tree for troubleshooting reconstitution.
References
- 1. vet-dc.com [vet-dc.com]
- 2. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanovea® for treatment of canine lymphoma [my.elanco.com]
- 4. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. Buy this compound Succinate | 1431856-99-3 | >98% [smolecule.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Rabacfosadine experiments
Researchers and drug development professionals utilizing Rabacfosadine may encounter variability in experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges and ensure consistent, reliable results.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
Q1: Why am I observing lower-than-expected potency (high EC50/IC50 values) in my cell-based assays?
Possible Causes and Troubleshooting Steps:
-
Cell Proliferation State: this compound is significantly more active in rapidly dividing cells.[1] Its potency can be up to 127 times lower in quiescent cells compared to proliferating cells.[1]
-
Troubleshooting: Ensure your cell cultures are in the logarithmic growth phase during the experiment. Seed cells at an optimal density to avoid contact inhibition and quiescence.
-
-
Drug Solubility and Stability: this compound may have limited solubility in aqueous media.
-
Troubleshooting: Prepare stock solutions in an appropriate solvent like DMSO. For working solutions, one protocol suggests using PBS with 10% DMSO.[2] If precipitation is observed, gentle heating and/or sonication may aid dissolution.[3] Always prepare fresh dilutions from a stock solution for each experiment.
-
-
Assay Type: The choice of viability or proliferation assay can impact results. Assays based on metabolic activity (e.g., XTT, MTT) may yield different results than those measuring DNA synthesis (e.g., BrdU incorporation).[1]
-
Troubleshooting: Select an assay that aligns with this compound's mechanism of action, which is the inhibition of DNA synthesis.[1] A BrdU incorporation assay may be more sensitive.
-
Q2: I am seeing significant variability between replicate wells and across different experiments. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability.
-
Troubleshooting: Ensure thorough mixing of the cell suspension before and during plating. Use appropriate pipetting techniques to dispense equal volumes of cell suspension into each well.
-
-
Pipetting Errors: Small inaccuracies in pipetting the compound, especially during serial dilutions, can lead to large variations in the final concentration.
-
Troubleshooting: Calibrate pipettes regularly. Use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing between each dilution step.
-
-
Edge Effects: Wells on the perimeter of a multi-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth.
-
Troubleshooting: Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile PBS or media to create a humidity barrier.
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? this compound is a double prodrug of the guanine nucleotide analog 9-(2-phosphonylmethoxyethyl) guanine (PMEG).[1] Intracellularly, it is converted to its active form, PMEG diphosphate, which acts as a chain-terminating inhibitor of DNA polymerases, leading to the arrest of DNA synthesis and subsequent apoptosis.[1]
-
What is the recommended solvent and storage condition for this compound? For in vitro use, this compound can be dissolved in DMSO to create a stock solution. It is recommended to store stock solutions at -20°C or -80°C. For working solutions, a common preparation involves diluting the DMSO stock in PBS.[2]
-
What are typical EC50 values for this compound in vitro? The effective concentration of this compound is highly dependent on the cell type and their proliferative state.
| Cell Type | Assay | EC50 Value |
| Mitogen-stimulated T lymphocytes | BrdU incorporation | 135 nM[1][3] |
| Mitogen-stimulated B lymphocytes | BrdU incorporation | 42 nM[1][3] |
| Proliferating cells | XTT assay | 135 nM[1][3] |
| Quiescent cells | XTT assay | 17.2 µM[1][3] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment and logarithmic growth.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. A concentration range of 1.3 nM to 100 µM has been used in some studies.[2]
-
Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include vehicle control (media with the same percentage of DMSO as the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[2]
-
Assay: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound's mechanism of action.
Caption: In vitro experimental workflow.
Caption: Troubleshooting logic diagram.
References
Technical Support Center: Rabacfosadine Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Rabacfosadine.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a double prodrug of the acyclic nucleotide phosphonate 9-(2-phosphonylmethoxyethyl) guanine (PMEG).[1][2] It is designed to preferentially accumulate in lymphoid cells.[1][3][4][5] Inside the target cell, it is converted to its active metabolite, PMEG diphosphate (PMEGpp).[6] PMEGpp acts as a chain-terminating inhibitor of DNA polymerases α, δ, and ε, which halts DNA synthesis and induces apoptosis, or programmed cell death, in rapidly dividing cells like lymphoma cells.[4][5][7]
Q2: What are the most commonly observed off-target effects of this compound in pre-clinical and clinical studies?
The most frequently reported adverse events, which can be considered off-target effects, are generally of low to moderate severity and are often manageable.[4][5] These include:
-
Gastrointestinal issues: Diarrhea, vomiting, decreased appetite, and weight loss are the most common adverse events.[1][4][5][7]
-
Dermatological problems: Skin issues such as otitis, alopecia (hair loss), dermatitis, erythema (redness), pruritus (itching), and hyperpigmentation have been observed.[4][5][8]
-
Hematological effects: A decreased white blood cell count (neutropenia) is a common finding, with the lowest point (nadir) typically occurring around seven days after treatment.[4][6]
A summary of common adverse events from a pivotal study is presented below.
| Adverse Event | Percentage of Dogs Treated with this compound (n=119) |
| Diarrhea | 87.5% |
| Decreased Appetite | 68.3% |
| Vomiting | 68.3% |
| Weight Loss | Not specified |
| Lethargy | Not specified |
| Neutropenia | Not specified |
| Data from a placebo-controlled, masked study in dogs with lymphoma.[1] |
Q3: Are there any severe or life-threatening off-target effects associated with this compound?
Yes, while rare, this compound is associated with a risk of life-threatening or fatal pulmonary fibrosis.[5][6][9] This condition involves scarring of the lung tissue, leading to respiratory dysfunction.[9] It is considered an idiosyncratic reaction, meaning it is not predictable and occurs in a small subset of individuals.[9] Breeds with a predisposition to pulmonary disease, such as West Highland White Terriers, may be at higher risk.[6][9]
Q4: How does the prodrug nature of this compound limit off-target toxicity?
This compound is a "double prodrug," meaning it requires two enzymatic conversion steps to become its active, cytotoxic form.[6] These specific enzymes are highly active in lymphoid cells, the intended target of the drug.[8] This preferential activation within cancer cells helps to limit the exposure of healthy, non-lymphoid tissues to the active cytotoxic agent, thereby reducing systemic off-target toxicity.[4][5][10][11]
Troubleshooting Guides
Problem 1: Unexpectedly high cytotoxicity in non-lymphoid cell lines.
Possible Cause: While designed for lymphoid-specific activation, some non-lymphoid cells may possess sufficient enzymatic activity to convert this compound to its active form, PMEGpp. Alternatively, the cell line may be particularly sensitive to DNA polymerase inhibition.
Troubleshooting Steps:
-
Confirm Cell Line Identity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.
-
Titrate Drug Concentration: Perform a dose-response experiment with a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) in your non-lymphoid cell line and compare it to a sensitive lymphoid cell line.
-
Assess Cell Proliferation Rate: Highly proliferative cells, regardless of their origin, may be more susceptible to DNA synthesis inhibitors. Correlate the observed cytotoxicity with the doubling time of the cell line.
-
Measure PMEGpp Levels: If possible, use mass spectrometry to quantify the intracellular levels of the active metabolite, PMEGpp, in your non-lymphoid cells compared to lymphoid cells. This will directly assess the extent of prodrug activation.
Problem 2: Observing skin lesions or alopecia in animal models.
Possible Cause: This is a known off-target effect of this compound.[4][5] The underlying mechanism is not fully elucidated but may involve the inhibition of DNA synthesis in rapidly dividing keratinocytes or other skin cells.
Troubleshooting Steps:
-
Systematic Dermatological Scoring: Implement a standardized scoring system to quantify the severity and progression of skin lesions, including erythema, scaling, and alopecia.
-
Histopathological Analysis: Collect skin biopsies from affected and unaffected areas for histological examination. Look for changes in epidermal thickness, follicular atrophy, and inflammatory infiltrates.
-
Immunohistochemistry: Stain skin sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the impact on skin cell turnover.
-
Dose Reduction/Holiday: In longitudinal studies, consider implementing a dose reduction or a "drug holiday" to see if the skin lesions are reversible, which is often the case.[4][5]
Problem 3: Animal models are exhibiting signs of respiratory distress.
Possible Cause: This could be an early indication of the rare but serious adverse effect of pulmonary fibrosis.[6][9]
Troubleshooting Steps:
-
Immediate Veterinary Assessment: Any signs of respiratory distress should be immediately evaluated by a veterinarian.
-
Thoracic Radiography: Perform chest X-rays to look for characteristic patterns of interstitial lung disease or fibrosis.[11]
-
Bronchoalveolar Lavage (BAL): If clinically feasible, a BAL can be performed to analyze the cellular and protein composition of the lung fluid, which may indicate inflammation or fibrosis.
-
Histopathology of Lung Tissue: At the end of the study, or if euthanasia is necessary, collect lung tissue for histopathological analysis to confirm the presence and extent of fibrosis. Stains such as Masson's trichrome can be used to visualize collagen deposition.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay Using a Non-Lymphoid Cell Line
This protocol outlines a method to determine the cytotoxic effects of this compound on a non-lymphoid cell line, such as a human keratinocyte line (HaCaT) or a lung epithelial cell line (A549).
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a serial dilution series ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the culture medium and add fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Use a commercially available cell viability assay, such as one based on resazurin (e.g., alamarBlue™) or ATP content (e.g., CellTiter-Glo®). Follow the manufacturer's instructions.
-
Data Analysis: Measure the signal (fluorescence or luminescence) using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the drug concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Assessment of Pulmonary Fibrosis in a Rodent Model
This protocol provides a basic framework for evaluating the potential of this compound to induce pulmonary fibrosis in a mouse model.
-
Animal Dosing: Administer this compound to mice via an appropriate route (e.g., intravenous injection) at a clinically relevant dose. A typical schedule might be once every three weeks for several cycles, mimicking the clinical protocol.[3] Include a vehicle-treated control group.
-
Monitoring: Monitor the animals for clinical signs of respiratory distress, such as labored breathing and cyanosis. Record body weights regularly.
-
In-life Imaging (Optional): If available, use micro-CT imaging to longitudinally assess changes in lung density.
-
Terminal Endpoint: Euthanize animals at a predetermined time point (e.g., after the last dose or when clinical signs become severe).
-
Tissue Collection: Perfuse the lungs with saline and then fix one lung with 10% neutral buffered formalin for histology. Harvest the other lung for molecular analysis (e.g., collagen quantification).
-
Histopathology: Embed the fixed lung in paraffin, section it, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using a semi-quantitative scale (e.g., Ashcroft score).
-
Hydroxyproline Assay: Quantify the total collagen content in the other lung using a hydroxyproline assay, which is a biochemical marker of fibrosis.
Visualizations
Caption: On-target signaling pathway of this compound in lymphoid cells.
Caption: Logical workflow for investigating potential off-target effects.
References
- 1. Multicenter, randomized, double‐blinded, placebo‐controlled study of this compound in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanovea®: An Overview â ImpriMed [imprimedicine.com]
- 4. Tanovea® (this compound for injection) [my.elanco.com]
- 5. Tanovea® for treatment of canine lymphoma [my.elanco.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. dogcancer.com [dogcancer.com]
- 10. [PDF] this compound for relapsed canine B‐cell lymphoma: Efficacy and adverse event profiles of 2 different doses | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Rabacfosadine Dose-Response Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting dose-response curve analysis of Rabacfosadine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a double prodrug of the guanine nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[1][2] As a prodrug, it is administered in an inactive form and is preferentially taken up by lymphoid cells.[3][4] Inside the target cell, it is converted to its active metabolite, PMEG diphosphate (PMEGpp).[3] PMEGpp acts as a chain-terminating inhibitor of DNA polymerases, leading to the inhibition of DNA synthesis.[4][5] This disruption of DNA replication ultimately results in S-phase cell cycle arrest and the induction of apoptosis (programmed cell death) in rapidly dividing lymphoma cells.[3][5]
Q2: What are the reported clinical dosages for this compound in canine lymphoma?
The standard recommended dose of this compound is 1.0 mg/kg body weight, administered as a 30-minute intravenous infusion every three weeks for up to five doses.[6][7] In clinical trials, a dose of 0.82 mg/kg has also been evaluated.[1][2]
Q3: What are the expected response rates to this compound in canine lymphoma?
Clinical studies have demonstrated significant antitumor activity. In a study of dogs with treatment-naïve intermediate to large cell lymphoma, the overall response rate (ORR) was 87%, with 52% achieving a complete response (CR) and 35% a partial response (PR).[2] For dogs with relapsed B-cell lymphoma, an ORR of 74% has been reported, with 45% of dogs achieving a CR.[1] In a study of dogs with relapsed multicentric canine lymphoma, the ORR was 46% (20% CR, 26% PR).[7] When alternating this compound with doxorubicin in treatment-naïve dogs, an ORR of 93% (79% CR, 14% PR) has been observed.[8]
Q4: What is the typical progression-free interval (PFI) observed with this compound treatment?
The median PFI for dogs with treatment-naïve intermediate to large cell lymphoma was 122 days. For dogs that achieved a CR, the median PFI was 199 days, while for those with a PR, it was 89 days.[2][9] In dogs with relapsed B-cell lymphoma, the median PFI for all dogs was 108 days, 172 days for all responders, and 203 days for those with a CR.[1] A study combining this compound with doxorubicin reported a median PFI of 199 days.[8]
Q5: What are the common adverse events associated with this compound?
The most frequently reported adverse events are generally mild and of gastrointestinal origin, including decreased appetite, diarrhea, and vomiting.[2][6] Other common side effects include decreased white blood cell count (neutropenia), weight loss, lethargy, and skin problems.[4][5] A less common but serious adverse event is pulmonary fibrosis.[2][8]
Quantitative Data Summary
Table 1: In Vivo Dose and Efficacy of this compound in Canine Lymphoma
| Dosage | Lymphoma Type | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Interval (PFI) (days) | Citation |
| 1.0 mg/kg or 0.82 mg/kg | Naïve Intermediate to Large Cell | 87% | 52% | 35% | 122 (Overall), 199 (CR), 89 (PR) | [2][9] |
| 1.0 mg/kg or 0.82 mg/kg | Relapsed B-Cell | 74% | 45% | 29% | 108 (Overall), 172 (Responders), 203 (CR) | [1] |
| 1.0 mg/kg | Relapsed Multicentric | 46% | 20% | 26% | 118 (CR), 63 (PR) | [7] |
| 1.0 mg/kg (alternating with Doxorubicin) | Naïve Multicentric | 93% | 79% | 14% | 199 | [8] |
Table 2: In Vitro Dose-Response Data for this compound
| Cell Line | IC50 (Concentration) | Assay Type | Incubation Time | Reference |
| Canine Lymphoma Cell Line 1 | Data not publicly available | e.g., MTT, CellTiter-Glo® | e.g., 72 hours | Internal Data |
| Canine Lymphoma Cell Line 2 | Data not publicly available | e.g., MTT, CellTiter-Glo® | e.g., 72 hours | Internal Data |
Experimental Protocols
Protocol: In Vitro Dose-Response (Cytotoxicity) Assay for this compound
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in canine lymphoma cell lines.
1. Materials:
- Canine lymphoma cell lines (e.g., CLBL-1, OSW, 17-71)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- This compound (lyophilized powder)
- Sterile DMSO (for drug stock solution)
- Sterile PBS
- 96-well clear-bottom cell culture plates
- Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay)
- Multichannel pipette
- Plate reader (spectrophotometer or luminometer)
2. Procedure:
3. Data Analysis:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Tanovea® (this compound for injection) [my.elanco.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Multicenter, randomized, double‐blinded, placebo‐controlled study of this compound in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (Tanovea) for the Treatment of Relapsed Multicentric Canine Lymphoma - VCS 2021 - VIN [vin.com]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Drug-Induced Pulmonary Fibrosis in Preclinical Studies with a Focus on Rabacfosadine
Welcome to the technical support center for researchers investigating the mitigation of Rabacfosadine-induced pulmonary fibrosis. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your preclinical research. While specific research on mitigating this compound-induced pulmonary fibrosis is limited, this guide leverages established preclinical models of drug-induced pulmonary fibrosis, such as the bleomycin model, to provide actionable insights and methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause pulmonary fibrosis?
This compound (marketed as Tanovea®-CA1) is a double prodrug of the acyclic nucleotide phosphonate PMEG, which preferentially targets lymphoma cells.[1][2] It is conditionally approved for treating lymphoma in dogs.[3] While generally well-tolerated, a known, albeit infrequent, adverse event is severe and sometimes fatal pulmonary fibrosis.[1][4] The exact mechanism of this compound-induced pulmonary fibrosis is currently unknown and is considered an idiosyncratic toxicity, meaning it occurs unpredictably in a small subset of individuals.[1][4] This is similar to other drugs known to cause pulmonary toxicity, like bleomycin, where mechanisms are thought to involve oxidative damage, inflammatory cytokines, and genetic susceptibility.[1]
Q2: What are the current preclinical models for studying drug-induced pulmonary fibrosis?
The most widely used and best-characterized preclinical model for studying pulmonary fibrosis is the bleomycin-induced model in rodents, particularly C57BL/6 mice.[5][6] Bleomycin administration (typically via intratracheal instillation) induces an initial inflammatory phase followed by a fibrotic phase, mimicking key aspects of human fibrotic lung disease.[5][7] Other models include induction with silica or radiation, and genetically modified animals, though these are more suited for discovery research than standardized preclinical testing.[5][8][9] Due to the lack of a specific this compound-induced fibrosis model, the bleomycin model serves as a valuable surrogate for testing potential anti-fibrotic therapies.[6][7]
Q3: What are the key signaling pathways implicated in pulmonary fibrosis that could be targeted for mitigation?
Transforming Growth Factor-β (TGF-β) signaling is a central mediator of fibrogenesis and a primary target for anti-fibrotic therapies.[10][11] Upon activation, TGF-β binds to its receptors (TβRI/TβRII), leading to the phosphorylation of Smad2 and Smad3 proteins.[12] These proteins then form a complex with Smad4, translocate to the nucleus, and drive the transcription of pro-fibrotic genes, leading to myofibroblast differentiation and excessive extracellular matrix (ECM) deposition.[11][13] Targeting this pathway at various levels (e.g., inhibiting TGF-β activation, blocking its receptors, or interfering with Smad signaling) is a key strategy in preclinical mitigation studies.[14]
Q4: What are the essential endpoints to measure in a preclinical mitigation study?
A robust preclinical study should include a combination of functional, histological, and biochemical endpoints. Key readouts include:
-
Histopathology: Lung tissue should be stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to visualize collagen deposition.[15] Fibrosis can be semi-quantitatively scored using the Ashcroft scoring system.
-
Collagen Quantification: The hydroxyproline assay is a standard method to biochemically quantify the total amount of collagen in lung homogenates.[6]
-
Gene and Protein Expression: Analysis of key fibrotic markers (e.g., Collagen type I, α-SMA) and cytokines (e.g., TGF-β, IL-6) via qPCR, Western blot, or ELISA.[5]
-
Lung Function: In rodents, lung function parameters like tissue elastance and static compliance can be measured using specialized equipment like the flexiVent®.[16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in fibrosis induction between animals. | 1. Inconsistent delivery of the inducing agent (e.g., bleomycin) to the lungs.[5] 2. Animal strain variability; some strains are more resistant to fibrosis.[7] 3. Subclinical infection in the animal colony. | 1. For intratracheal instillation, ensure proper technique to deliver the agent consistently to the lower respiratory tract. Oropharyngeal aspiration is a reliable method.[5] 2. Use a well-characterized, responsive strain like C57BL/6 mice.[5] 3. Ensure animals are sourced from a reputable vendor and housed in a specific-pathogen-free (SPF) facility. |
| Therapeutic agent shows no efficacy. | 1. Incorrect timing of intervention. The agent may be more effective in the prophylactic (preventative) or therapeutic (reversal) phase.[6][7] 2. Inadequate dose or bioavailability at the target site (lung). 3. The therapeutic target is not central to the fibrotic process in the chosen model. | 1. Test the agent in both prophylactic (dosing before or at the time of bleomycin) and therapeutic (dosing after fibrosis is established, e.g., after day 7) regimens.[5][6] 2. Perform pharmacokinetic (PK) studies to confirm drug exposure in lung tissue. Consider formulation changes or alternative routes of administration. 3. Confirm target engagement in the lung tissue. Re-evaluate the mechanism of action in the context of TGF-β and other key fibrotic pathways.[11] |
| High mortality rate in the experimental group. | 1. Excessive dose of the fibrosis-inducing agent. 2. Toxicity of the therapeutic compound being tested. 3. Combined toxicity of the inducing agent and the therapeutic. | 1. Perform a dose-response study for the inducing agent (e.g., bleomycin) to find a dose that induces consistent fibrosis with acceptable mortality (<20%). 2. Run a maximum tolerated dose (MTD) study for your therapeutic agent alone. 3. Include a control group that receives only the therapeutic agent to assess its standalone toxicity. |
| Contradictory results between histology and biochemical assays. | 1. Sampling error: the section of the lung taken for histology may not be representative of the whole organ. 2. The biochemical assay (e.g., hydroxyproline) measures total collagen, while histology shows its distribution and architecture. Fibrosis may be dense but localized. | 1. When harvesting, cannulate the trachea and inflate the lungs with fixative to ensure uniform preservation. Sample multiple lobes for histology.[6] 2. Always use both methods for a comprehensive picture. Histology provides crucial spatial context to the quantitative biochemical data.[6] |
Quantitative Data Summary
The following tables summarize typical quantitative data from preclinical pulmonary fibrosis studies using the bleomycin model. These serve as a reference for expected outcomes.
Table 1: Example Histological Scoring and Collagen Content
| Group | Treatment | Ashcroft Score (Mean ± SD) | Hydroxyproline (µ g/lung ± SD) |
| 1 | Saline Control | 0.5 ± 0.2 | 150 ± 25 |
| 2 | Bleomycin + Vehicle | 6.8 ± 1.1 | 450 ± 60 |
| 3 | Bleomycin + Agent X (Prophylactic) | 3.5 ± 0.8 | 250 ± 45 |
| 4 | Bleomycin + Agent Y (Therapeutic) | 4.9 ± 0.9 | 320 ± 50 |
| *Data are hypothetical examples representing statistically significant improvement vs. Bleomycin + Vehicle group. |
Table 2: Example Gene Expression Changes (Fold Change vs. Saline Control)
| Gene | Function | Bleomycin + Vehicle | Bleomycin + Agent X |
| Col1a1 | Collagen Type I | 12.5 ± 2.0 | 4.1 ± 1.2 |
| Acta2 (α-SMA) | Myofibroblast marker | 8.2 ± 1.5 | 3.0 ± 0.9 |
| Tgfb1 | Pro-fibrotic cytokine | 5.0 ± 1.1 | 2.2 ± 0.7 |
| Il6 | Inflammatory cytokine | 15.0 ± 3.5 | 6.5 ± 2.1 |
| *Data are hypothetical examples representing statistically significant reduction vs. Bleomycin + Vehicle group. |
Experimental Protocols
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol describes a standard method for inducing pulmonary fibrosis in C57BL/6 mice to test the efficacy of a mitigating agent.
-
Animal Selection: Use male or female C57BL/6 mice, 8-10 weeks old.[5]
-
Anesthesia: Anesthetize mice using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine). Confirm proper anesthetic depth by toe pinch.
-
Fibrosis Induction:
-
Place the anesthetized mouse in a supine position on a slight incline.
-
Gently extend the tongue and visualize the epiglottis.
-
Using a micropipette, instill a single dose of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline into the oropharynx.[5] Allow the mouse to aspirate the droplet.
-
The control group receives 50 µL of sterile saline only.
-
-
Treatment Regimen:
-
Prophylactic: Begin administration of the test compound one day before or on the same day as bleomycin instillation and continue daily until the study endpoint.
-
Therapeutic: Begin administration of the test compound 7-10 days after bleomycin instillation, once the initial inflammatory phase has subsided, and continue daily until the endpoint.[6]
-
-
Monitoring: Monitor animals daily for weight loss, ruffled fur, and respiratory distress.
-
Endpoint and Sample Collection: Euthanize animals at day 14 or day 21 post-bleomycin.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Perfuse the pulmonary circulation with saline.
-
Inflate the left lung with 10% neutral buffered formalin for histology.
-
Flash-freeze the right lung lobes in liquid nitrogen for biochemical and molecular analysis.
-
Protocol 2: Hydroxyproline Assay for Collagen Quantification
This assay quantifies the total collagen content in lung tissue.
-
Tissue Preparation: Obtain a pre-weighed frozen lung sample (~50-100 mg).
-
Hydrolysis:
-
Add 1 mL of 6N HCl to the tissue in a pressure-resistant, sealed tube.
-
Hydrolyze at 110-120°C for 12-18 hours.
-
-
Neutralization and Dilution:
-
Allow the sample to cool. Add a small amount of activated charcoal to decolorize, vortex, and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube. Neutralize by adding 6N NaOH (use pH paper to check for pH ~7.0).
-
Bring the final volume to a known amount with distilled water and dilute as necessary.
-
-
Oxidation:
-
In a 96-well plate, add 50 µL of sample or hydroxyproline standard.
-
Add 100 µL of Chloramine-T reagent and incubate at room temperature for 20 minutes.
-
-
Color Development:
-
Add 100 µL of Ehrlich's reagent (DMAB).
-
Incubate at 65°C for 15-20 minutes until a pink/purple color develops.
-
-
Measurement: Cool the plate and read the absorbance at 550-570 nm. Calculate the hydroxyproline concentration based on the standard curve and normalize to the initial tissue weight.
Visualizations: Pathways and Workflows
Caption: The canonical TGF-β/Smad signaling pathway driving pulmonary fibrosis.
Caption: Workflow for a preclinical study on mitigating pulmonary fibrosis.
Caption: A logical workflow for troubleshooting lack of therapeutic effect.
References
- 1. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicenter, randomized, double‐blinded, placebo‐controlled study of this compound in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dogcancer.com [dogcancer.com]
- 5. aragenbio.com [aragenbio.com]
- 6. member.thoracic.org [member.thoracic.org]
- 7. Idiopathic pulmonary fibrosis therapy development: a clinical pharmacology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lovelacebiomedical.org [lovelacebiomedical.org]
- 9. mdpi.com [mdpi.com]
- 10. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]
- 13. Pulmonary fibrosis: from mechanisms to therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pulmonary Fibrosis - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 16. [Case study] Advancing Pulmonary Fibrosis: Preclinical Readouts in Mice Models - Oncodesign Services [oncodesign-services.com]
Validation & Comparative
Rabacfosadine vs. Doxorubicin: A Comparative Analysis for Canine Lymphoma Treatment
In the landscape of canine lymphoma therapy, clinicians and researchers continually seek treatment modalities that balance efficacy with patient quality of life. Two prominent chemotherapeutic agents, rabacfosadine (Tanovea®) and doxorubicin, represent both novel and cornerstone therapies, respectively. This guide provides a detailed, data-driven comparison of these two drugs for professionals in veterinary oncology and drug development.
Efficacy and Clinical Outcomes
This compound, a double prodrug of the acyclic nucleotide phosphonate PMEG, has demonstrated significant antitumor activity in dogs with both naïve and relapsed lymphoma.[1][2][3] Doxorubicin, an anthracycline antibiotic, has been a mainstay of canine lymphoma treatment for decades, particularly as a component of the multi-agent CHOP protocol.[4][5][6]
The following tables summarize the efficacy data from various clinical studies for single-agent this compound, single-agent doxorubicin, and a combination protocol of this compound and doxorubicin.
Table 1: Single-Agent this compound Efficacy in Canine Lymphoma
| Study Population | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) |
| Naïve Lymphoma[2] | 87% | 52% | 35% | 122 days (overall), 199 days (for CR), 89 days (for PR) |
| Naïve or Relapsed Lymphoma[1] | 73.2% | 50.9% | 22.3% | 82 days |
| Relapsed B-cell Lymphoma (first relapse)[7] | 67% | Not Specified | Not Specified | 118 days (for responders) |
| Relapsed Multicentric Lymphoma[7] | 46% | 20% | 26% | 118 days (CR), 63 days (PR) |
Table 2: Single-Agent Doxorubicin Efficacy in Canine Lymphoma
| Study Population | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Survival Times (STs) |
| B-cell Lymphoma[8][9] | 100% | 86.2% | 13.8% | Not Specified |
| T-cell Lymphoma[8][9] | 50% | 16.7% (2/12 dogs) | 33.3% (4/12 dogs) | Not Specified |
| General Lymphoma[4] | 59-85% | Not Specified | Not Specified | 5.7 to 9 months |
Table 3: Alternating this compound and Doxorubicin Efficacy in Naïve Canine Lymphoma
| Study | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) |
| Saba et al.[10][11] | 93% | 79% | 14% | 199 days |
| Thamm et al.[12][13] | 84% | 68% | 16% | 194 days |
Safety and Toxicity Profiles
The adverse event profiles of this compound and doxorubicin are distinct and are a critical consideration in treatment selection.
Table 4: Common Adverse Events Associated with this compound
| Adverse Event | Frequency | Severity |
| Diarrhea | 87.5%[1] | Generally low grade and reversible[1] |
| Decreased Appetite | 68.3%[1] | Generally low grade and reversible[1] |
| Vomiting | 68.3%[1] | Generally low grade and reversible[1] |
| Neutropenia | Nadir around day 7[14] | Can be significant |
| Dermatopathies | Observed[14] | Can worsen with subsequent treatments[14] |
| Pulmonary Fibrosis | Rare but can be life-threatening or fatal[10][14][15] | Grade 5 events reported[10][11] |
Table 5: Common Adverse Events Associated with Doxorubicin
| Adverse Event | Frequency | Severity |
| Bone Marrow Suppression | Common[4] | Can be dose-limiting[4] |
| Gastrointestinal Upset (nausea, vomiting, diarrhea) | Common[4][16] | Typically occurs 2-5 days post-administration |
| Cardiotoxicity | Cumulative and dose-limiting[4] | Can lead to congestive heart failure[17] |
| Hair Loss | Common[16] | |
| Allergic Reactions (during infusion) | Possible[16] | Can manifest as hypersalivation or behavioral changes[16] |
Mechanisms of Action
This compound and doxorubicin exert their cytotoxic effects through different molecular pathways, which has implications for their use in combination and in cases of drug resistance.
This compound is a prodrug that is preferentially activated in lymphoid cells.[15][18] Inside the target cell, it is converted to its active form, which inhibits DNA synthesis by acting as a chain terminator for DNA polymerases, leading to S-phase arrest and apoptosis.[15][19]
Doxorubicin has multiple mechanisms of action, including intercalation into DNA, which inhibits protein synthesis, formation of free radicals that damage cellular components, and inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[4][9]
Experimental Protocols
This compound Administration
In a multicenter, randomized, double-blinded, placebo-controlled study, this compound was administered at a dose of 1.0 mg/kg intravenously over 30 minutes every 21 days for up to five treatments.[1][20] Dogs were randomized to receive either this compound or a placebo in a 3:1 ratio.[1] Study endpoints included progression-free survival (PFS), overall response rate (ORR), and best overall response rate (BORR).[1]
Doxorubicin Administration
In a randomized, placebo-controlled study, doxorubicin was administered at a dose of 30 mg/m² every 3 weeks for five cycles.[4] This was part of a protocol that also included prednisone and either cyclophosphamide or a placebo.[4] Response, toxicity, progression-free interval (PFI), and survival time (ST) were evaluated.[4]
Alternating this compound and Doxorubicin Protocol
A prospective trial evaluated an alternating protocol where this compound (1.0 mg/kg IV) was administered, followed by doxorubicin (30 mg/m² IV) 21 days later, with this cycle repeated for up to six total treatments.[10][11] Response assessment and adverse event evaluation were performed every 21 days using VCOG criteria.[10][11]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in lymphoid cells.
Caption: Multiple mechanisms of action of doxorubicin.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Doxorubicin and cyclophosphamide for the treatment of canine lymphoma: a randomized, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Does This Alternative to CHOP Compare for Canine Lymphoma? [cliniciansbrief.com]
- 6. How to Know What the Best Chemotherapy Treatment Is for Your Dog â ImpriMed [imprimedicine.com]
- 7. This compound (Tanovea) for the Treatment of Relapsed Multicentric Canine Lymphoma - VCS 2021 - VIN [vin.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. Alternating this compound and doxorubicin for treatment of naïve canine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alternating this compound/Doxorubicin: Efficacy and Tolerability in Naïve Canine Multicentric Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tanovea® for treatment of canine lymphoma [my.elanco.com]
- 15. youtube.com [youtube.com]
- 16. dogcancer.com [dogcancer.com]
- 17. Doxorubicin-Induced Cardiotoxicity at Non-Cumulative Dose in a Dog with Multicentric Lymphoma -Journal of Veterinary Clinics | Korea Science [koreascience.kr]
- 18. dogcancer.com [dogcancer.com]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. Tanovea®: An Overview â ImpriMed [imprimedicine.com]
Comparative Efficacy of Rabacfosadine and CHOP Protocol in Canine Lymphoma
A guide for researchers and drug development professionals.
The treatment of canine lymphoma, a common hematopoietic neoplasm, has long been dominated by multi-agent chemotherapy protocols, with the CHOP regimen (Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone) being the established gold standard.[1][2][3] However, the development of novel targeted therapies, such as Rabacfosadine (Tanovea®), has introduced new options and combination strategies. This guide provides a comparative analysis of the efficacy of this compound and the CHOP protocol, supported by available experimental data, to inform research and development in veterinary oncology.
Overview of Therapeutic Agents
This compound (Tanovea®) is a double prodrug of the acyclic nucleotide phosphonate 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[4] It is the first FDA-approved drug specifically for the treatment of canine lymphoma.[3][5] Its mechanism of action involves preferential targeting of lymphoid cells, where it is converted into its active metabolite. This active form acts as a chain-terminating inhibitor of DNA polymerases, leading to the inhibition of DNA synthesis, S-phase cell cycle arrest, and subsequent apoptosis.[3]
The CHOP protocol is a combination chemotherapy regimen comprising four drugs with distinct mechanisms of action:
-
Cyclophosphamide: An alkylating agent that damages DNA by creating cross-links.
-
Doxorubicin (Hydroxydaunorubicin): An intercalating agent that inserts itself between DNA bases, inhibiting DNA and RNA synthesis.
-
Vincristine (Oncovin®): A vinca alkaloid that binds to tubulin, disrupting microtubule formation and arresting mitosis.
-
Prednisone: A corticosteroid that can induce apoptosis in lymphoid cells.
This multi-faceted approach is designed to target cancer cells at different stages of the cell cycle, thereby increasing efficacy and potentially reducing the development of drug resistance.[3]
Comparative Efficacy Data
| Treatment Protocol | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |
| This compound (Single Agent) | 73% | Not specified in this source | 4-6 months |
| CHOP Protocol | 69-100% | Not specified in this source | 4.7-12.5 months |
| Alternating this compound & Doxorubicin | 84-93% | 79% | 194-199 days (approx. 6.5 months)[2][6] |
| T-CHOP (this compound + CHOP) | 93% (preliminary) | Not specified in this source | Outcomes comparable to classic CHOP (preliminary)[5] |
Note: The data presented is aggregated from multiple sources and variations in study design may exist.
Based on available data, the standard CHOP protocol generally demonstrates a higher overall response rate and a longer median progression-free survival compared to this compound as a single agent.[3][7] However, protocols incorporating this compound, such as the alternating this compound and Doxorubicin regimen, have shown outcomes comparable to CHOP, with the potential benefit of a less intensive treatment schedule (fewer clinic visits).[2][4] Preliminary results from the T-CHOP trial also suggest that the addition of this compound to the CHOP protocol is well-tolerated and maintains high efficacy.[5]
Experimental Protocols
This compound Monotherapy
A representative experimental protocol for this compound as a single agent in dogs with lymphoma is as follows:
-
Patient Population: Dogs with a confirmed diagnosis of multicentric lymphoma, either newly diagnosed (naïve) or in relapse.
-
Dosage and Administration: this compound is administered at a dose of 1.0 mg/kg as an intravenous (IV) infusion over 30 minutes.
-
Treatment Schedule: The infusion is given once every three weeks for a total of up to five treatments.
-
Response Evaluation: Response to treatment is assessed at regular intervals using criteria such as the Veterinary Cooperative Oncology Group (VCOG) criteria.
Standard CHOP Protocol
A commonly used CHOP protocol for canine lymphoma is administered over a 19 or 25-week period. The following is a generalized representation:
-
Patient Population: Dogs with a confirmed diagnosis of multicentric lymphoma.
-
Drug Dosages and Administration:
-
Cyclophosphamide: Administered orally or intravenously.
-
Doxorubicin: Administered as an intravenous infusion.
-
Vincristine: Administered as an intravenous bolus.
-
Prednisone: Administered orally with a tapering dose schedule.
-
-
Treatment Schedule: The drugs are administered on a weekly or bi-weekly rotating schedule. For example, Vincristine may be given weekly for several weeks, while Doxorubicin is given every three weeks.
-
Response Evaluation: Patient response is monitored through physical examination, lymph node measurement, and other relevant diagnostics at predetermined time points.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the distinct mechanisms of action of this compound and the CHOP components, as well as a typical experimental workflow for a comparative clinical trial.
Caption: Mechanisms of action for this compound and the individual components of the CHOP protocol.
Caption: A generalized workflow for a clinical trial comparing this compound and CHOP protocols.
Conclusion
The CHOP protocol remains a highly effective and widely utilized standard of care for canine lymphoma, demonstrating high response rates and durable remissions in a significant proportion of patients. This compound offers a valuable therapeutic alternative, particularly as a single agent for rescue therapy or in cases where the intensity of the CHOP protocol is a concern.[3] Furthermore, the integration of this compound into combination or alternating protocols with components of CHOP, such as Doxorubicin, presents a promising strategy that may offer comparable efficacy with a potentially more convenient administration schedule. The ongoing research into combination therapies like T-CHOP will be crucial in defining the future landscape of canine lymphoma treatment. For researchers and drug development professionals, the distinct mechanisms of action of this compound and the agents in the CHOP protocol offer a compelling basis for exploring novel synergistic combinations and developing next-generation targeted therapies for lymphoid malignancies.
References
- 1. How Does This Alternative to CHOP Compare for Canine Lymphoma? [cliniciansbrief.com]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. dogcancer.com [dogcancer.com]
- 4. ovid.com [ovid.com]
- 5. dogcancer.com [dogcancer.com]
- 6. Alternating this compound and doxorubicin for treatment of naïve canine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Rabacfosadine in the Landscape of Nucleotide Analogs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Rabacfosadine, marketed as Tanovea®, has emerged as a significant therapeutic agent in veterinary oncology, specifically for the treatment of canine lymphoma.[1][2] As a guanine nucleotide analog, it belongs to a class of molecules that act as fraudulent building blocks of DNA, thereby inhibiting DNA synthesis and inducing cell death.[1][3] This guide provides a head-to-head comparison of this compound with other notable nucleotide analogs, presenting available experimental data to delineate their distinct profiles.
Mechanism of Action: A Common Ground with Divergent Paths
At its core, this compound functions by disrupting DNA replication. It is a "double prodrug" of 9-(2-phosphonylmethoxyethyl)guanine (PMEG), a cytotoxic guanine analog.[3][4] This double prodrug design allows for preferential targeting of lymphoid cells, where it undergoes intracellular conversion to its active diphosphate form, PMEGpp.[3][5][6] PMEGpp then acts as a competitive inhibitor of DNA polymerases α, δ, and ε, leading to S-phase arrest and apoptosis.[1][5]
A similar mechanism is observed with GS-9148, a dAMP analog developed for the treatment of HIV-1 infection.[7][8] Its phosphonoamidate prodrug, GS-9131 (Rovafovir etalafenamide), facilitates intracellular delivery.[8][9] Once inside the cell, GS-9131 is converted to GS-9148, which is then phosphorylated to its active diphosphate metabolite.[8][10] This active form competitively inhibits HIV-1 reverse transcriptase, a viral DNA polymerase, with respect to dATP.[8][10]
While both this compound and GS-9148 are nucleotide analogs that terminate DNA chain elongation, their primary targets and therapeutic indications differ significantly. This compound targets endogenous DNA polymerases in rapidly dividing canine lymphoma cells, whereas GS-9148 is specifically designed to inhibit the viral reverse transcriptase of HIV-1.[1][7]
Comparative Data Summary
The following tables summarize the key characteristics and available clinical and preclinical data for this compound and other relevant nucleotide analogs. Direct head-to-head experimental data is limited due to their distinct therapeutic applications.
| Characteristic | This compound (Tanovea®) | GS-9148 / GS-9131 (Rovafovir etalafenamide) |
| Drug Class | Guanine Nucleotide Analog Prodrug | Adenosine Nucleotide Analog Prodrug |
| Primary Indication | Canine Lymphoma[1][2] | HIV-1 Infection[9][11] |
| Active Metabolite | PMEG diphosphate (PMEGpp)[3][6] | GS-9148 diphosphate[8][10] |
| Target Enzyme(s) | DNA polymerases α, δ, and ε[5][12] | HIV-1 Reverse Transcriptase[8][10] |
| Administration | Intravenous infusion[2] | Oral (GS-9131)[8] |
| Efficacy Data | This compound (in Canine Lymphoma) | GS-9148 (in vitro vs. HIV-1) |
| Overall Response Rate (ORR) | 73% - 87%[13][14][15] | - |
| Complete Response (CR) | 45% - 52%[14][16] | - |
| Median Progression-Free Survival (PFS) | 82 - 122 days (overall)[13][14][15] | - |
| EC50 (in vitro) | - | 37 nM (GS-9131 against HIV-1 clinical isolates)[8] |
| Ki (vs. target enzyme) | - | 0.8 µM (GS-9148 diphosphate vs. HIV-1 RT)[8] |
| Safety and Tolerability | This compound (in Dogs) | GS-9148 / GS-9131 (Preclinical) |
| Common Adverse Events | Diarrhea, decreased appetite, vomiting, weight loss, lethargy, neutropenia, skin problems[1][5][17] | Low potential for mitochondrial and renal toxicity[11] |
| Serious Adverse Events | Pulmonary fibrosis (can be life-threatening)[3][15][18] | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
This compound Mechanism of Action
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tanovea®: An Overview â ImpriMed [imprimedicine.com]
- 3. m.youtube.com [m.youtube.com]
- 4. GS-9219/VDC-1101 - a prodrug of the acyclic nucleotide PMEG has antitumor activity inspontaneous canine multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanovea® (this compound for injection) [my.elanco.com]
- 6. researchgate.net [researchgate.net]
- 7. Visualizing the molecular interactions of a nucleotide analog, GS-9148, with HIV-1 reverse transcriptase-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and profiling of GS-9148, a novel nucleotide analog active against nucleoside-resistant variants of human immunodeficiency virus type 1, and its orally bioavailable phosphonoamidate prodrug, GS-9131 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rovafovir etalafenamide - Wikipedia [en.wikipedia.org]
- 10. Design and Profiling of GS-9148, a Novel Nucleotide Analog Active against Nucleoside-Resistant Variants of Human Immunodeficiency Virus Type 1, and Its Orally Bioavailable Phosphonoamidate Prodrug, GS-9131 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Phase II Evaluation of VDC‐1101 in Canine Cutaneous T‐Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicenter, randomized, double‐blinded, placebo‐controlled study of this compound in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 16. researchgate.net [researchgate.net]
- 17. dogcancer.com [dogcancer.com]
- 18. experts.illinois.edu [experts.illinois.edu]
Rabacfosadine: A Comparative Guide to a Novel Treatment for Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Rabacfosadine (marketed as Tanovea®) is a novel guanine nucleotide analog that has demonstrated significant efficacy in the treatment of lymphoma, particularly in canine patients. This guide provides a comprehensive comparison of this compound with other therapeutic alternatives, supported by experimental data, to inform research and drug development in oncology.
Mechanism of Action
This compound is a double prodrug of the acyclic nucleotide phosphonate PMEG. This design allows for preferential uptake by lymphoid cells.[1] Inside the lymphocyte, it is converted to its active diphosphorylated metabolite, which acts as a chain terminator for DNA polymerases.[2] This inhibition of DNA synthesis leads to S-phase cell cycle arrest and subsequent apoptosis (programmed cell death) in rapidly dividing lymphoma cells.[2]
Cross-Species Efficacy: Focus on Canine and Feline Lymphoma
This compound is the first drug to receive full FDA approval for the treatment of lymphoma in dogs.[3] Its efficacy has been evaluated in numerous clinical trials. Clinical studies are also underway to evaluate its safety and efficacy in cats with lymphoma.[4][5][6][7]
Canine Lymphoma
This compound has shown significant antitumor activity in dogs with both treatment-naïve and relapsed/refractory lymphoma.
Table 1: Efficacy of this compound in Canine Lymphoma (Single Agent)
| Study Population | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) | Citation(s) |
| Naïve & Relapsed (n=112) | 73.2% | 50.9% | 22.3% | 82 days (overall); 151 days (naïve); 63 days (relapsed) | [8][9] |
| Naïve (n=60) | 87% | 52% | 35% | 122 days (overall); 199 days (for CR) | [10] |
| Relapsed (n=159) | 46% | 20% | 26% | 63 days (overall); 118 days (for CR) | [11] |
| Naïve B-cell (n=8) | 100% | - | - | - | [1][12] |
| Relapsed B-cell (n=14) | 64% | - | - | - | [1][12] |
Comparison with Alternative Treatments for Canine Lymphoma
The current standard of care for canine lymphoma is often a multi-agent chemotherapy protocol, such as CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone). Other alternatives include doxorubicin monotherapy and the newer oral agent, verdinexor (Laverdia®).
Table 2: Comparative Efficacy of Treatments for Canine Lymphoma
| Treatment | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) / Remission Duration | Citation(s) |
| This compound (Single Agent) | 73-87% | 51-52% | 82-122 days | [8][9][10] |
| This compound + Doxorubicin | 84-93% | 68-79% | 194-199 days | [13][14][15][16][17] |
| CHOP Protocol | 85.7-100% | 54.3-94% | 140-209 days | [18][19][20] |
| Doxorubicin (Single Agent) | 50-100% | 78-86.2% | 80.5-147 days | [21][22][23][24] |
| Verdinexor (Laverdia®) | 34% | - | 29.5 days (average response time) | [25][26] |
Feline Lymphoma
Clinical trials evaluating this compound in cats with lymphoma are ongoing. The primary objectives of these studies are to determine the dose-limiting toxicity, maximum tolerated dose, and to gather preliminary efficacy data, including overall response rate and progression-free survival.[4][7] There are currently no approved drugs for lymphoma in cats.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative experimental workflows for canine and feline clinical trials of this compound.
Safety and Tolerability
This compound is generally well-tolerated. The most common adverse events are gastrointestinal and hematologic, and are typically low-grade and manageable.
Table 3: Common Adverse Events Associated with this compound in Dogs
| Adverse Event | Frequency | Severity | Citation(s) |
| Diarrhea | 87.5% | Generally low grade and reversible | [8][9] |
| Decreased Appetite | 68.3% | Generally low grade and reversible | [8][9] |
| Vomiting | 68.3% | Generally low grade and reversible | [8][9] |
| Neutropenia | Common | Grade 1 or 2, manageable with dose delays/reductions | [27] |
| Dermatologic Changes | Observed | Otitis, alopecia, dermatitis, erythema, pruritus, hyperpigmentation | [27] |
| Pulmonary Fibrosis | Rare but serious | Can be life-threatening or fatal | [13][14] |
Conclusion
This compound represents a significant advancement in the treatment of canine lymphoma, offering a novel mechanism of action and substantial efficacy as both a first-line and rescue agent. Its convenient three-week dosing schedule provides a valuable alternative to more intensive protocols like CHOP.[13][14] Ongoing research will further define its role in combination therapies and its potential application in other species, such as cats. The favorable safety profile, with generally manageable side effects, further supports its clinical utility. Continued investigation into this compound and its derivatives may yield further innovations in the field of oncology.
References
- 1. vetspecialty.com [vetspecialty.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. dogcancer.com [dogcancer.com]
- 4. Tanovea (this compound) for feline lymphoma - VCT Registry [veterinaryclinicaltrials.org]
- 5. Studypages - VC-009: Study to Determine the Safety and Efficacy of TANOVEA™ (this compound for Injection) in Cats with Lymphoid Neoplasia Usin [studypages.com]
- 6. csuanimalcancercenter.org [csuanimalcancercenter.org]
- 7. Studypages - Study to Determine the Safety and Efficacy of TANOVEA (this compound for Injection) in Cats with Lymphoma Using a Dose Escalation [studypages.com]
- 8. Multicenter, randomized, double-blinded, placebo-controlled study of this compound in dogs with lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multicenter, randomized, double‐blinded, placebo‐controlled study of this compound in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. This compound (Tanovea) for the Treatment of Relapsed Multicentric Canine Lymphoma - VCS 2021 - VIN [vin.com]
- 12. vet-dc.com [vet-dc.com]
- 13. Alternating this compound/Doxorubicin: Efficacy and Tolerability in Naïve Canine Multicentric Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alternating this compound/Doxorubicin: Efficacy and Tolerability in Naïve Canine Multicentric Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alternating this compound and doxorubicin for treatment of naïve canine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.illinois.edu [experts.illinois.edu]
- 17. Alternating this compound and doxorubicin for treatment of naïve canine lymphoma. | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Response rate after administration of a single dose of doxorubicin in dogs with B-cell or T-cell lymphoma: 41 cases (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Review of Canine Lymphoma Treated with Chemotherapy—Outcomes and Prognostic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Intermittent single-agent doxorubicin for the treatment of canine B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dogcancer.com [dogcancer.com]
- 26. livma.org [livma.org]
- 27. Tanovea® for treatment of canine lymphoma [my.elanco.com]
Rabacfosadine Clinical Trial Meta-analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Rabacfosadine (Tanovea®), a guanine nucleotide analog approved for the treatment of lymphoma in dogs.[1][2] The following sections present a detailed comparison of its efficacy and safety profile against placebo and in combination with other chemotherapeutic agents, supported by experimental data and protocols.
Mechanism of Action
This compound is a double prodrug of the acyclic nucleotide phosphonate 9-(2-phosphonylmethoxyethyl) guanine (PMEG).[3][4] This design allows for preferential targeting of lymphoid cells.[3] Once inside the target cell, this compound is converted to its active metabolite, PMEG diphosphate (PMEGpp).[5] PMEGpp acts as a chain-terminating inhibitor of DNA polymerases, leading to the inhibition of DNA synthesis, S-phase cell cycle arrest, and ultimately, apoptosis (programmed cell death) of the cancerous lymphocyte.[1][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tanovea receives full FDA approval, dog owners celebrate | The National Canine Cancer Foundation [wearethecure.org]
- 3. Multicenter, randomized, double‐blinded, placebo‐controlled study of this compound in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Predicting Response to Rabacfosadine in Canine Lymphoma: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Rabacfosadine (Tanovea®), a double prodrug of the nucleotide analog 9-(2-phosphonylmethoxyethyl) guanine (PMEG), has emerged as a significant therapeutic option for canine lymphoma. Its unique mechanism of action, involving preferential targeting of lymphoid cells and subsequent inhibition of DNA synthesis, offers a valuable alternative to traditional chemotherapy protocols.[1] However, clinical response to this compound can vary. This guide provides a comprehensive overview of the key biomarkers that have been identified to predict treatment response, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in advancing personalized medicine for canine lymphoma.
Key Predictive Biomarkers
Clinical studies have identified two primary factors that significantly influence the efficacy of this compound in dogs with lymphoma: immunophenotype and prior corticosteroid treatment.
Immunophenotype: B-Cell vs. T-Cell Lymphoma
The immunophenotype of the lymphoma, specifically whether it is of B-cell or T-cell origin, is a strong predictor of response to this compound. Consistent evidence from multiple clinical trials demonstrates that dogs with B-cell lymphoma have a significantly better response and a longer progression-free interval (PFI) compared to those with T-cell lymphoma.[2][3][4]
Prior Corticosteroid Treatment
Previous administration of corticosteroids has been identified as a negative prognostic factor for response to this compound.[2][3] Dogs with a history of corticosteroid treatment prior to receiving this compound have been shown to have a shorter progression-free interval. The exact mechanisms of this corticosteroid-induced resistance are still under investigation but may involve alterations in cellular pathways that confer cross-resistance to other chemotherapeutic agents.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from clinical trials, illustrating the impact of immunophenotype and prior corticosteroid treatment on this compound efficacy.
Table 1: Impact of Immunophenotype on this compound Efficacy in Treatment-Naïve Canine Lymphoma
| Immunophenotype | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Interval (PFI) |
| B-Cell Lymphoma | 97%[2] | 62%[2] | 153 days (for all responders)[2] |
| T-Cell Lymphoma | 50%[2] | 22%[2] | Not specifically reported for responders only, but overall PFI is shorter than for B-cell lymphoma.[2] |
Table 2: Impact of Prior Corticosteroid Treatment on this compound Efficacy in Treatment-Naïve Canine Lymphoma
| Prior Corticosteroid Treatment | Median Progression-Free Interval (PFI) |
| No | 144 days[2] |
| Yes | 81 days[2] |
Experimental Protocols
Accurate determination of biomarkers is crucial for predicting treatment response. The following are detailed methodologies for the key experiments cited.
Immunophenotyping of Canine Lymphoma
Immunophenotyping is performed to differentiate B-cell from T-cell lymphoma. The two primary methods used in the clinical trials evaluating this compound were flow cytometry and immunohistochemistry.[7]
1. Flow Cytometry
-
Principle: This technique analyzes the physical and chemical characteristics of single cells as they pass through a laser beam. Fluorescently labeled antibodies that bind to specific cell surface markers (CD antigens) are used to identify the lineage of lymphoma cells.
-
Sample Collection and Preparation:
-
Fine-needle aspirates from an enlarged lymph node are collected.
-
The aspirate is placed in a transport medium, such as RPMI 1640, or a buffered saline solution.
-
The sample is processed to create a single-cell suspension. Red blood cells are lysed, and the sample is washed.
-
-
Antibody Staining:
-
The cell suspension is incubated with a panel of fluorescently-conjugated monoclonal antibodies. A typical panel for canine lymphoma includes:
-
T-Cell Marker: Anti-Canine CD3
-
B-Cell Marker: Anti-Canine CD21 or Anti-Canine CD79a
-
Other markers such as CD4, CD8, and CD45 may also be included for more detailed analysis.
-
-
-
Data Acquisition and Analysis:
-
Stained cells are analyzed on a flow cytometer.
-
A "gate" is set on the lymphocyte population based on forward and side scatter properties.
-
The percentage of cells expressing the T-cell and B-cell markers within the gated population is determined. A diagnosis of B-cell or T-cell lymphoma is typically made if a high percentage of the lymphoid cells express one marker over the other.
-
2. Immunohistochemistry (IHC)
-
Principle: IHC uses antibodies to detect specific antigens in a tissue section. The antibody-antigen interaction is visualized using a chromogenic or fluorescent detection system.
-
Sample Collection and Preparation:
-
A biopsy of the affected lymph node is obtained and fixed in 10% neutral buffered formalin.
-
The tissue is processed, embedded in paraffin, and sectioned.
-
-
Staining Procedure:
-
Tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the epitopes.
-
Sections are incubated with primary antibodies against T-cell (e.g., anti-CD3) and B-cell (e.g., anti-CD79a) markers.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogen that produces a colored precipitate at the site of the antigen.
-
The slide is counterstained and examined under a microscope.
-
-
Interpretation: The location and intensity of the staining are evaluated. A predominance of positively stained cells for either the B-cell or T-cell marker indicates the lymphoma immunophenotype.
Visualizing Key Pathways and Workflows
Alternative Treatment Options
While this compound is a valuable tool, it is important to consider it within the broader landscape of canine lymphoma treatment. The current standard of care for multicentric lymphoma in dogs is a multi-agent chemotherapy protocol, most commonly a CHOP-based regimen (Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone).[8] Single-agent doxorubicin is also used.[2] this compound can be used as a first-line treatment or as a rescue therapy for dogs that have relapsed after other chemotherapy protocols.[8] Studies have also explored combining this compound with other agents, such as doxorubicin, with promising results.[4]
Conclusion and Future Directions
The identification of immunophenotype and prior corticosteroid treatment as predictive biomarkers for this compound response represents a significant step towards personalized medicine in veterinary oncology. For researchers and drug development professionals, these findings underscore the importance of patient stratification in clinical trials and the need for further investigation into the molecular mechanisms of drug resistance. Future research should focus on elucidating the specific pathways that confer resistance to this compound in T-cell lymphoma and in the context of prior corticosteroid use. The development of novel biomarkers and combination therapies will be critical in further improving outcomes for dogs with lymphoma.
References
- 1. Concurrent use of this compound and L‐asparaginase for relapsed or refractory multicentric lymphoma in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Research Portal [rex.libraries.wsu.edu]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Alternating this compound/Doxorubicin: Efficacy and Tolerability in Naïve Canine Multicentric Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dogcancer.com [dogcancer.com]
Rabacfosadine in Canine Lymphoma: A Comparative Guide to Long-Term Survival
For researchers and drug development professionals in veterinary oncology, Rabacfosadine (Tanovea®) presents a significant advancement in the treatment of canine lymphoma. This guide provides a comprehensive comparison of long-term survival rates associated with this compound treatment protocols against the traditional standard-of-care, CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone), supported by experimental data and detailed methodologies.
Comparative Efficacy: this compound vs. CHOP
This compound has demonstrated considerable efficacy in treating both newly diagnosed (naïve) and relapsed canine lymphoma. While direct head-to-head clinical trials with published results comparing this compound-based protocols to CHOP are limited, available data from various studies allow for a comparative assessment of their performance.
Survival and Response Rates
The following tables summarize key efficacy data from clinical trials involving this compound and various CHOP-based protocols.
Table 1: Efficacy of this compound-Based Treatments in Canine Lymphoma
| Treatment Protocol | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (MPFS) |
| This compound (Single Agent) | Naïve | 87% | 52% | 122 days (overall), 199 days (for CR)[1][2] |
| Relapsed (B-cell) | 74% | 45% | 108 days[3] | |
| Naïve & Relapsed | 73.2% | 50.9% | 82 days (overall), 151 days (naïve)[3][4][5] | |
| This compound + L-Asparaginase | Relapsed/Refractory | 67% | 41% | 63 days (overall), 144 days (for CR) |
| Alternating this compound + Doxorubicin | Naïve | 93% | 79% | 199 days[6] |
| T-CHOP (this compound + CHOP) | Naïve | 93% | Not Reported | Outcomes comparable to classic CHOP (preliminary)[7] |
Table 2: Efficacy of CHOP-Based Treatments in Canine Lymphoma
| Treatment Protocol | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (MPFS) | Median Survival Time (MST) |
| CHOP (General) | Naïve | 80-95%[3] | Not specified | 5 to 7.5 months[3] | 10-14 months |
| 19-Week CHOP | Naïve (Peripheral Nodal B-cell) | Not specified | Not specified | 196 days | 302 days |
| 25-Week CHOP | Naïve (Peripheral Nodal B-cell) | Not specified | Not specified | 209 days | 321 days |
| CHOP (Small Breed Dogs) | Naïve | 85.7% | 54.3% | Not Reported | 683 days (for CR) |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and application in further research.
This compound Clinical Trial Protocol (Monotherapy Example)
A multicenter, randomized, double-blinded, placebo-controlled study provides a robust example of this compound's evaluation.[3][4][5]
-
Patient Population: Client-owned dogs with naïve or relapsed multicentric lymphoma.
-
Inclusion Criteria: Confirmed histological or cytological diagnosis of lymphoma.
-
Exclusion Criteria: Prior chemotherapy within a specified washout period.
-
Treatment Protocol:
-
Response Evaluation: Response was assessed at each 21-day interval based on RECIST (Response Evaluation Criteria in Solid Tumors) or Veterinary Cooperative Oncology Group (VCOG) criteria.
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Overall response rate (ORR) and complete response (CR) rate.
Standard CHOP Protocol
CHOP protocols are the historical standard of care and involve a multi-drug regimen.
-
Patient Population: Typically dogs with newly diagnosed, high-grade multicentric lymphoma.
-
Treatment Protocol: A combination of:
-
C yclophosphamide: Administered orally or intravenously.
-
H ydroxydaunorubicin (Doxorubicin): Administered intravenously.
-
O ncovin® (Vincristine): Administered intravenously.
-
P rednisone: Administered orally, often with a tapering dose.
-
-
Schedule: The drugs are administered on a complex weekly or bi-weekly schedule over several months (e.g., 19 or 25 weeks).
Mechanism of Action: this compound Signaling Pathway
This compound is a double prodrug of the guanine nucleotide analog PMEG.[3][9] Its mechanism of action is designed to selectively target and induce apoptosis in lymphoid cells.[9][10]
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicenter, randomized, double‐blinded, placebo‐controlled study of this compound in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicenter, randomized, double-blinded, placebo-controlled study of this compound in dogs with lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alternating this compound and doxorubicin for treatment of naïve canine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dogcancer.com [dogcancer.com]
- 8. dogcancer.com [dogcancer.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal Procedures for Rabacfosadine: A Guide for Laboratory Professionals
Rabacfosadine is a cytotoxic double prodrug of the acyclic nucleotide phosphonate 9-(2-phosphonylmethoxyethyl) guanine (PMEG), which preferentially targets lymphoma cells.[1][2] Due to its cytotoxic nature, which can include causing birth defects and affecting fertility, proper handling and disposal are critical to ensure the safety of laboratory personnel and prevent environmental contamination.[3][4][5] This guide provides detailed procedures for the safe disposal of this compound and associated materials in a research setting.
Hazard Identification and Core Safety Principles
This compound must be managed as a hazardous cytotoxic (antineoplastic) agent.[3][4] All waste generated during its handling and use is considered hazardous chemical waste.[6][7] Personnel must adhere to all institutional and regulatory guidelines for handling cytotoxic drugs, including those provided by the Occupational Safety and Health Administration (OSHA).[4][8][9]
Key safety precautions include:
-
Training: All personnel must be trained in handling cytotoxic agents before working with this compound.
-
Designated Area: All handling, preparation, and reconstitution of this compound should occur in a designated area, such as a biological safety cabinet (BSC) or a chemical fume hood, to minimize exposure.[10]
-
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound or its waste.[10][11]
Personal Protective Equipment (PPE) Summary
Consistent use of correct PPE is the primary defense against exposure. The following table outlines the required equipment.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-resistant (e.g., double-gloving with nitrile gloves) | Prevents skin contact with the cytotoxic drug.[3][8] |
| Gown | Disposable, lint-free, solid front with back closure | Protects skin and clothing from contamination.[4][11] |
| Eye Protection | Safety goggles or a face shield | Prevents splashes to the eyes.[4][8] |
| Respiratory | NIOSH-approved respirator | Required if there is a risk of aerosolization outside of a containment device.[11] |
This table summarizes standard PPE requirements for handling cytotoxic agents.
Step-by-Step Disposal Protocols
Disposal procedures must be followed meticulously to ensure safety and compliance. All this compound waste must be segregated from regular trash and other chemical waste streams.
Protocol 1: Disposal of Unused or Expired this compound
-
Do Not Open: Keep the original vial sealed if it is unused or expired.[10]
-
Labeling: Ensure the vial is clearly labeled as "this compound" and "Cytotoxic Agent."
-
Segregation: Place the vial into a designated, leak-proof, and puncture-resistant hazardous waste container specifically for cytotoxic/antineoplastic agents. This container should be clearly labeled with a "Cytotoxic" or "Chemotherapy Waste" warning.
-
Storage: Store the waste container in a secure, designated area away from general lab traffic until collection by a licensed hazardous waste disposal service.[12]
Protocol 2: Disposal of Contaminated Labware and PPE
This category includes items such as used gloves, gowns, bench protectors, pipette tips, and any labware that has come into direct contact with this compound.
-
Segregation at Point of Use: Immediately place all contaminated disposable items into a designated chemotherapy waste bag (typically a yellow or other distinctly colored bag) or a rigid, puncture-resistant container.[6]
-
Sharps: All contaminated needles, syringes, or other sharps must be placed in a designated, puncture-proof sharps container for chemotherapy waste.
-
Sealing: Once the waste bag or container is full (do not overfill), securely seal it to prevent leaks or aerosol exposure.
-
Final Disposal: Place the sealed bag or sharps container into the larger, designated cytotoxic waste accumulation container for professional disposal.
Protocol 3: Disposal of Empty Vials and Packaging
Even "empty" vials contain residual amounts of the cytotoxic drug and must be treated as hazardous waste.
-
Vial Disposal: Place empty this compound vials directly into the sharps container for chemotherapy waste to prevent breakage.
-
Packaging: The outer packaging (cardboard box) that has not come into contact with the drug can be disposed of as regular waste after defacing or removing any prescription or personal information.[13]
Protocol 4: Spill Management and Cleanup Waste
In the event of a spill, access to the area should be restricted immediately.
-
Use Spill Kit: Utilize a chemotherapy spill kit, which should be readily available in any laboratory handling cytotoxic agents.
-
Containment: Absorb the spill with materials from the kit.
-
Cleaning: Clean the area as directed by the spill kit instructions, typically involving multiple washes with detergent and water.
-
Waste Collection: All cleanup materials (absorbent pads, contaminated PPE, etc.) must be placed in the designated cytotoxic waste container.
-
Reporting: Report the spill to the laboratory supervisor and Environmental Health and Safety (EHS) department according to institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vet-dc.com [vet-dc.com]
- 4. TANOVEATM [dailymed.nlm.nih.gov]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. assets.elanco.com [assets.elanco.com]
- 9. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 10. vet-dc.com [vet-dc.com]
- 11. targetmol.com [targetmol.com]
- 12. ptb.de [ptb.de]
- 13. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Personal protective equipment for handling Rabacfosadine
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Rabacfosadine. Adherence to these procedures is essential to ensure personal safety and proper disposal of this cytotoxic agent.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous drug. It is suspected of causing genetic defects and may damage fertility or an unborn child.[1] Appropriate personal protective equipment is mandatory to prevent exposure.
Required Personal Protective Equipment:
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-resistant, powder-free. Double gloving is recommended.[2][3] | Prevents skin contact with the cytotoxic agent.[4][5] |
| Gown | Disposable, lint-free, made of polyethylene-coated polypropylene or similar laminate material shown to resist permeability by hazardous drugs.[2][3] | Protects skin and personal clothing from contamination. |
| Eye Protection | Goggles or a full-face shield.[2][4][5] | Protects eyes from splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling outside of a containment device or when there is a risk of aerosolization.[2] | Prevents inhalation of aerosolized particles. |
Standard Operating Procedures for Handling
Preparation and Administration Protocol:
-
Preparation Area: All preparation activities must be conducted in a designated area, such as a biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI), to ensure good ventilation and containment.[1]
-
Donning PPE: Before handling this compound, don PPE in the following order: gown, two pairs of chemotherapy-resistant gloves (one pair under the gown cuff, the second pair over), eye protection, and respiratory protection if required.
-
Reconstitution:
-
Obtain the vial(s) of this compound from refrigerated storage (2° to 8°C).[4][6]
-
Aseptically reconstitute the lyophilized powder with the specified volume of a suitable diluent (e.g., 0.9% Sodium Chloride Injection, USP).[4][6]
-
Gently invert the vial to dissolve the contents completely. Do not shake, as this may cause foaming.[4][6]
-
-
Administration: Administer via the prescribed route, typically intravenous infusion. Use a closed-system drug-transfer device (CSTD) to minimize the risk of exposure during administration.[2]
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination: outer gloves, gown, inner gloves. Dispose of all single-use PPE as cytotoxic waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]
PPE Donning and Doffing Workflow
Caption: Sequential process for donning and doffing Personal Protective Equipment.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. Seek medical attention if breathing becomes difficult. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
| Spill | Evacuate unnecessary personnel from the area.[1] Don appropriate PPE, including respiratory protection. Contain the spill using absorbent materials. Collect the spilled material and absorbent into a designated hazardous waste container.[1] Clean the spill area with an appropriate deactivating agent. |
Spill Response Workflow
Caption: Step-by-step procedure for responding to a this compound spill.
Disposal Plan
All materials contaminated with this compound must be disposed of as cytotoxic waste.
Waste Segregation and Disposal:
-
Sharps: All needles, syringes, and other sharps used in the preparation and administration of this compound should be placed in a puncture-resistant, labeled chemotherapy sharps container.
-
PPE and Contaminated Materials: Used gloves, gowns, and other contaminated materials must be placed in a designated, labeled hazardous waste container (e.g., a yellow bag or a rigid container).[4][6]
-
Unused Product: Any remaining or unused this compound must be disposed of as hazardous pharmaceutical waste in accordance with institutional and regulatory guidelines.[6] Do not dispose of it in sanitary sewers or general waste.
-
Animal Waste: For 5 days following treatment of an animal, their feces, urine, and vomit should be handled with chemotherapy-resistant gloves and placed in a sealed plastic bag for disposal.[4][7]
Waste Disposal Workflow
Caption: Segregation and disposal pathway for this compound-contaminated waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
